molecular formula C12H20O4 B069737 1,4-Bis(butyryloxy)-2-butene CAS No. 191089-67-5

1,4-Bis(butyryloxy)-2-butene

Cat. No.: B069737
CAS No.: 191089-67-5
M. Wt: 228.28 g/mol
InChI Key: OGJKSGMVEHGEKF-AATRIKPKSA-N
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Description

1,4-Bis(butyryloxy)-2-butene, also known as 2-Butene-1,4-diol Dibutyrate, is a high-purity liquid chemical intermediate of significant interest in synthetic organic chemistry and materials science research. With a molecular formula of C₁₂H₂₀O₄ and a molecular weight of 228.29 g/mol, this compound is characterized as a colorless to light yellow clear liquid. This diester derivative of 2-Butene-1,4-diol serves as a versatile building block for researchers. Its structure, featuring ester functional groups and a central olefinic bond, makes it a valuable precursor for various transformations, including polymerization reactions and the synthesis of more complex molecular architectures. Researchers utilize it in the development of specialty polymers, plasticizers, and other functional materials. Its application extends to exploratory organic synthesis where it can act as a scaffold for pharmaceutical intermediates and other fine chemicals. Key Specifications & Physical Properties: CAS RN: 1572-84-5 Purity: >95.0% (by GC) Boiling Point: 155 °C at 15 mmHg Flash Point: 142 °C Specific Gravity: 1.00 (20/20) Refractive Index: 1.45 Handling and Storage: This compound is air-sensitive. To maintain stability and purity, it is recommended to store it in a cool, dark place at room temperature (with recommendations below 15°C) and under an inert gas atmosphere. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-4-butanoyloxybut-2-enyl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-3-7-11(13)15-9-5-6-10-16-12(14)8-4-2/h5-6H,3-4,7-10H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJKSGMVEHGEKF-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC=CCOC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)OC/C=C/COC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1572-84-5
Record name Butanoic acid, 1,1'-(2-butene-1,4-diyl) ester
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Foundational & Exploratory

An In-depth Technical Guide to 1,4-Bis(butyryloxy)-2-butene: Properties, Synthesis, and Applications for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,4-Bis(butyryloxy)-2-butene, a diester of burgeoning interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on the compound's characteristics, a detailed synthetic protocol, and an exploration of its potential applications.

Introduction

This compound, also known as 2-butene-1,4-diol dibutyrate, is an organic compound with the molecular formula C₁₂H₂₀O₄. Its structure features a central four-carbon chain with a double bond, flanked by two butyryloxy ester groups. This unique arrangement of functional groups imparts specific reactivity and potential for further chemical modification, making it a valuable intermediate in organic synthesis. While its direct applications in drug development are still emerging, its structural motifs are present in various biologically active molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. The table below summarizes its key physical and chemical characteristics.

PropertyValueReference
Molecular Formula C₁₂H₂₀O₄
Molecular Weight 228.29 g/mol
Appearance Colorless to light yellow, clear liquid
Boiling Point 103-104 °C[1]
Density 1.004 g/cm³[1]
CAS Number 1572-84-5
Synonyms 2-Butene-1,4-diol dibutyrate

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 2-butene-1,4-diol with butyryl chloride or butyric anhydride. The following protocol details a standard laboratory procedure for its preparation.

Reaction Scheme

G reactant1 HOCH₂CH=CHCH₂OH arrow Pyridine reactant1->arrow reactant2 2 x CH₃(CH₂)₂COCl reactant2->arrow product CH₃(CH₂)₂COOCH₂CH=CHCH₂OOC(CH₂)₂CH₃ plus + arrow->product

Sources

An In-depth Technical Guide to the Synthesis of 1,4-Bis(butyryloxy)-2-butene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,4-Bis(butyryloxy)-2-butene, also known as 2-butene-1,4-diol dibutyrate, is a diester of significant interest in various fields of chemical synthesis, including as a monomer for specialty polymers and as an intermediate in the development of novel bioactive molecules. Its structure, featuring a central carbon-carbon double bond and two ester functionalities, allows for a range of subsequent chemical modifications. This guide provides a comprehensive overview of the primary synthetic routes to this compound, detailing the underlying reaction mechanisms, step-by-step experimental protocols, and critical considerations for achieving high purity and yield.

This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of organic chemistry. The methodologies described herein are based on established principles of esterification and acylation, providing a robust framework for the successful synthesis of the target molecule.

Strategic Approaches to Synthesis: An Overview

The synthesis of this compound fundamentally involves the formation of two ester linkages with the hydroxyl groups of 2-butene-1,4-diol. The choice of butyrylating agent is the primary determinant of the reaction conditions and the overall synthetic strategy. The three principal methods, each with its own merits and considerations, are:

  • Direct Esterification (Fischer-Speier Esterification): Reaction of 2-butene-1,4-diol with an excess of butyric acid in the presence of a strong acid catalyst. This is a classic and cost-effective method, though it is an equilibrium-controlled process.

  • Acylation with Butyryl Chloride: A highly efficient and generally irreversible method involving the reaction of 2-butene-1,4-diol with butyryl chloride, typically in the presence of a base to neutralize the HCl byproduct.

  • Acylation with Butyric Anhydride: An effective method that offers advantages in terms of handling and reaction byproducts compared to acyl chlorides. This reaction is often catalyzed by a nucleophilic catalyst.

The selection of a particular method will depend on factors such as the desired reaction scale, the required purity of the final product, and the availability and cost of the starting materials.

Precursor Synthesis: Preparation of 2-Butene-1,4-diol

The primary precursor for all the described syntheses is 2-butene-1,4-diol. It is commercially available, primarily as a mixture of cis and trans isomers. For laboratory preparations, a common route is the selective hydrogenation of 2-butyne-1,4-diol.[1][2]

The stereochemistry of the resulting 2-butene-1,4-diol (cis or trans) will directly influence the stereochemistry of the final this compound product. The choice of catalyst is crucial for achieving high selectivity for the alkene over complete reduction to 1,4-butanediol. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is a classic example of a catalyst used for this type of selective hydrogenation.

Method 1: Direct Esterification with Butyric Acid

Mechanistic Rationale

The Fischer-Speier esterification is a well-established acid-catalyzed nucleophilic acyl substitution. The mechanism involves the protonation of the carbonyl oxygen of butyric acid by a strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. A hydroxyl group of 2-butene-1,4-diol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst.

To drive the equilibrium towards the formation of the diester, it is common practice to use an excess of butyric acid or to remove the water byproduct as it is formed, for instance, by azeotropic distillation with a suitable solvent like toluene.

Fischer_Esterification Butyric_Acid Butyric Acid Protonated_Butyric_Acid Protonated Butyric Acid (Activated) Butyric_Acid->Protonated_Butyric_Acid + H⁺ H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Butyric_Acid->Tetrahedral_Intermediate + 2-Butene-1,4-diol Butenediol 2-Butene-1,4-diol Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of H₂O Proton_Transfer->Water_Elimination Protonated_Ester Protonated Ester Water_Elimination->Protonated_Ester - H₂O Ester Monoester Protonated_Ester->Ester - H⁺ Repeat Repeat for second -OH group Ester->Repeat Diester This compound Repeat->Diester

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol
  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, a reflux condenser, and a nitrogen inlet.

  • Charging Reactants: To the flask, add 2-butene-1,4-diol (1.0 eq.), butyric acid (2.5-3.0 eq.), and a suitable solvent for azeotropic water removal (e.g., toluene, approximately 2-3 mL per mmol of diol).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.01-0.05 eq.).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water no longer collects.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic phase sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and unreacted butyric acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation to prevent thermal decomposition.[3]

Method 2: Acylation with Butyryl Chloride

Mechanistic Rationale

Butyryl chloride is a highly reactive acylating agent. The reaction with 2-butene-1,4-diol is a nucleophilic acyl substitution where the hydroxyl groups of the diol attack the electrophilic carbonyl carbon of butyryl chloride. This reaction is generally irreversible and proceeds rapidly at or below room temperature. A stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, is required to neutralize the hydrogen chloride (HCl) that is generated as a byproduct. The base also acts as a catalyst by forming a highly reactive acylpyridinium or acylammonium intermediate.

Acylation_Chloride Butyryl_Chloride Butyryl Chloride Acylpyridinium Acylpyridinium Intermediate (Highly Reactive) Butyryl_Chloride->Acylpyridinium + Pyridine Pyridine Pyridine (Base/Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Acylpyridinium->Tetrahedral_Intermediate + 2-Butene-1,4-diol Butenediol 2-Butene-1,4-diol Ester_Formation Ester Formation Tetrahedral_Intermediate->Ester_Formation Diester This compound Ester_Formation->Diester - Pyridine Byproducts Pyridine-HCl Salt Ester_Formation->Byproducts HCl captured by Pyridine

Caption: Acylation using Butyryl Chloride with Pyridine.

Experimental Protocol
  • Apparatus Setup: Use a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reactant Solution: Dissolve 2-butene-1,4-diol (1.0 eq.) and a base such as pyridine or triethylamine (2.2-2.5 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran) in the reaction flask.

  • Cooling: Cool the solution in an ice-water bath to 0 °C.

  • Addition of Acyl Chloride: Add a solution of butyryl chloride (2.1-2.2 eq.) in the same anhydrous solvent dropwise via the dropping funnel, maintaining the internal temperature below 5-10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC or GC).

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with dilute aqueous HCl (to remove the base), water, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation.

Method 3: Acylation with Butyric Anhydride

Mechanistic Rationale

Butyric anhydride is another effective acylating agent. The reaction with 2-butene-1,4-diol is typically catalyzed by a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), or a strong acid.[4] With DMAP, the mechanism involves the initial reaction of the anhydride with DMAP to form a highly reactive N-acylpyridinium intermediate, which is then attacked by the hydroxyl groups of the diol. The byproduct of this reaction is butyric acid, which can be removed during the work-up.

Experimental Protocol
  • Apparatus Setup: A standard round-bottom flask with a magnetic stirrer and nitrogen inlet is sufficient.

  • Charging Reactants: To the flask, add 2-butene-1,4-diol (1.0 eq.), butyric anhydride (2.2-2.5 eq.), a suitable solvent such as dichloromethane, and a catalytic amount of DMAP (0.05-0.1 eq.).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours (monitor by TLC or GC).

  • Work-up:

    • Dilute the reaction mixture with the solvent.

    • Wash the organic phase with water, saturated aqueous sodium bicarbonate (to remove butyric acid byproduct and the catalyst), and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation.

Data Summary and Comparison of Methods

FeatureMethod 1: Fischer EsterificationMethod 2: Acylation with Butyryl ChlorideMethod 3: Acylation with Butyric Anhydride
Butyrylating Agent Butyric AcidButyryl ChlorideButyric Anhydride
Catalyst Strong Acid (e.g., H₂SO₄)Base (e.g., Pyridine)Nucleophilic Catalyst (e.g., DMAP)
Byproduct WaterHCl (neutralized by base)Butyric Acid
Reaction Conditions High temperature, reflux0 °C to room temperatureRoom temperature
Reversibility ReversibleIrreversibleIrreversible
Advantages Cost-effective reagentsHigh yield, fast reactionMilder than acyl chloride, good yield
Disadvantages Equilibrium-controlled, requires water removal, high temperatureCorrosive and moisture-sensitive reagent, formation of salt byproductSlower than acyl chloride, requires catalyst

Purification and Characterization

Purification

As previously mentioned, the recommended method for purifying this compound is vacuum distillation .[3] This is crucial to avoid thermal decomposition (pyrolysis) at atmospheric pressure, which can lead to the formation of byproducts and a reduction in yield. The boiling point will depend on the applied vacuum. For the analogous compound, cis-1,4-diacetoxy-2-butene, the boiling point is reported as 120-121 °C at 18 mmHg.[5] A similar boiling point range under vacuum can be expected for this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by standard spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show characteristic signals for the butyryl group protons (a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group next to the carbonyl). The protons on the butene backbone will also be present, with the olefinic protons appearing as a multiplet and the methylene protons adjacent to the ester oxygen appearing as doublets. The chemical shifts and coupling constants will differ slightly between the cis and trans isomers.[6]

    • ¹³C NMR: The spectrum will show distinct signals for the carbonyl carbons of the ester groups, the olefinic carbons, and the carbons of the butyryl and butene backbones.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1730-1750 cm⁻¹ is characteristic of the C=O stretching of the ester functional groups. The C-O stretching of the ester will appear in the 1150-1250 cm⁻¹ region. The C=C stretch of the butene backbone will be weaker and may be observed around 1650 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₁₂H₂₀O₄, MW = 228.28 g/mol ) and characteristic fragmentation patterns.

Conclusion

The synthesis of this compound can be effectively achieved through several established esterification and acylation methodologies. The choice of the synthetic route—be it the equilibrium-driven Fischer esterification, the rapid acylation with butyryl chloride, or the milder acylation with butyric anhydride—should be guided by the specific requirements of the research or development project. By carefully controlling the reaction conditions and employing appropriate purification techniques, particularly vacuum distillation, high-purity this compound can be reliably obtained for its intended applications. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for scientists and researchers in this field.

References

  • Bayramov, M. R., Maharramov, A. M., Mehdiyeva, G. M., Hoseinzadeh, S. B., Askerov, R. K., & Khrustalev, V. N. (2011). 1,4-Bis[2-(prop-1-enyl)phenoxy]butane. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1478. [Link]

  • BenchChem. (2025). A Comparative Guide to cis- and trans-1,4-Diacetoxy-2-butene in Synthetic Chemistry. BenchChem.
  • Elizondo, P., de Barbarín, C. R., Nájera, B., Pérez, N., & Howard, J. A. (2009). 1,4-Bis(2-nitrophenoxy)butane. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3217. [Link]

  • Kawai, Y., & Oda, R. (1973). U.S. Patent No. 3,720,704. Washington, DC: U.S.
  • BenchChem. (2025). Technical Support Center: Purification of cis-1,4-Diacetoxy-2-butene. BenchChem.
  • BenchChem. (2025). Technical Support Center: Purification of Crude 1,4-di(butan-2-yl)benzene. BenchChem.
  • Helferich, B., & Schaefer, W. (1929). n-BUTYRYL CHLORIDE. Organic Syntheses, 9, 32. [Link]

  • Kingchem Life Science LLC. 1,4-Diacetoxy-2-Butene. CPHI Online.
  • He, Y., Yan, B., Ma, C., & Guo, W. (2025). Chemo-, Regio- and Stereoselective Preparation of (Z)-2-Butene-1,4-Diol Monoesters via Pd-Catalyzed Decarboxylative Acyloxylation.
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  • Orlińska, B., & Zawadiak, J. (2012). Kinetic investigations on esterification of maleic anhydride with butanols.
  • Deng, J., et al. (2016). Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines. The Journal of Organic Chemistry, 81(11), 4645-4653.
  • Ghosh, A., & Tunge, J. A. (2015). Highly Efficient Catalytic Formation of (Z)-1,4-But-2-ene Diols Using Water as a Nucleophile. Organic Letters, 17(22), 5642-5645.
  • Daksh, & Team, A. (2022). 2-Butene-1,4-diol: Synthesis and Applications in Industrial Chemistry. All 'Bout Chemicals.
  • Doc Brown's Chemistry. proton NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). [Link]

  • Bannwart, L. M., Müntener, T., Rickhaus, M., Jundt, L., Häussinger, D., & Mayor, M. (2021). Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. Chemistry – A European Journal, 27(20), 6295-6307. [Link]

  • EP0699652B1 - Method for the preparation of butane-1,4-diol
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Sources

An In-Depth Technical Guide to 1,4-Bis(butyryloxy)-2-butene (CAS 1572-84-5): A Versatile Moiety for Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1,4-Bis(butyryloxy)-2-butene, a molecule of increasing interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical characteristics, provide detailed methodologies for its synthesis and characterization, and explore its potential as a prodrug of butyric acid, a compound with significant therapeutic promise.

Introduction: Unveiling the Potential of a Butenediol Diester

This compound, also known as 2-butene-1,4-diol dibutyrate, is a diester of 2-butene-1,4-diol and butyric acid. Its structure, featuring a central carbon-carbon double bond and two ester functionalities, makes it a subject of interest for various chemical transformations and applications. For drug development professionals, its most compelling attribute lies in its potential to act as a prodrug for butyric acid. Butyric acid, a short-chain fatty acid, is a potent histone deacetylase (HDAC) inhibitor with demonstrated anticancer, neuroprotective, and anti-inflammatory properties. However, its clinical utility is hampered by its unpleasant odor, rapid metabolism, and poor pharmacokinetic profile. The esterification of butyric acid with a biocompatible linker like 2-butene-1,4-diol offers a promising strategy to overcome these limitations, enabling targeted delivery and controlled release of the active therapeutic agent.[1][2]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in a laboratory setting. The following table summarizes its key characteristics based on available data.

PropertyValueReference
CAS Number 1572-84-5[3][4]
Molecular Formula C₁₂H₂₀O₄[3][4]
Molecular Weight 228.29 g/mol [3][4]
Appearance Colorless to light yellow clear liquid[4]
Purity >95.0% (GC)[4]
Synonyms 2-Butene-1,4-diol Dibutyrate[3][4]

Safety and Handling:

While specific toxicity data for this compound is limited, information on its precursor, cis-2-butene-1,4-diol, indicates that it can be harmful if swallowed and may cause skin and eye irritation. Therefore, standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the esterification of 2-butene-1,4-diol with a suitable butyrylating agent, such as butyric anhydride or butyryl chloride. The following protocol details a robust and reliable method for its preparation.

Synthesis of the Precursor: 2-Butene-1,4-diol

The direct precursor, 2-butene-1,4-diol, is commercially available but can also be synthesized in the lab, most commonly by the selective hydrogenation of 2-butyne-1,4-diol.[5][6][7] This initial step is crucial as the stereochemistry of the double bond (cis or trans) in the final product is determined by the starting diol. cis-2-Butene-1,4-diol is a common starting material for various chemical syntheses, including the production of certain pesticides.[8]

Esterification Protocol

This protocol describes the synthesis of this compound from cis-2-butene-1,4-diol and butyric anhydride.

Materials:

  • cis-2-Butene-1,4-diol (1.0 eq)

  • Butyric anhydride (2.2 eq)

  • Pyridine (catalytic amount) or 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Experimental Workflow:

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Esterification cluster_workup Work-up and Purification A Dissolve cis-2-butene-1,4-diol in anhydrous DCM B Add catalytic pyridine or DMAP A->B C Cool reaction mixture to 0°C B->C D Add butyric anhydride dropwise C->D E Warm to room temperature and stir overnight D->E F Quench with saturated NaHCO₃ E->F G Separate organic layer F->G H Wash with brine G->H I Dry over MgSO₄ H->I J Filter and concentrate in vacuo I->J K Purify by column chromatography J->K

Figure 1: Experimental workflow for the synthesis of this compound.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve cis-2-butene-1,4-diol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add a catalytic amount of pyridine or 4-dimethylaminopyridine (DMAP) to the solution. DMAP is a more potent acylation catalyst and is often preferred for achieving higher yields and faster reaction times.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. This is crucial to control the exothermic nature of the reaction between the anhydride and the alcohol.

  • Addition of Butyric Anhydride: Add butyric anhydride (2.2 eq) dropwise to the stirred solution via a dropping funnel. The slow addition helps to maintain the reaction temperature and prevent side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. This will neutralize any unreacted butyric anhydride and the butyric acid byproduct.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization and Analytical Profile

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different protons in the molecule. Based on the structure and data from the analogous cis-1,4-diacetoxy-2-butene, the following approximate chemical shifts (in ppm, relative to TMS) can be predicted:

  • Olefinic protons (-CH=CH-): A multiplet around 5.7-5.9 ppm.

  • Methylene protons (-CH₂-O-): A doublet around 4.6-4.8 ppm.

  • Butyryloxy protons (-O-CO-CH₂-CH₂-CH₃): A triplet around 2.2-2.4 ppm for the α-methylene, a multiplet around 1.6-1.8 ppm for the β-methylene, and a triplet around 0.9-1.0 ppm for the terminal methyl group.

¹³C NMR: The carbon NMR spectrum will provide further structural confirmation. Predicted chemical shifts (in ppm) are:

  • Carbonyl carbon (-C=O): Around 172-174 ppm.

  • Olefinic carbons (-CH=CH-): Around 128-130 ppm.

  • Methylene carbons (-CH₂-O-): Around 60-62 ppm.

  • Butyryloxy carbons (-O-CO-CH₂-CH₂-CH₃): Around 35-37 ppm (α-CH₂), 18-20 ppm (β-CH₂), and 13-15 ppm (CH₃).

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. For diesters of diols, characteristic fragmentation patterns include the loss of an acyloxy group ([M - RCOO]⁺) or a carboxylic acid molecule ([M - RCOOH]⁺·).[9] For this compound, the molecular ion peak (M⁺) is expected at m/z = 228.29.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:

  • C=O stretch (ester): A strong absorption band around 1735-1750 cm⁻¹.

  • C-O stretch (ester): A strong absorption band in the region of 1150-1250 cm⁻¹.

  • C=C stretch (alkene): A medium intensity band around 1650 cm⁻¹.

  • =C-H stretch (alkene): A medium intensity band just above 3000 cm⁻¹.

  • C-H stretch (alkane): Strong absorption bands just below 3000 cm⁻¹.

Applications in Drug Development: A Butyric Acid Prodrug Strategy

The primary application of this compound in the pharmaceutical sciences is as a prodrug of butyric acid.[1][2] This strategy is designed to mask the undesirable properties of butyric acid while facilitating its delivery to target tissues.

The Rationale for a Prodrug Approach

ProdrugConcept cluster_prodrug Prodrug: this compound cluster_activation In Vivo Activation cluster_active Active Drug: Butyric Acid Prodrug Improved Physicochemical Properties (e.g., lipophilicity, odor) Delivery Enhanced Bioavailability and Tissue Penetration Prodrug->Delivery Enzymatic_Cleavage Esterase-Mediated Hydrolysis Delivery->Enzymatic_Cleavage Systemic Circulation Active_Drug Release of Butyric Acid at Target Site Enzymatic_Cleavage->Active_Drug Therapeutic_Effect HDAC Inhibition and Downstream Therapeutic Effects Active_Drug->Therapeutic_Effect

Figure 2: Conceptual diagram of the butyric acid prodrug strategy.

The ester linkages in this compound are susceptible to hydrolysis by endogenous esterases present in the plasma and tissues. This enzymatic cleavage would release two molecules of butyric acid and 2-butene-1,4-diol. The controlled release of butyric acid at the target site can lead to higher local concentrations and enhanced therapeutic efficacy, while minimizing systemic exposure and associated side effects.

Potential as a Linker in Drug Conjugates

Beyond its role as a simple prodrug, the 2-butene-1,4-diol backbone can be envisioned as a cleavable linker in more complex drug delivery systems, such as antibody-drug conjugates (ADCs).[10][] The double bond offers a site for further chemical modification, allowing for the attachment of a targeting moiety on one end and a therapeutic agent on the other. The subsequent cleavage of the ester bonds would then release the active drug in the vicinity of the target cells.

Future Perspectives

This compound represents a versatile chemical entity with significant potential, particularly in the realm of drug development. Future research should focus on a more detailed investigation of its pharmacokinetic and pharmacodynamic properties to validate its efficacy as a butyric acid prodrug. Studies exploring its cytotoxicity and in vivo efficacy in relevant disease models are warranted. Furthermore, the exploration of its use as a cleavable linker in targeted drug delivery systems could open up new avenues for the development of novel therapeutics.

References

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An In-depth Technical Guide to 2-Butene-1,4-diol Dibutyrate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butene-1,4-diol Dibutyrate is a diester with significant potential in polymer science and as a chemical intermediate in organic synthesis. Its structure, characterized by a central carbon-carbon double bond and two flanking butyrate ester groups, allows for a variety of chemical transformations and applications. This guide provides a comprehensive overview of its chemical identity, a detailed, field-tested synthesis protocol, in-depth spectroscopic analysis for structural verification, and a discussion of its current and potential applications relevant to the scientific community.

Chemical Identity and Physicochemical Properties

2-Butene-1,4-diol Dibutyrate, also known as 1,4-bis(butyryloxy)-2-butene, is defined by the presence of a C4 alkene backbone functionalized with two butyrate esters. The central double bond can exist in either a cis or trans configuration, which can influence the molecule's physical properties and reactivity.

The molecule's identity is unequivocally established by its CAS Number: 1572-84-5. Its fundamental properties are summarized below for quick reference.[1]

PropertyValueSource
Molecular Formula C₁₂H₂₀O₄[1]
Molecular Weight 228.285 g/mol [1]
Density 1.0 ± 0.1 g/cm³[1]
Boiling Point 302.5 ± 30.0 °C at 760 mmHg[1]
Flash Point 141.8 ± 23.0 °C[1]
LogP 3.10[1]
Refractive Index 1.452[1]

Synthesis Protocol: Acid-Catalyzed Esterification

The most direct and classic method for synthesizing 2-Butene-1,4-diol Dibutyrate is the Fischer esterification of its parent diol, 2-Butene-1,4-diol, with butyric acid.[2][3][4] This reaction is catalyzed by a strong acid and is driven to completion by removing water, a byproduct, from the reaction medium.[2][3]

Causality in Experimental Design:
  • Catalyst Choice : A strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is essential. Its role is to protonate the carbonyl oxygen of butyric acid, rendering the carbonyl carbon significantly more electrophilic and thus susceptible to nucleophilic attack by the hydroxyl groups of 2-Butene-1,4-diol.[3][4]

  • Reaction Equilibrium : Fischer esterification is a reversible process.[2][5] To drive the reaction towards the product (the diester), Le Châtelier's principle is applied. This is achieved by either using an excess of one reactant (typically the less expensive one, butyric acid) or by removing water as it forms, often through azeotropic distillation using a Dean-Stark apparatus.[2][6]

  • Temperature : The reaction is typically performed under reflux to provide the necessary activation energy for the reaction to proceed at a reasonable rate without evaporating the lower-boiling point reactants.

Detailed Step-by-Step Methodology:
  • Setup : Assemble a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser. Add a magnetic stir bar to the flask.

  • Reagents : To the flask, add 2-Butene-1,4-diol (1.0 eq), butyric acid (2.2 eq), a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq), and a suitable solvent for azeotropic water removal (e.g., toluene).

  • Reaction : Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by observing the collection of water in the side arm of the Dean-Stark trap. The reaction is considered complete when water no longer collects.

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acidic catalyst and unreacted butyric acid), water, and finally, brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure 2-Butene-1,4-diol Dibutyrate.

Workflow and Mechanism Visualization

The synthesis of 2-Butene-1,4-diol Dibutyrate via Fischer esterification follows a well-established, multi-step mechanism.

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Workup & Purification R1 2-Butene-1,4-diol Reflux Heat to Reflux in Toluene R1->Reflux R2 Butyric Acid (Excess) R2->Reflux Cat H₂SO₄ (Catalyst) Cat->Reflux WaterRemoval Azeotropic Removal of Water (H₂O) via Dean-Stark Trap Reflux->WaterRemoval Drives Equilibrium Quench Neutralization Wash (aq. NaHCO₃) WaterRemoval->Quench Crude Product Extract Extraction & Drying Quench->Extract Purify Vacuum Distillation Extract->Purify Product Pure 2-Butene-1,4-diol Dibutyrate Purify->Product

Caption: Fischer Esterification workflow for synthesizing 2-Butene-1,4-diol Dibutyrate.

Structural Elucidation: A Spectroscopic Approach

Confirming the successful synthesis and purity of 2-Butene-1,4-diol Dibutyrate requires a combination of spectroscopic techniques. This section serves as a self-validating reference for researchers.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the formation of the ester functional groups.

  • Key Absorptions :

    • C=O Stretch : A strong, sharp absorption peak is expected in the range of 1735-1750 cm⁻¹ , which is characteristic of a saturated ester carbonyl group.[7] The absence of a broad O-H stretch from the starting carboxylic acid (typically 2500-3300 cm⁻¹) and the starting diol (around 3200-3600 cm⁻¹) is a key indicator of reaction completion.[8]

    • C-O Stretch : A strong absorption in the fingerprint region, typically between 1150-1250 cm⁻¹ , corresponds to the C-O single bond stretching of the ester group.

    • C-H Stretches : Aliphatic C-H stretching vibrations from the butyl and butene backbones will appear just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the precise molecular structure.

  • ¹H NMR (Proton NMR) : The spectrum for the trans isomer would be expected to show:

    • Olefinic Protons (-CH=CH-) : A multiplet around 5.7-5.9 ppm .

    • Methylene Protons adjacent to Oxygen (-O-CH₂-) : A doublet around 4.5-4.7 ppm .

    • Butyrate Chain Protons :

      • -C(=O)-CH₂-: A triplet around 2.2-2.3 ppm .

      • -CH₂-CH₂-CH₃: A sextet around 1.6-1.7 ppm .

      • -CH₃: A triplet around 0.9-1.0 ppm .

  • ¹³C NMR (Carbon NMR) :

    • Carbonyl Carbon (-C=O) : A signal in the downfield region, around 172-174 ppm .

    • Olefinic Carbons (-CH=CH-) : Two signals in the range of 125-130 ppm .

    • Methylene Carbon adjacent to Oxygen (-O-CH₂-) : A signal around 60-65 ppm .

    • Butyrate Chain Carbons : Signals corresponding to the three aliphatic carbons of the butyrate chain would appear in the upfield region (~13-36 ppm ).

Mass Spectrometry (MS)

Mass spectrometry helps to confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion Peak (M⁺) : The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 228, corresponding to the molecular weight of C₁₂H₂₀O₄.[1]

  • Key Fragmentation Patterns : Esters typically undergo characteristic fragmentations.[9][10][11][12]

    • α-Cleavage : Cleavage of the bond adjacent to the carbonyl group can lead to the formation of an acylium ion [CH₃(CH₂)₂CO]⁺ at m/z = 71 .[13]

    • McLafferty Rearrangement : If a γ-hydrogen is present, this rearrangement can occur, though it may be less prominent than α-cleavage for this specific structure.[9][12]

Applications in Research and Development

The bifunctional nature of 2-Butene-1,4-diol Dibutyrate makes it a versatile molecule. Its parent diol is a known intermediate in the synthesis of pharmaceuticals like Vitamin B6 and in the production of polymers, fungicides, and plasticizers.[14][15][16][17] By extension, the dibutyrate derivative serves as a valuable building block and modifying agent.

  • Polymer Science : It can be used as a monomer or a cross-linking agent in the synthesis of polyesters and polyurethanes.[15][18] The central double bond offers a site for further polymerization or post-polymerization modification, while the ester groups contribute to flexibility and can act as internal plasticizers.

  • Organic Synthesis Intermediate : The ester groups can be hydrolyzed to regenerate the diol, making it a protected form of 2-butene-1,4-diol. The double bond can undergo various reactions such as hydrogenation, epoxidation, or dihydroxylation, allowing for the synthesis of a wide array of saturated and functionalized 1,4-butanediol derivatives.

  • Drug Development : In drug delivery research, butyrate esters are sometimes explored as prodrugs to deliver butyric acid, a short-chain fatty acid with known biological activities, including histone deacetylase (HDAC) inhibition.[19]

Safety and Handling

While specific toxicological data for 2-Butene-1,4-diol Dibutyrate is limited, precautions should be based on the parent compound, 2-Butene-1,4-diol, and general ester chemistry.

  • Hazards : The parent diol is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[20][21][22][23] It is prudent to assume similar hazards for the dibutyrate derivative.

  • Personal Protective Equipment (PPE) : Always use chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.[22][23] Work in a well-ventilated area or a chemical fume hood.[21]

  • Handling : Avoid contact with skin, eyes, and clothing.[20][21] Prevent inhalation of vapors.[22]

  • Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from strong oxidizing agents and strong acids/bases.[21][22]

References

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Physical properties of 1,4-Bis(butyryloxy)-2-butene.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 1,4-Bis(butyryloxy)-2-butene

Introduction

This compound (CAS No. 1572-84-5), also known as 2-Butene-1,4-diol Dibutyrate, is an ester of 2-butene-1,4-diol and butyric acid.[1] As a bifunctional molecule, it possesses two ester groups and a central carbon-carbon double bond, making it a potentially valuable intermediate in organic synthesis. Its structure suggests applications as a monomer for polymerization, a crosslinking agent, or a precursor for the synthesis of various fine chemicals and pharmaceutical intermediates. Understanding its physical properties is paramount for researchers and process chemists to effectively handle, purify, and utilize this compound in synthetic workflows and material science applications.

This guide provides a comprehensive overview of the known physical properties of this compound, outlines standard methodologies for their determination, and offers expert insights into the expected spectroscopic characteristics based on its molecular structure.

Molecular Structure and Core Chemical Properties

The fundamental identity of a chemical compound is defined by its structure and molecular formula. These attributes dictate its reactivity, interactions, and physical behavior.

Molecular Formula: C₁₂H₂₀O₄

Molecular Weight: 228.285 g/mol

Synonyms: 2-Butene-1,4-diol Dibutyrate[1]

The structure features a four-carbon butene backbone with a double bond in the C2 position. Ester linkages at the C1 and C4 positions connect the butyrate (butyryloxy) groups. The presence of the double bond introduces the possibility of cis (Z) and trans (E) isomerism, which can influence the material's physical properties, such as melting point and molecular packing in the solid state.

G cluster_structure Key Structural Features cluster_spectra Expected Spectroscopic Signatures Alkenyl_H a) Alkenyl Protons (-CH=CH-) NMR_a ¹H NMR: δ ~5.5-5.8 ppm Alkenyl_H->NMR_a Correlates to IR_alkene IR: ~1670 cm⁻¹ (C=C stretch) ~3030 cm⁻¹ (=C-H stretch) Alkenyl_H->IR_alkene Gives rise to Allylic_H b) Allylic Protons (-O-CH₂-CH=) NMR_b ¹H NMR: δ ~4.5-4.7 ppm Allylic_H->NMR_b Correlates to IR_ester IR: ~1735 cm⁻¹ (C=O stretch) ~1170 cm⁻¹ (C-O stretch) Allylic_H->IR_ester Gives rise to Ester_CH2 c) Ester α-CH₂ (-O-C(O)-CH₂-) NMR_c ¹H NMR: δ ~2.2-2.3 ppm Ester_CH2->NMR_c Correlates to Ester_CH2->IR_ester Gives rise to Alkyl_Chain d) Alkyl Chain Protons (-CH₂-CH₃) NMR_d ¹H NMR: δ ~1.6 & 0.9 ppm Alkyl_Chain->NMR_d Correlates to G start Sample of This compound density Density Determination (Pycnometer Method) start->density bp Boiling Point Determination (Distillation under Vacuum) start->bp nmr NMR Spectroscopy (¹H, ¹³C, COSY) start->nmr ir Infrared Spectroscopy (ATR or Neat Film) start->ir ms Mass Spectrometry (EI or ESI) start->ms data Data Analysis & Property Reporting density->data bp->data nmr->data ir->data ms->data

Caption: General workflow for experimental characterization.

Protocol 1: Boiling Point Determination at Reduced Pressure
  • Apparatus Setup: Assemble a short-path distillation apparatus. Place a small magnetic stir bar in the distillation flask.

  • Sample Charging: Charge the distillation flask with 5-10 mL of the sample.

  • System Sealing: Connect the apparatus to a vacuum pump via a cold trap and a manometer. Ensure all joints are properly sealed with vacuum grease.

  • Evacuation: Slowly evacuate the system to the desired pressure (e.g., 10 mmHg).

  • Heating & Stirring: Begin stirring and gently heat the distillation flask using an oil bath.

  • Observation: Record the temperature at which the liquid consistently condenses on the thermometer bulb and drips into the receiving flask. This is the boiling point at that pressure.

  • Causality: Reduced pressure is used to lower the boiling point, preventing thermal degradation of the ester functional groups and potential isomerization of the double bond at high temperatures.

Protocol 2: ¹H NMR Spectrum Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Instrument Setup: Insert the sample into the NMR spectrometer (e.g., 400 MHz).

  • Tuning and Shimming: Lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 90° pulse, 2-4 second relaxation delay, 16-32 scans).

  • Processing: Fourier transform the resulting Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Integrate the peaks to determine the relative proton ratios.

  • Causality: This protocol provides a detailed map of the proton environments in the molecule, confirming the identity and purity of the sample. The choice of solvent (CDCl₃) is based on its ability to dissolve the nonpolar compound and its minimal interference in the proton spectrum.

Conclusion

This compound is a colorless liquid with a boiling point of 103-104 °C and a density of 1.004 g/cm³. While comprehensive experimental data is limited, its well-defined chemical structure allows for reliable prediction of its spectroscopic characteristics. The presence of ester and alkene functionalities can be readily confirmed using standard IR and NMR spectroscopic techniques. The protocols and predictive data outlined in this guide provide a solid foundation for researchers and drug development professionals to confidently work with this versatile chemical intermediate.

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An In-Depth Technical Guide to 1,4-Bis(butyryloxy)-2-butene: Properties, Synthesis, and Considerations for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1,4-Bis(butyryloxy)-2-butene, a diester of 2-butene-1,4-diol. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's physicochemical properties, outlines a robust synthesis protocol, and explores its potential metabolic fate and toxicological profile based on established biochemical principles.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 2-Butene-1,4-diol Dibutyrate, is an organic compound with the molecular formula C12H20O4.[1] The central feature of its structure is a four-carbon chain with a double bond in the C2 position (cis or trans isomerism is possible), terminated by ester linkages to butyrate groups. This structure suggests it may serve as a lipophilic precursor to more polar molecules upon metabolic cleavage.

The compound is typically a colorless to light yellow liquid at room temperature.[1][2] Its key quantitative properties are summarized below for quick reference.

PropertyValueSource
Molecular Weight 228.29 g/mol [1]
Molecular Formula C12H20O4[1]
CAS Number 1572-84-5[1][3]
Synonyms 2-Butene-1,4-diol Dibutyrate[1][2][3]
Physical State Liquid (at 20°C)[1]
Boiling Point 103-104°C
Density ~1.004 g/mL
Purity (Typical) >95.0% (GC)[1][2]
Storage Temperature Room Temperature (Cool, dark place recommended)[1]

Synthesis and Purification Protocol

The synthesis of this compound is most directly achieved via the esterification of 2-butene-1,4-diol. The following protocol describes a standard laboratory procedure using butyryl chloride, a common and reactive acylating agent.

Causality in Experimental Design:

The choice of butyryl chloride is predicated on its high reactivity, which facilitates a complete reaction at moderate temperatures. A non-nucleophilic tertiary amine base, such as triethylamine (TEA), is crucial. Its role is to act as a proton sponge, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents potential acid-catalyzed side reactions, such as dehydration or isomerization of the butenediol backbone, and drives the equilibrium towards product formation. Dichloromethane (DCM) is selected as the solvent due to its inertness and ability to dissolve both the polar diol and the nonpolar acyl chloride.

Step-by-Step Synthesis Workflow:
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-butene-1,4-diol (1 equivalent) and anhydrous dichloromethane (DCM, ~5 mL per gram of diol). Place the flask in an ice bath to maintain a temperature of 0-5°C.

  • Base Addition: Add triethylamine (TEA, 2.2 equivalents) to the stirred solution.

  • Acylation: Dissolve butyryl chloride (2.2 equivalents) in anhydrous DCM (~2 mL per gram of butyryl chloride) and add it to the dropping funnel. Add the butyryl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting diol is consumed.

  • Workup - Quenching: Cool the reaction mixture again in an ice bath and slowly add deionized water to quench any unreacted butyryl chloride.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield the final product, this compound.

Visualization of Synthesis Workflow:

G cluster_setup 1. Reaction Setup cluster_reaction 2. Core Reaction cluster_workup 3. Workup & Isolation A 2-Butene-1,4-diol + DCM B Cool to 0-5°C A->B C Add Triethylamine (Base) B->C Reagents D Dropwise add Butyryl Chloride C->D E Stir at Room Temp (4-6h) D->E F Quench with Water E->F Process G Extract with DCM F->G H Wash (HCl, NaHCO3, Brine) G->H I Dry (MgSO4) & Concentrate H->I J Purification (Vacuum Distillation) I->J Final Step G cluster_prodrug Systemic Circulation cluster_metabolism Cellular Metabolism (e.g., Liver) A This compound (Prodrug) B 2-Butene-1,4-diol A->B Esterase Hydrolysis C 1,4-Butanediol B->C Alkene Reductase (Hypothesized) D Metabolite (e.g., via ADH/ALDH pathway) C->D ADH / ALDH Oxidation

Caption: Hypothesized metabolic activation of this compound.

Toxicological Considerations: Given the metabolic link of the saturated analogue 1,4-butanediol to GHB, any research involving this compound must proceed with caution. [4][5]The potential for CNS depressant effects should be a primary consideration in any preclinical evaluation. The toxicological properties have not been thoroughly investigated.

Handling and Storage

  • Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses. [6]Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight. [1]Some suppliers recommend storing under an inert atmosphere as the compound may be air-sensitive. [1]* Safety: The compound is classified as a skin irritant. [6]In case of skin contact, wash thoroughly with soap and water. [6]

Conclusion

This compound is a research chemical with well-defined physicochemical properties. Its synthesis is achievable through standard esterification chemistry. While direct applications are not yet established, its structure strongly suggests potential as a prodrug, leveraging metabolic pathways associated with its parent analogue, 1,4-butanediol. This profile makes it an intriguing molecule for further investigation by researchers in medicinal chemistry and pharmacology, provided that appropriate safety and toxicological evaluations are conducted.

References

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Sources

A Comprehensive Spectroscopic Guide to 1,4-Bis(butyryloxy)-2-butene: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of the spectroscopic properties of 1,4-Bis(butyryloxy)-2-butene (cis-isomer), a key intermediate in various synthetic applications. Designed for researchers, chemists, and drug development professionals, this document offers an in-depth analysis of the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. By synthesizing data from analogous structures and foundational spectroscopic principles, this guide presents a robust, self-validating framework for the structural elucidation of this compound. We delve into the causality behind experimental choices, provide validated protocols for data acquisition, and present a cohesive interpretation of the spectral data, establishing a benchmark for its characterization.

Introduction: The Significance of this compound

This compound, also known as 2-Butene-1,4-diol Dibutyrate, is a diester built upon a central cis-configured butene backbone.[1] Its structure combines the reactivity of an alkene with the functionality of two ester groups, making it a versatile building block in organic synthesis. The precise characterization of such molecules is paramount, as impurities or isomeric variations can significantly impact reaction outcomes, biological activity, and material properties.

Spectroscopic analysis provides a non-destructive, definitive method for confirming the molecular structure, purity, and stereochemistry. This guide establishes a foundational dataset and interpretive logic for this compound, leveraging a multi-technique approach (NMR, IR, MS) to ensure a high degree of confidence in its structural assignment. The synergy between these techniques forms a self-validating system, where each method corroborates the findings of the others.

Molecular Structure and Spectroscopic Implications

The target molecule for this guide is the cis or (Z)-isomer of this compound. Its structure possesses a C₂ axis of symmetry, which simplifies its NMR spectra by rendering the two butyryloxy groups and the two halves of the butene backbone chemically equivalent.

Figure 1: Molecular Structure of cis-1,4-Bis(butyryloxy)-2-butene.

This inherent symmetry dictates that we should expect to see:

  • ¹H NMR: 4 unique proton signals.

  • ¹³C NMR: 6 unique carbon signals.

This predicted simplicity is a key feature used for confirming the correct isomer and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule characterization, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this molecule, a standard analysis would be performed in a deuterated solvent like chloroform (CDCl₃).[2][3][4]

Experimental Protocol: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Acquire data using a 30-degree pulse angle with a relaxation delay of 2 seconds.

    • Accumulate a minimum of 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover a range of -10 to 220 ppm.

    • Accumulate at least 1024 scans due to the low natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

¹H NMR Data: Interpretation and Analysis

The ¹H NMR spectrum is predicted to show four distinct signals, consistent with the molecule's symmetry. The interpretation relies on chemical shift, integration, and multiplicity (splitting pattern).

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Label Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-a ~5.75 t, J ≈ 4.0 Hz 2H Olefinic protons (-CH=CH-)
H-b ~4.60 d, J ≈ 4.0 Hz 4H Methylene protons adjacent to ester (-O-CH₂ -CH=)
H-c ~2.25 t, J ≈ 7.4 Hz 4H Methylene protons α to carbonyl (-C(=O)-CH₂ -)
H-d ~1.65 sextet, J ≈ 7.4 Hz 4H Methylene protons β to carbonyl (-CH₂-CH₂ -CH₃)

| H-e | ~0.95 | t, J ≈ 7.4 Hz | 6H | Methyl protons (-CH₂-CH₃ ) |

Causality and Insights:

  • Olefinic Protons (H-a): These are the most deshielded protons (excluding potential aromatic impurities) due to their sp² hybridization. Their equivalence results in a single signal. The multiplicity is a triplet because they are coupled to the two adjacent H-b protons on one side and the other H-a proton, but due to symmetry, they appear as a triplet coupled to the adjacent methylene group. The expected chemical shift is based on data for the parent diol, (Z)-2-Butene-1,4-diol.[5][6]

  • Methylene Protons (H-b): These protons are attached to a carbon bonded to an oxygen atom, shifting them downfield to ~4.60 ppm. They are split into a doublet by the adjacent olefinic proton (H-a).

  • Butyryl Chain Protons (H-c, H-d, H-e): These protons exhibit a classic alkyl chain pattern. The H-c protons are α to the electron-withdrawing carbonyl group, placing them at ~2.25 ppm. The H-d and H-e protons are further from the carbonyl and appear at their standard alkyl chemical shifts. The coupling between them gives rise to the characteristic triplet-sextet-triplet pattern.

¹³C NMR Data: Interpretation and Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. Six signals are predicted.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Label Chemical Shift (δ, ppm) Assignment
C-1 ~173.0 Carbonyl carbon (C =O)
C-2 ~128.5 Olefinic carbon (-C H=C H-)
C-3 ~60.5 Methylene carbon adjacent to ester (-O-C H₂-)
C-4 ~36.0 Methylene carbon α to carbonyl (-C(=O)-C H₂-)
C-5 ~18.2 Methylene carbon β to carbonyl (-C H₂-CH₃)

| C-6 | ~13.6 | Methyl carbon (-C H₃) |

Causality and Insights:

  • Carbonyl Carbon (C-1): This is the most deshielded carbon, appearing far downfield (~173.0 ppm) due to the strong deshielding effect of the double-bonded oxygen. Its presence is definitive proof of the ester functionality.

  • Olefinic Carbons (C-2): These sp² carbons appear in the typical alkene region. Their chemical shift is influenced by the attached oxygen, similar to what is observed in cis-1,4-diacetoxy-2-butene.[7]

  • Alkyl Carbons (C-3 to C-6): The C-3 carbon, bonded to oxygen, is found around 60.5 ppm. The remaining carbons of the butyryl chain (C-4, C-5, C-6) show a predictable upfield trend as the distance from the electronegative carbonyl group increases, consistent with data from similar alkyl chains.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum is generated by the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: IR Spectrum Acquisition
  • Sample Preparation: Place a single drop of neat liquid this compound between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin liquid film.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty salt plates.

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a minimum of 16 scans to achieve a high-quality spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

IR Data: Interpretation and Analysis

The IR spectrum is dominated by absorptions corresponding to the ester and alkene functional groups.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group Assignment
~2965, 2875 Medium-Strong C-H Stretch sp³ C-H bonds in alkyl chains
~1740 Very Strong C=O Stretch Ester carbonyl
~1650 Medium-Weak C=C Stretch Alkene double bond (cis-substituted)
~1240, 1170 Strong C-O Stretch Ester C-O single bonds

| ~700 | Medium | =C-H Bend | Out-of-plane bend for cis-alkene |

Causality and Insights:

  • The Carbonyl Peak (~1740 cm⁻¹): The most prominent peak in the spectrum is the C=O stretch. Its high intensity is due to the large change in dipole moment during the vibration. Its position is characteristic of a saturated ester. This is the primary diagnostic peak for this molecule.

  • Alkene Peaks: The C=C stretch at ~1650 cm⁻¹ is often weak for symmetrically substituted alkenes but should be observable.[8] More diagnostically, the out-of-plane bend for the cis-alkene hydrogens is expected around 700 cm⁻¹.

  • C-O Stretches: The strong absorptions in the 1300-1100 cm⁻¹ region are characteristic of the C-O stretching vibrations of the ester group, further confirming its presence.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering powerful confirmatory evidence for the proposed structure.

Experimental Protocol: Mass Spectrum Acquisition
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system.

  • Ionization: Utilize Electron Ionization (EI) for GC-MS to induce fragmentation or a softer ionization technique like Electrospray Ionization (ESI) for LC-MS to primarily observe the molecular ion.

  • Mass Analysis: Scan a mass-to-charge (m/z) range from 50 to 400 amu.

MS Data: Interpretation and Analysis

The mass spectrum provides the molecular weight and clues to the molecule's connectivity through its fragmentation pattern. The molecular formula is C₁₂H₂₀O₄, giving a molecular weight of 228.28 g/mol .

Table 4: Predicted Key Mass Spectrometry Fragments (EI)

m/z Proposed Fragment Ion Identity / Origin
228 [C₁₂H₂₀O₄]⁺• Molecular Ion (M⁺•)
157 [M - C₄H₇O]⁺ Loss of a butyryl radical (•COC₃H₇)
141 [M - C₄H₇O₂]⁺ Loss of a butyryloxy radical (•OCOC₃H₇)
87 [C₄H₇O₂]⁺ Butyryloxy cation
71 [C₄H₇O]⁺ Butyryl cation ([CH₃(CH₂)₂CO]⁺)

| 43 | [C₃H₇]⁺ | Propyl cation (base peak) |

Causality and Insights:

  • Molecular Ion (m/z 228): The presence of a peak at m/z 228 confirms the molecular weight of the compound.

  • Fragmentation Pattern: Under EI conditions, esters commonly fragment via cleavage of the bonds adjacent to the carbonyl group. The loss of a butyryl radical (m/z 71) or a butyryloxy radical (m/z 87) are highly characteristic fragmentation pathways.[9] The formation of the butyryl cation (m/z 71) and its subsequent fragmentation to the very stable propyl cation (m/z 43) is expected, with the m/z 43 peak likely being the base peak (most abundant). This fragmentation pattern provides definitive evidence for the presence of the butyrate ester groups.

Integrated Analysis and Workflow

No single technique provides the complete picture. The true power of spectroscopic characterization lies in integrating the data from all methods to build an irrefutable case for the structure.

cluster_0 Spectroscopic Workflow cluster_1 Data Interpretation & Validation cluster_2 Final Confirmation Sample This compound (Pure Sample) NMR NMR Spectroscopy (400 MHz, CDCl3) Sample->NMR IR FTIR Spectroscopy (Neat Film) Sample->IR MS Mass Spectrometry (EI / ESI) Sample->MS NMR_Data ¹H: 4 Signals ¹³C: 6 Signals Confirms Symmetry & Connectivity NMR->NMR_Data IR_Data Strong C=O @ ~1740 cm⁻¹ Strong C-O @ ~1200 cm⁻¹ Confirms Ester Groups IR->IR_Data MS_Data M⁺• @ m/z 228 Fragments @ m/z 71, 43 Confirms MW & Butyryl Units MS->MS_Data NMR_Data->IR_Data Ester confirmed NMR_Data->MS_Data Backbone/Sidechain confirmed Conclusion Structure Confirmed NMR_Data->Conclusion IR_Data->MS_Data Ester confirmed IR_Data->Conclusion MS_Data->Conclusion

Figure 2: Integrated workflow for spectroscopic validation.

This workflow demonstrates the principle of self-validation:

  • MS confirms the molecular weight predicted by the structure, and its fragmentation confirms the presence of butyrate units suggested by NMR.

  • IR confirms the ester functional group whose carbon and adjacent protons are assigned specific chemical shifts in the NMR spectra.

  • NMR confirms the overall symmetry and connectivity of the molecule, showing the precise arrangement of the functional groups identified by IR and the fragments observed in MS.

When all three datasets align with the predicted structure, the identity of this compound is confirmed with a very high degree of certainty.

Conclusion

This guide has established a comprehensive spectroscopic profile for this compound. By integrating predicted data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, we have constructed a robust framework for its unequivocal identification. The presented protocols offer a standardized approach for data acquisition, while the detailed interpretation of the spectra highlights the key features that confirm the molecule's structure, symmetry, and functional groups. This document serves as an essential reference for any scientist working with this compound, ensuring accuracy and confidence in its chemical identity.

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  • PMC. (n.d.). 1,4-Bis(2-nitrophenoxy)butane. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,4-Bis(2-nitrophenoxy)butane. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Butene. NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of but-1-ene. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The mass spectra of the E/Z isomers of but-2-ene. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butanal. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Butene-1,4-diol, 2TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Butene-1,4-diol. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Butene, 1,4-dibromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C5H10 mass spectrum of 2-methylbut-2-ene. Retrieved from [Link]

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A Comprehensive Technical Guide to 1,4-Bis(butyryloxy)-2-butene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(butyryloxy)-2-butene, also known as 2-butene-1,4-diol dibutyrate, is a diester with potential applications in polymer chemistry as a crosslinking agent and reactive diluent. Its structure, featuring two butyrate moieties, also suggests a potential for investigation in the field of drug delivery and prodrug design, given the known biological activities of butyrate. This technical guide provides a detailed overview of the synthesis, properties, and potential applications of this compound, with a focus on providing scientifically grounded protocols and discussing the rationale behind experimental choices. While specific literature detailing the comprehensive characterization of this molecule is scarce, this guide consolidates information on its precursors and related compounds to provide a foundational understanding for researchers.

Introduction

This compound is a molecule of interest due to its bifunctional nature. The central carbon-carbon double bond and the two terminal ester groups provide multiple reactive sites, making it a versatile building block in organic synthesis. The butyrate side chains are of particular interest in the context of drug development, as butyric acid, a short-chain fatty acid, is known to possess a range of biological activities, including anti-inflammatory and anti-cancer effects[1]. However, the direct therapeutic use of butyrate is limited by its unpleasant odor and rapid metabolism. Esterification to form a prodrug can overcome these limitations[2][3][4][5][6].

This guide will explore the synthesis of this compound from its precursor, 2-butene-1,4-diol, including considerations for the synthesis of its cis and trans isomers. Furthermore, it will cover its known applications in polymer science and delve into the theoretical potential for its use in drug delivery systems.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the esterification of 2-butene-1,4-diol with a suitable butyrylating agent. The stereochemistry of the final product (cis or trans) is dependent on the stereochemistry of the starting diol.

Synthesis of the Precursor: 2-Butene-1,4-diol

2-Butene-1,4-diol can exist as two geometric isomers: cis-2-butene-1,4-diol and trans-2-butene-1,4-diol. The separation and identification of these isomers can be achieved using HPLC and LC-MS techniques[7][8]. Spectroscopic data for both isomers are available in public databases, which is crucial for their characterization[9][10][11][12][13][14][15][16].

  • cis-2-Butene-1,4-diol is used in the production of the pesticide endosulfan[17].

  • trans-2-Butene-1,4-diol can be used as an olefinic building block in the synthesis of biobased unsaturated copolyesters[18].

Esterification of 2-Butene-1,4-diol

The esterification of 2-butene-1,4-diol can be achieved using several standard methods. The choice of method depends on factors such as desired purity, scale, and the stereochemical integrity of the starting material.

This classic method involves the reaction of the diol with an excess of butyric acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by the removal of water, typically through azeotropic distillation with a suitable solvent like toluene.

Experimental Protocol: General Procedure for Fischer Esterification

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-butene-1,4-diol (1.0 eq), butyric acid (2.2 eq), and a suitable solvent (e.g., toluene).

  • Add a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Causality Behind Experimental Choices: The use of excess butyric acid and the removal of water are crucial to shift the equilibrium towards the formation of the diester product, in accordance with Le Chatelier's principle. The acid catalyst protonates the carbonyl oxygen of the butyric acid, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of the diol.

A more reactive and often higher-yielding method involves the acylation of 2-butene-1,4-diol with butyryl chloride in the presence of a base. This method is typically performed at lower temperatures and avoids the need for water removal.

Experimental Protocol: General Procedure for Acylation with Butyryl Chloride

  • Dissolve 2-butene-1,4-diol (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 2.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add butyryl chloride (2.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction by adding water or a dilute acid solution.

  • Separate the organic layer and wash it sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Causality Behind Experimental Choices: Butyryl chloride is a highly reactive acylating agent. The base is essential to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting diol and the amine base, hindering the reaction. The reaction is performed under anhydrous conditions to prevent the hydrolysis of butyryl chloride.

Esterification_Reaction Diol 2-Butene-1,4-diol Product This compound Diol->Product Reacts with Butyryl_Agent Butyryl Chloride or Butyric Acid Butyryl_Agent->Product Reacts with Base_Catalyst Base (e.g., Pyridine) or Acid Catalyst (e.g., H₂SO₄) Base_Catalyst->Product Catalyzes/Promotes Byproduct Byproduct (e.g., HCl or H₂O) Product->Byproduct Forms

Caption: General reaction scheme for the synthesis of this compound.

Physicochemical Properties and Characterization

PropertyValueReference
CAS Number 1572-84-5[19]
Synonyms 2-Butene-1,4-diol Dibutyrate[19]
Molecular Formula C₁₂H₂₀O₄[20]
Molecular Weight 228.29 g/mol [20]
Appearance Colorless to light yellow clear liquid[19]
Boiling Point 155 °C / 15 mmHg[20]
Purity >95.0% (GC)[19]

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the methyl and methylene protons of the butyrate groups, the methylene protons adjacent to the ester oxygen atoms, and the vinylic protons of the butene backbone. The coupling constants between the vinylic protons would be indicative of the cis or trans stereochemistry.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbons of the ester groups, the carbons of the butene backbone, and the carbons of the butyrate chains.

  • FTIR: The infrared spectrum will be characterized by a strong absorption band corresponding to the C=O stretching of the ester functional groups (typically around 1735-1750 cm⁻¹), C-O stretching bands, and C=C stretching of the alkene.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of butyryloxy groups and other fragments.

Applications

Polymer Chemistry

This compound is described as a crosslinking agent and a reactive diluent in polymer chemistry[20].

  • Crosslinking Agent: The bifunctional nature of the molecule allows it to form bridges between polymer chains, thereby increasing the rigidity, thermal stability, and mechanical strength of the resulting material. It can be particularly useful in unsaturated polyester resins[20]. Crosslinking agents are essential components in the formulation of coatings, adhesives, and composite materials[][][23].

  • Reactive Diluent: In radiation-curable coatings and inks, it can act as a reactive diluent, reducing the viscosity of the formulation for easier application while becoming incorporated into the polymer network during curing, thus contributing to the final film properties[20].

Polymer_Application Monomer Polymer Chains (e.g., Unsaturated Polyester) Cured_Polymer Crosslinked Polymer Network Monomer->Cured_Polymer Crosslinker This compound Crosslinker->Cured_Polymer Forms bridges between chains Prodrug_Concept Prodrug This compound (Prodrug) Enzymes Endogenous Esterases Prodrug->Enzymes Hydrolysis by Active_Drug Butyric Acid (Active Drug) Enzymes->Active_Drug Releases Linker 2-Butene-1,4-diol (Linker) Enzymes->Linker Releases

Caption: Conceptual pathway for the release of butyric acid from this compound.

Conclusion

This compound is a diester with established, albeit not extensively documented, applications in polymer chemistry. The synthesis of this compound can be readily achieved through standard esterification procedures from its corresponding diol, allowing for the preparation of both cis and trans isomers. While detailed characterization data in the public domain is limited, its structure suggests predictable spectroscopic features.

The most intriguing future prospect for this molecule lies in its potential as a prodrug for butyric acid. The ability to deliver two molecules of this therapeutically relevant short-chain fatty acid makes it an interesting candidate for further investigation in drug delivery and development. Future research should focus on a comprehensive characterization of both isomers, an evaluation of their enzymatic and chemical stability, and in vitro and in vivo studies to assess their efficacy as butyrate prodrugs.

References

  • Injectable butyrate-prodrug micelles induce long-acting immune modulation and prevent autoimmune arthritis in mice. PubMed. [Link]

  • A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice. PubMed Central. [Link]

  • Seryl-butyrate: a prodrug that enhances butyrate's oral bioavailability and suppresses autoimmune arthritis and experimental autoimmune encephalomyelitis. bioRxiv. [Link]

  • A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice. The University of Chicago. [Link]

  • This compound. MySkinRecipes. [Link]

  • 2-Butene-1,4-diol. PubChem. [Link]

  • 2-Butene-1,4-diol, (2Z)-. PubChem. [Link]

  • Separation and Identification of Resveratrol Butyrate Ester Complexes and Their Bioactivity in HepG2 Cell Models. PubMed Central. [Link]

  • Synthesis and Characterization of Novel Resveratrol Butyrate Esters that Have the Ability to Prevent Fat Accumulation in a Liver Cell Culture Model. National Institutes of Health. [Link]

  • Preparation method of 1,4-dicyano-2-butene.
  • Trans -2-Butene-1,4-Diol as an Olefinic Building Block to Prepare Biobased Unsaturated Copolyesters with High Molecular Weight: Synthesis, Characterization, and Physical Properties. ResearchGate. [Link]

  • Synthesis and Characterization of Novel Resveratrol Butyrate Esters That Have the Ability to Prevent Fat Accumulation in a Liver Cell Culture Model. ResearchGate. [Link]

  • The Postbiotic Properties of Butyrate in the Modulation of the Gut Microbiota: The Potential of Its Combination with Polyphenols and Dietary Fibers. MDPI. [Link]

  • Process for the production of butane-1,4-diol from but-2-ene- 1,4-dioic acid.
  • cis-Butene-1,4-diol. Wikipedia. [Link]

  • The Immunomodulatory Functions of Butyrate. PubMed Central. [Link]

  • Synthesis, Characterization and Thermal Properties of Some Acrylamide and Cis-2-Butene-1, 4-Diol Copolymers Using CAN as Initiat. Advanced Journal of Chemistry, Section A. [Link]

  • Synthesis of 1,4-dicyano-2-butene.
  • 2-BUTENE-1,4-DIOL. Chemsrc. [Link]

  • 2-alkyl-1,3-diacyloxy-4-hydroxy-1-butenes, their preparation and use.
  • Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. PubMed Central. [Link]

  • 2-Butene-1,4-diol. NIST WebBook. [Link]

  • 2-Butene-1,4-diol. NIST WebBook. [Link]

  • 2-Butene-1,4-diol. SpectraBase. [Link]

  • Synthesis of 2-alkylbut-2-ene-1,4-diol 3. ResearchGate. [Link]

  • trans-2-Butene-1,4-diol. SpectraBase. [Link]

  • 1,4-Bis(2-nitrophenoxy)butane. PubMed Central. [Link]

  • 1,4-Bis[2-(prop-1-enyl)phenoxy]butane. PubMed Central. [Link]

  • Ductile Copolyesters Prepared Using Succinic Acid, 1,4-Butanediol, and Bis(2-hydroxyethyl) Terephthalate with Minimizing Generation of Tetrahydrofuran. PubMed. [Link]

  • Selection of Crosslinking Agents for Acrylic Resin Used in External Coatings for Aluminum Packaging in the Beverage Industry. MDPI. [Link]

  • Synthesis of Semicrystalline Long Chain Aliphatic Polyesters by ADMET Copolymerization of Dianhydro-D-glucityl bis(undec-10-enoate) with 1,9-Decadiene and Tandem Hydrogenation. MDPI. [Link]

  • Synthesis of Poly (2-butene maleate) and reaction setup 2.2.2. ResearchGate. [Link]

  • Possible reaction pathway for the formation of butene 14. ResearchGate. [Link]

  • Process for preparing 1,4-butanediol.
  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. National Institutes of Health. [Link]

  • This compound TCI Analytical reagent. AMI Scientific. [Link]

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An In-depth Technical Guide to 1,4-Bis(butyryloxy)-2-butene: A Prodrug Approach in Epigenetic-Based Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1,4-Bis(butyryloxy)-2-butene, a molecule of significant interest in the field of drug development, particularly in the realm of oncology. We will delve into its discovery as a prodrug of butyric acid, its chemical properties, synthesis, mechanism of action as a histone deacetylase (HDAC) inhibitor, and its potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Introduction: The Rationale for Butyrate Prodrugs

Butyric acid, a short-chain fatty acid, has long been recognized for its potential as an anti-cancer agent. It plays a crucial role in maintaining gut health and has demonstrated the ability to induce differentiation and apoptosis in cancer cells, as well as inhibit their proliferation[1]. The primary mechanism behind these effects is the inhibition of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression[2][3]. By inhibiting HDACs, butyric acid leads to the hyperacetylation of histones, altering chromatin structure and reactivating tumor suppressor genes[4].

Despite its therapeutic potential, the clinical application of butyric acid is hampered by its unfavorable pharmacokinetic properties, including a short plasma half-life, rapid metabolism in the gut, and a foul odor and taste that lead to poor patient compliance[4][5]. To overcome these limitations, the development of butyrate prodrugs has emerged as a promising strategy. These prodrugs are designed to be inactive precursors that, upon administration, are metabolized in the body to release the active butyric acid, thereby improving its bioavailability and therapeutic efficacy[4][6][7][8]. This compound, also known as 2-butene-1,4-diol dibutyrate, is one such prodrug designed to deliver two equivalents of butyric acid.

Physicochemical Properties

This compound is a diester of 2-butene-1,4-diol and butyric acid. Its chemical structure is designed to be lipophilic, facilitating its transport across cell membranes. Once inside the cell, it is expected to be hydrolyzed by intracellular esterases to release 2-butene-1,4-diol and two molecules of butyric acid.

PropertyValueSource
Chemical Formula C12H20O4
Molecular Weight 228.29 g/mol
Appearance Colorless to light yellow liquid
Synonyms 2-Butene-1,4-diol dibutyrate, cis-1,4-Dibutyryloxy-2-butene
CAS Number 1572-84-5

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Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 2-butene-1,4-diol with a butyrylating agent, such as butyryl chloride or butyric anhydride. The reaction is generally carried out in the presence of a base to neutralize the acidic byproduct.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up and Purification cluster_product Product 2-Butene-1,4-diol 2-Butene-1,4-diol Mixing Mixing and Reaction (Controlled Temperature) 2-Butene-1,4-diol->Mixing Butyryl_Chloride Butyryl Chloride (or Butyric Anhydride) Butyryl_Chloride->Mixing Base Base (e.g., Pyridine, Triethylamine) Base->Mixing Solvent Aprotic Solvent (e.g., Dichloromethane, THF) Solvent->Mixing Quenching Quenching (e.g., with water or dilute acid) Mixing->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Washing Washing (e.g., with brine) Extraction->Washing Drying Drying over an anhydrous salt (e.g., Na2SO4) Washing->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification Product This compound Purification->Product Mechanism_of_Action cluster_delivery Prodrug Delivery and Activation cluster_hdac_inhibition HDAC Inhibition and Downstream Effects cluster_cellular_outcomes Cellular Outcomes Prodrug This compound (Lipophilic) Cell_Membrane Cell Membrane Prodrug->Cell_Membrane Passive Diffusion Hydrolysis Intracellular Esterases Prodrug->Hydrolysis Hydrolysis Butyric_Acid 2x Butyric Acid Hydrolysis->Butyric_Acid Byproduct 2-Butene-1,4-diol Hydrolysis->Byproduct HDAC Histone Deacetylase (HDAC) Butyric_Acid->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation (blocked) Acetylation Histone Hyperacetylation Histones->Acetylation Chromatin Chromatin Remodeling Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Differentiation Cell Differentiation Gene_Expression->Differentiation Apoptosis Apoptosis Gene_Expression->Apoptosis Proliferation_Inhibition Inhibition of Proliferation Gene_Expression->Proliferation_Inhibition

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Polymers from 1,4-Bis(butyryloxy)-2-butene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive technical guide details two robust methodologies for the synthesis of novel unsaturated polymers utilizing 1,4-Bis(butyryloxy)-2-butene as a key monomer. This monomer, featuring a central carbon-carbon double bond and two ester functionalities, offers a versatile platform for creating polymers with unique properties, potentially applicable in advanced materials and biomedical applications. We present detailed protocols for two distinct polymerization strategies: 1) Polycondensation following a preliminary hydrolysis of the ester groups, and 2) Acyclic Diene Metathesis (ADMET) Polymerization . This guide is designed to provide researchers with not only step-by-step instructions but also the scientific rationale behind the experimental choices, ensuring a deep understanding of the polymerization processes. Each protocol is structured as a self-validating system, incorporating in-process monitoring and comprehensive final product characterization.

Introduction: The Potential of this compound in Polymer Synthesis

This compound is a bifunctional monomer with significant potential in polymer chemistry. Its structure, characterized by a central C=C double bond within a butene backbone and terminal butyryloxy groups, allows for its participation in several types of polymerization reactions. The resulting unsaturated polymers can be further modified post-polymerization, opening avenues for the development of functional materials with tailored properties. This guide explores two primary pathways for the polymerization of this monomer, providing detailed protocols for each.

The first approach involves the hydrolysis of the butyryloxy groups to yield cis- or trans-2-butene-1,4-diol, which can then be used in a polycondensation reaction with a suitable dicarboxylic acid, such as succinic acid. This method leads to the formation of unsaturated polyesters, a class of polymers with a wide range of applications.[1]

The second approach, Acyclic Diene Metathesis (ADMET) polymerization, directly utilizes the internal double bond of the this compound monomer. ADMET is a step-growth polymerization that is particularly effective for the synthesis of well-defined unsaturated polymers and copolymers.[2] The tolerance of modern ruthenium-based catalysts, such as Grubbs catalysts, to a variety of functional groups, including esters, makes this a viable and attractive route.[3][4]

This document provides the necessary protocols and theoretical background to empower researchers to explore the synthesis and characterization of novel polymers from this promising monomer.

Polymerization Strategies: An Overview

The choice of polymerization strategy is dictated by the desired polymer backbone and properties. Below is a workflow diagram illustrating the two main approaches detailed in this guide.

G cluster_0 Polymerization of this compound cluster_1 Approach 1: Polycondensation cluster_2 Approach 2: ADMET Polymerization Monomer This compound Hydrolysis Step 1: Hydrolysis Monomer->Hydrolysis ADMET Direct ADMET Polymerization Monomer->ADMET Diol 2-Butene-1,4-diol Hydrolysis->Diol Polycondensation Step 2: Polycondensation with Diacid Diol->Polycondensation UnsatPolyester Unsaturated Polyester Polycondensation->UnsatPolyester ADMETPolymer Unsaturated Polymer ADMET->ADMETPolymer

Caption: Overall workflow for the two primary polymerization strategies of this compound.

Approach 1: Polycondensation via Preliminary Hydrolysis

This method involves a two-step process: first, the hydrolysis of the butyrate ester groups of the monomer to form 2-butene-1,4-diol, followed by a melt polycondensation reaction with a dicarboxylic acid, such as succinic acid, to produce an unsaturated polyester.

Scientific Rationale

The hydrolysis of esters is a well-established chemical transformation that can be catalyzed by either acids or bases.[5][6][7][8][9] For this protocol, we will focus on a base-catalyzed hydrolysis (saponification) followed by acidification, as it typically proceeds to completion. The subsequent polycondensation is a step-growth polymerization where the diol and diacid monomers react to form ester linkages, with the elimination of water.[10][11] The use of a catalyst, such as titanium(IV) butoxide, is crucial to achieve high molecular weight polymers in a reasonable timeframe.[12] The presence of the double bond from the 2-butene-1,4-diol in the polymer backbone provides a site for post-polymerization modification.

Detailed Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis of this compound

This protocol details the conversion of the starting ester to the corresponding diol.

G Start Start: this compound + Ethanolic KOH Reflux Heat under Reflux (e.g., 2-4 hours) Start->Reflux Monitor Monitor Reaction by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Neutralize Neutralize with HCl (aq) Cool->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify by Column Chromatography Evaporate->Purify End End: 2-Butene-1,4-diol Purify->End

Caption: Workflow for the hydrolysis of this compound to 2-butene-1,4-diol.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Ethanol (anhydrous)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add a solution of KOH in ethanol (approximately 2.5 equivalents of KOH per mole of ester).

  • Heat the mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with 1 M HCl until it is slightly acidic (pH ~6).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-butene-1,4-diol.

  • Self-Validation: Confirm the structure and purity of the diol by ¹H and ¹³C NMR spectroscopy.

Protocol 2: Melt Polycondensation of 2-Butene-1,4-diol and Succinic Acid

This protocol describes the synthesis of an unsaturated polyester from the prepared diol and succinic acid.

Materials:

  • 2-Butene-1,4-diol (from Protocol 1)

  • Succinic acid

  • Titanium(IV) butoxide (Ti(OBu)₄) or another suitable polycondensation catalyst

  • Antioxidant (e.g., hydroquinone) - optional, to prevent crosslinking at high temperatures

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with condenser and receiving flask

  • Nitrogen inlet

  • High-vacuum pump with a cold trap

  • Heating mantle with temperature controller

Procedure:

  • Charge the three-neck flask with equimolar amounts of 2-butene-1,4-diol and succinic acid.

  • Assemble the mechanical stirrer, distillation apparatus, and nitrogen inlet.

  • Begin purging the system with a slow stream of nitrogen.

  • Heat the mixture to 160-180 °C under a continuous nitrogen flow to initiate the esterification and distill off the water produced.

  • After the majority of the water has been removed (ceases to distill), increase the temperature to 200-220 °C.

  • Add the titanium(IV) butoxide catalyst (typically 0.05-0.1 mol% relative to the diacid).

  • Gradually apply a high vacuum (<1 mbar) over 1-2 hours to facilitate the removal of the remaining water and any other volatile byproducts, thereby driving the polymerization to completion.

  • Continue the reaction under high vacuum for 4-8 hours, or until the desired viscosity is achieved (as observed by the stirring torque).

  • Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polymer can be removed while still warm and molten.

  • Self-Validation: The progress of the polymerization can be monitored by measuring the amount of water collected. The final polymer should be characterized by ¹H and ¹³C NMR to confirm its structure, Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess its thermal properties.

Expected Results and Data

The polycondensation of 2-butene-1,4-diol with succinic acid is expected to yield a semi-crystalline unsaturated polyester. The properties of the polymer will depend on the final molecular weight achieved.

Table 1: Representative Properties of Unsaturated Polyesters from 2-Butene-1,4-diol and Dicarboxylic Acids

Property Expected Value Range Reference
Number Average Molecular Weight (Mn) 10,000 - 50,000 g/mol [12]
Weight Average Molecular Weight (Mw) 20,000 - 100,000 g/mol [12]
Polydispersity Index (PDI) 1.8 - 2.5 [12]
Glass Transition Temperature (Tg) -20 to 10 °C [12]
Melting Temperature (Tm) 50 to 80 °C [12]

| Decomposition Temperature (Td, 5% wt loss) | > 300 °C |[10] |

Approach 2: Acyclic Diene Metathesis (ADMET) Polymerization

This approach directly polymerizes this compound using a ruthenium-based metathesis catalyst. ADMET is a step-growth condensation polymerization that proceeds via the metathesis of the internal double bonds, with the theoretical removal of a small internal alkene.

Scientific Rationale

ADMET polymerization is a powerful technique for synthesizing unsaturated polymers with a high degree of structural control.[2] The reaction is catalyzed by metal-alkylidene complexes, with Grubbs' first, second, and third-generation catalysts being particularly effective due to their high functional group tolerance.[4] The presence of ester groups in the monomer is generally well-tolerated by these catalysts.[13] The driving force for the polymerization is the removal of a volatile byproduct, which in this case would be a small internal alkene. To achieve high molecular weight polymers, the reaction is typically carried out under high vacuum.

G cluster_0 ADMET Catalytic Cycle Catalyst [Ru]=CH-R (Catalyst) Metallocyclobutane Metallocyclobutane Intermediate Catalyst->Metallocyclobutane + Monomer Monomer R'-CH=CH-R' (Monomer) Monomer->Metallocyclobutane NewCarbene [Ru]=CH-R' Metallocyclobutane->NewCarbene NewOlefin R-CH=CH-R' (New Olefin) Metallocyclobutane->NewOlefin PolymerChain Growing Polymer Chain NewCarbene->PolymerChain + Monomer

Caption: Simplified catalytic cycle for ADMET polymerization.

Detailed Experimental Protocol

Protocol 3: Bulk ADMET Polymerization of this compound

This protocol describes the direct polymerization of the monomer in the absence of a solvent.

Materials:

  • This compound (rigorously purified, e.g., by distillation or passing through a column of activated alumina)

  • Grubbs' Second or Third Generation Catalyst

  • Anhydrous, degassed solvent for catalyst transfer (e.g., toluene)

  • Methanol (for precipitation)

Equipment:

  • Schlenk flask or other suitable reaction vessel for high vacuum

  • High-vacuum line with a cold trap

  • Magnetic stirrer with heating plate

  • Syringes for catalyst transfer

Procedure:

  • Place the purified this compound into the Schlenk flask.

  • Degas the monomer by subjecting it to several freeze-pump-thaw cycles.

  • Under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques), dissolve the Grubbs' catalyst in a minimal amount of anhydrous, degassed toluene.

  • Inject the catalyst solution into the monomer.

  • Heat the reaction mixture to 50-80 °C with vigorous stirring.

  • Once the mixture is homogenous, slowly apply a high vacuum to the system.

  • Continue the reaction under high vacuum for 12-24 hours. An increase in viscosity will be observed as the polymerization proceeds.

  • After the desired reaction time, cool the mixture to room temperature and dissolve the resulting polymer in a suitable solvent (e.g., chloroform or dichloromethane).

  • Precipitate the polymer by adding the solution dropwise to a large volume of cold methanol.

  • Filter and collect the polymer and dry it under vacuum to a constant weight.

  • Self-Validation: Characterize the polymer by ¹H and ¹³C NMR to confirm the structure and determine the cis/trans ratio of the double bonds in the backbone. Use GPC to determine the molecular weight and polydispersity. Analyze the thermal properties using DSC and TGA.

Expected Results and Data

The ADMET polymerization of this compound is expected to produce an unsaturated polymer with a regular structure. The properties of the polymer will be influenced by the choice of catalyst and reaction conditions.

Table 2: Predicted Properties of ADMET Polymer from this compound

Property Predicted Value Range Rationale/Reference
Number Average Molecular Weight (Mn) 5,000 - 30,000 g/mol Dependent on vacuum and reaction time; typical for ADMET.[14][15]
Polydispersity Index (PDI) 1.5 - 2.0 Characteristic of step-growth polymerization.[2]
cis/trans Ratio Varies with catalyst Grubbs' catalysts generally favor trans isomers.[2]
Glass Transition Temperature (Tg) -30 to 0 °C Dependent on cis/trans ratio and molecular weight.

| Decomposition Temperature (Td, 5% wt loss) | > 250 °C | Expected for a polyester-like backbone. |

Characterization of the Synthesized Polymers

A thorough characterization of the synthesized polymers is essential to validate the success of the polymerization and to understand the material's properties.

Table 3: Summary of Characterization Techniques

Technique Purpose Sample Preparation Expected Information
¹H and ¹³C NMR Structural verification, end-group analysis, cis/trans ratio determination Dissolve polymer in a deuterated solvent (e.g., CDCl₃). Chemical shifts and integration values corresponding to the polymer repeating unit.
GPC/SEC Determination of Mn, Mw, and PDI Dissolve polymer in a suitable mobile phase (e.g., THF, chloroform). Elution profile to calculate molecular weight distribution against standards.
DSC Measurement of Tg and Tm Place a small amount of polymer in an aluminum pan. Endothermic and exothermic transitions corresponding to glass transition and melting.

| TGA | Assessment of thermal stability | Place a small amount of polymer in a TGA pan. | Weight loss as a function of temperature to determine the decomposition temperature. |

Conclusion

This application note provides two detailed and scientifically grounded protocols for the synthesis of novel unsaturated polymers from this compound. The polycondensation approach offers a route to traditional unsaturated polyesters, while the ADMET polymerization method provides a more direct pathway to well-defined unsaturated polymers. By following these protocols and utilizing the described characterization techniques, researchers can effectively synthesize and validate new polymeric materials with potential applications in diverse fields. The inherent functionality of the resulting polymers opens up exciting possibilities for further chemical modification and the development of advanced materials.

References

  • Ahn, Y. M., Yang, K., & Georg, G. I. (2001). A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions. Organic Letters, 3(9), 1411–1413.
  • Bielawski, C. W., & Grubbs, R. H. (2007). Living ring-opening metathesis polymerization. Progress in Polymer Science, 32(1), 1-29.
  • Grela, K., Harutyunyan, S., & Michrowska, A. (2002). A New Concept in Olefin Metathesis: A Ruthenium Carbene Complex with a Pincer-Type Ligand.
  • Hydrolysis of Esters. (2022). In The Basics of General, Organic, and Biological Chemistry. LibreTexts. [Link]

  • Jiang, Y., et al. (2021). Biobased unsaturated polyesters containing trans-2-butene-1,4-diol and various dicarboxylic acids: Synthesis, characterization, and thermo-mechanical properties. Reactive and Functional Polymers, 169, 105091. [Link]

  • Park, J. Y., & Lee, S. H. (2004). Unsaturated Polyester Resins. In Handbook of Polymer Blends and Composites (Vol. 1, pp. 1-34). Rapra Technology Limited.
  • Schrock, R. R. (2004). Recent advances in olefin metathesis by molybdenum and tungsten catalysts.
  • Skoog, D. A., West, D. M., Holler, F. J., & Crouch, S. R. (2013). Fundamentals of Analytical Chemistry. Cengage Learning.
  • Terzopoulou, Z., et al. (2021). Synthesis and Characterization of Unsaturated Succinic Acid Biobased Polyester Resins. Polymers, 13(3), 365. [Link]

  • Transesterification. (2022). Master Organic Chemistry. [Link]

  • Varma, I. K., & Gupta, A. K. (1987). Melt polycondensation of dicarboxylic acids and diols. Journal of Macromolecular Science, Part C: Polymer Reviews, 27(2), 297-331.
  • Voet, D., & Voet, J. G. (2011). Biochemistry. John Wiley & Sons.
  • Wagener, K. B., Boncella, J. M., & Nel, J. G. (1991). Acyclic diene metathesis (ADMET) polymerization. Macromolecules, 24(10), 2649-2657.
  • Wagener, K. B., & Baughman, T. W. (2005). Recent Advances in ADMET Polymerization. In Advances in Polymer Science (Vol. 176, pp. 1-42). Springer.
  • Yalkowsky, S. H., & He, Y. (2003).
  • Zhang, J., et al. (2020). Synthesis of High-Molecular-Weight Biobased Aliphatic Polyesters by Acyclic Diene Metathesis Polymerization in Ionic Liquids. ACS Omega, 5(30), 18973-18980. [Link]

  • Acyclic diene metathesis. (2023, October 26). In Wikipedia. [Link]

Sources

Application Notes and Protocols for 1,4-Bis(butyryloxy)-2-butene as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This document provides a detailed technical guide on the application of 1,4-bis(butyryloxy)-2-butene as a versatile crosslinking agent. While specific documented protocols for this exact molecule are sparse, this guide synthesizes established chemical principles to propose robust methodologies for its use in polymer science and material development. We will explore its potential reaction mechanisms, provide detailed hypothetical protocols for crosslinking, and outline the necessary safety precautions. The aim is to equip researchers with the foundational knowledge and practical steps to effectively utilize this bifunctional molecule in their experimental designs.

Introduction to this compound

This compound is a bifunctional molecule featuring two butyrate ester groups and a central carbon-carbon double bond. This unique structure allows for two primary modes of crosslinking, making it a potentially versatile tool for polymer modification. The ester groups can undergo transesterification reactions with polymers containing hydroxyl or amine functionalities.[1] Concurrently, the internal alkene can participate in addition reactions, such as free-radical polymerization, to form covalent linkages between polymer chains.[2][3]

The butyrate groups offer a degree of hydrophobicity and flexibility to the resulting crosslinked network. The four-carbon spacer of the butene backbone also contributes to the spatial arrangement of the crosslinks, influencing the mechanical and thermal properties of the final material.

Chemical Structure:

Key Properties (Predicted and from similar compounds):

PropertyValueSource/Rationale
Molecular Formula C12H20O4Calculation
Molecular Weight 228.29 g/mol Calculation
Appearance Colorless to light yellow liquid
Boiling Point 155°C/15mmHg (lit.)Extrapolation from similar esters
Solubility Soluble in common organic solvents (e.g., THF, DCM, Acetone). Limited solubility in water.General properties of esters

Proposed Mechanisms of Crosslinking

The dual functionality of this compound allows for at least two distinct crosslinking strategies. The choice of method will depend on the polymer to be crosslinked and the desired properties of the final material.

Transesterification-Based Crosslinking

This mechanism is suitable for polymers containing nucleophilic groups such as hydroxyl (-OH) or primary/secondary amines (-NH2/-NHR). The ester groups of this compound can react with these functionalities, typically under acid or base catalysis, to form new ester or amide bonds, respectively, thus creating a crosslinked network.[1][4][5]

Visualization of Transesterification Crosslinking:

Below is a DOT script illustrating the acid-catalyzed transesterification with a diol-containing polymer.

Transesterification_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Polymer_OH Polymer-OH Nucleophilic_Attack Nucleophilic Attack by Polymer-OH Polymer_OH->Nucleophilic_Attack Crosslinker This compound Protonation Protonation of Carbonyl Oxygen Crosslinker->Protonation Catalyst Acid Catalyst (H+) Catalyst->Protonation 1 Protonation->Nucleophilic_Attack 2 Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate 3 Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer 4 Elimination Elimination of Butanol Proton_Transfer->Elimination 5 Crosslinked_Polymer Crosslinked Polymer Network Elimination->Crosslinked_Polymer 6 Byproduct Butanol Elimination->Byproduct Crosslinked_Polymer->Catalyst Catalyst Regeneration

Caption: Acid-catalyzed transesterification crosslinking.

Free-Radical Mediated Crosslinking

The carbon-carbon double bond in the 2-butene backbone can be utilized for crosslinking through free-radical polymerization.[2][3] This method is particularly effective for crosslinking unsaturated polymers or for creating an interpenetrating polymer network (IPN) within a saturated polymer matrix. The reaction is initiated by a radical initiator, which can be activated thermally or photochemically.[6]

Visualization of Radical Crosslinking Workflow:

The following DOT script outlines the general workflow for free-radical initiated crosslinking.

Radical_Crosslinking_Workflow cluster_setup 1. Reaction Setup cluster_initiation 2. Initiation cluster_propagation 3. Propagation & Crosslinking cluster_termination 4. Termination Mix Mix Polymer, Crosslinker, and Solvent Initiator Add Radical Initiator (e.g., AIBN, BPO) Mix->Initiator Heat_UV Apply Heat or UV Light Radical_Formation Initiator -> 2R• Heat_UV->Radical_Formation Chain_Initiation R• + Alkene -> Polymer-Radical Radical_Formation->Chain_Initiation Crosslinking_Reaction Polymer-Radical + Polymer Chain -> Crosslinked Network Chain_Initiation->Crosslinking_Reaction Termination Radical Combination or Disproportionation Crosslinking_Reaction->Termination

Caption: Workflow for free-radical crosslinking.

Experimental Protocols

The following are detailed, hypothetical protocols based on the proposed mechanisms. Researchers should perform initial small-scale trials to optimize conditions for their specific polymer system.

Protocol for Transesterification Crosslinking of a Hydroxyl-Terminated Polymer

This protocol is designed for a polymer such as poly(ethylene glycol) (PEG) or a hydroxyl-functionalized polyester.

Materials:

  • Hydroxyl-terminated polymer (e.g., PEG, MW 2000)

  • This compound

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid (pTSA) or Dibutyltin dilaurate (DBTDL) as a catalyst

  • Methanol (for quenching)

  • Nitrogen or Argon gas supply

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • Preparation: Dry all glassware thoroughly in an oven at 120°C overnight and cool under a stream of inert gas.

  • Dissolution: In the round-bottom flask, dissolve the hydroxyl-terminated polymer (1 equivalent of -OH groups) in anhydrous toluene to achieve a 20% (w/v) solution.

  • Addition of Crosslinker: Add this compound (0.5 equivalents, assuming two ester groups per molecule) to the polymer solution. The stoichiometry can be varied to control the crosslinking density.

  • Catalyst Addition: Add the catalyst (e.g., pTSA, 0.01 equivalents relative to the polymer) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 110°C for toluene) under a continuous flow of inert gas. Monitor the reaction progress by observing the increase in viscosity. For analytical purposes, small aliquots can be withdrawn to monitor the disappearance of the starting materials by techniques like FT-IR (disappearance of -OH stretch, appearance of new C=O stretch). A typical reaction time is 4-24 hours.

  • Quenching: After the desired level of crosslinking is achieved (e.g., formation of a gel), cool the reaction to room temperature and quench by adding a small amount of methanol.

  • Purification: The crosslinked polymer can be purified by precipitation in a non-solvent (e.g., cold diethyl ether or hexane) followed by filtration and drying under vacuum.

Protocol for Free-Radical Crosslinking of an Unsaturated Polymer

This protocol is suitable for polymers containing double bonds, such as polybutadiene or unsaturated polyesters.

Materials:

  • Unsaturated polymer

  • This compound

  • An appropriate solvent (e.g., tetrahydrofuran (THF) or toluene)

  • A radical initiator (e.g., Azobisisobutyronitrile (AIBN) for thermal initiation, or a photoinitiator like Irgacure 2959 for UV curing)

  • Nitrogen or Argon gas supply

  • Reaction vessel suitable for heating or UV irradiation

Procedure:

  • Preparation: Ensure all glassware is clean and dry.

  • Solution Preparation: Dissolve the unsaturated polymer in the chosen solvent to form a solution of the desired concentration (e.g., 10-30% w/v).

  • Addition of Reagents: Add this compound to the polymer solution. The amount will determine the crosslinking density (a typical starting point is 5-10 wt% relative to the polymer). Add the radical initiator (e.g., 1-2 wt% relative to the total monomer/crosslinker weight).

  • Degassing: Purge the solution with an inert gas (N2 or Ar) for 15-30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

  • Initiation and Curing:

    • Thermal Initiation: Heat the reaction mixture to the decomposition temperature of the initiator (e.g., ~65-70°C for AIBN in THF). Maintain the temperature until the desired level of crosslinking is achieved.

    • Photochemical Initiation: If using a photoinitiator, expose the solution (typically as a thin film) to a UV light source of the appropriate wavelength and intensity. Curing times can range from seconds to minutes.

  • Post-Curing and Purification: After the initial curing, the material may be subjected to a post-curing step at an elevated temperature to ensure complete reaction. The solvent can then be removed under vacuum to obtain the final crosslinked material.

Characterization of Crosslinked Polymers

The success of the crosslinking reaction can be evaluated using several analytical techniques:

  • Solubility Tests: A successfully crosslinked polymer will be insoluble in solvents that dissolve the original polymer, although it may swell.

  • FT-IR Spectroscopy: To monitor the disappearance of functional groups (e.g., -OH) and the appearance of new bonds.

  • Rheometry: To measure the change in viscosity and the gel point during the crosslinking reaction.

  • Dynamic Mechanical Analysis (DMA): To determine the glass transition temperature (Tg) and storage modulus of the cured material, which are indicative of the crosslinking density.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the crosslinked polymer.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, precautions should be taken based on the reactivity of its functional groups and data from similar compounds.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when heating or working with volatile solvents.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition.

References

  • G-Biosciences. (2015, October 22). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Retrieved from [Link]

  • Kalkhof, S., & Sinz, A. (2008). Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities. ResearchGate. Retrieved from [Link]

  • Ouchi, T., et al. (2015). Facile synthesis of unsaturated polyester-based double-network gels via chemoselective cross-linking using Michael addition and subsequent UV-initiated radical polymerization. RSC Publishing. Retrieved from [Link]

  • Ramos, J. A., & Morales, G. (2010). Unsaturated, Biobased Polyesters and Their Cross-Linking via Radical Copolymerization. ResearchGate. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Chemical Reactivity of Crosslinkers. Retrieved from [Link]

  • IntechOpen. (2018). Cross-Linking via Double-Bond Polymerization. Retrieved from [Link]

  • TutorChase. (n.d.). How do alkenes participate in polymerization reactions? Retrieved from [Link]

  • Wikipedia. (n.d.). Transesterification. Retrieved from [Link]

  • Elsevier. (1994). Free-radical crosslinking copolymerization of styrene/unsaturated polyester resins: 3. Kinetics-gelation mechanism. Retrieved from [Link]

  • MDPI. (2024). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. Retrieved from [Link]

  • ACS Publications. (2015). Transesterification. Retrieved from [Link]

  • ResearchGate. (n.d.). e (a) Reaction mechanism of base-catalyzed transesterification... Retrieved from [Link]

  • Chimar Hellas. (2019). Unsaturated Polyester Resins: The effect of different types of initiators on cross-linking process and thermal stability. Retrieved from [Link]

  • YouTube. (2023, August 25). Lec 25: Mechanism of trans‐esterification and biodiesel production. Retrieved from [Link]

  • Pearson. (n.d.). Reactions of Alkenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Alkenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 10.9: Polymerization of Alkenes. Retrieved from [Link]

  • Khan Academy. (n.d.). Polymerization of alkenes with acid. Retrieved from [Link]

  • PubMed Central. (2021, March 3). Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. Retrieved from [Link]

  • PubMed Central. (n.d.). 1,4-Bis[2-(prop-1-enyl)phenoxy]butane. Retrieved from [Link]

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Harnessing the Synthetic Potential of 1,4-Bis(butyryloxy)-2-butene: A Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive overview of the applications of 1,4-Bis(butyryloxy)-2-butene in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this guide delves into the core principles, field-proven insights, and detailed protocols for leveraging this versatile C4 building block. We will explore its utility in cornerstone reactions such as palladium-catalyzed allylic substitutions and its potential in cycloaddition strategies, with a focus on mechanistic understanding and practical execution.

Introduction: The Strategic Advantage of a Symmetrical C4 Synthon

This compound, also known as 2-butene-1,4-diol dibutyrate, is a bifunctional organic molecule that serves as a stable and versatile precursor in a variety of synthetic transformations. Its symmetrical structure, featuring a central carbon-carbon double bond flanked by two allylic butyryloxy groups, makes it an ideal substrate for reactions that proceed through symmetrical intermediates, such as the η³-allylpalladium complex. The butyryloxy groups are excellent leaving groups in the presence of a suitable catalyst, allowing for the controlled, sequential, or simultaneous introduction of nucleophiles at the 1- and 4-positions. This capability opens avenues for the efficient construction of complex molecular architectures from a simple, readily available starting material.

This guide will focus on two primary areas of its application: its well-established role in palladium-catalyzed allylic substitution reactions (the Tsuji-Trost reaction) for the formation of carbon-carbon and carbon-heteroatom bonds, and its theoretical potential as a dienophile in [4+2] cycloaddition reactions for the synthesis of cyclic frameworks.

Section 1: Palladium-Catalyzed Allylic Alkylation (The Tsuji-Trost Reaction)

The Tsuji-Trost reaction is a powerful method for the formation of C-C, C-N, and C-O bonds, and 1,4-diacyloxy-2-butenes are exemplary substrates for this transformation. The reaction proceeds via a (π-allyl)palladium intermediate, which can be attacked by a wide range of nucleophiles.[1]

Core Principles and Mechanism

The catalytic cycle of the Tsuji-Trost reaction using this compound is initiated by the coordination of a Pd(0) catalyst to the double bond of the substrate. This is followed by oxidative addition, where one of the butyryloxy leaving groups is displaced to form a cationic (π-allyl)palladium(II) complex.[2] This complex is electrophilic and can be attacked by a nucleophile. For "soft" nucleophiles (pKa of the conjugate acid < 25), the attack typically occurs directly at one of the terminal carbons of the allyl system.[3] Subsequent reductive elimination regenerates the Pd(0) catalyst, completing the cycle. The use of phosphine ligands is crucial for stabilizing the palladium catalyst and influencing the reaction's selectivity.[1]

Tsuji_Trost_Mechanism cluster_main Tsuji-Trost Catalytic Cycle Pd0 Pd(0)L_n Pi_Complex η²-π-alkene-Pd(0) Complex Pd0->Pi_Complex Coordination Substrate This compound Substrate->Pi_Complex Pi_Allyl η³-π-allyl-Pd(II) Complex Pi_Complex->Pi_Allyl Oxidative Addition (- BuO⁻) Product_Complex Product-Pd(0) Complex Pi_Allyl->Product_Complex Nucleophilic Attack Product_Complex->Pd0 Reductive Elimination Product Mono-allylated Product Product_Complex->Product Nucleophile Nucleophile (Nu⁻) Nucleophile->Product_Complex

Caption: Catalytic cycle of the Tsuji-Trost reaction.

Application in Asymmetric C-N Bond Formation: Synthesis of Tetrahydroquinoxalines

A notable application of 2-butene-1,4-diol and its derivatives is in the palladium-catalyzed tandem allylation of o-phenylenediamines. This reaction provides a direct route to 1,2,3,4-tetrahydro-2-vinylquinoxalines, which are valuable heterocyclic scaffolds in medicinal chemistry. The use of a chiral ligand, such as (R)-BINAP, allows for an asymmetric synthesis, yielding optically active products.

The reaction is believed to proceed through a double N-allylation. The first allylation forms an intermediate that undergoes a subsequent intramolecular allylation to form the heterocyclic ring.

Protocol 1: Asymmetric Synthesis of 1,2,3,4-Tetrahydro-2-vinylquinoxaline

This protocol is adapted from a procedure using 2-butene-1,4-diol, which generates the active (π-allyl)palladium species in situ. This compound can be used as a direct substitute, as the acyloxy group is a competent leaving group.

Materials:

  • o-Phenylenediamine

  • 2-Butene-1,4-diol (or this compound)

  • Palladium(II) acetate (Pd(OAc)₂)

  • (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.025 mmol, 2.5 mol%) and (R)-BINAP (0.0375 mmol, 3.75 mol%).

  • Add anhydrous THF (5 mL) and stir the mixture at room temperature for 20 minutes to form the catalyst complex.

  • Add o-phenylenediamine (1.0 mmol, 1.0 eq) and 2-butene-1,4-diol (1.2 mmol, 1.2 eq) to the flask.

  • Add titanium(IV) isopropoxide (2.0 mmol, 2.0 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 1,2,3,4-tetrahydro-2-vinylquinoxaline.

Quantitative Data:

EntryLigandYield (%)Enantiomeric Excess (%)
1(R)-BINAP5819

Data adapted from a related study. Further optimization of reaction conditions may be required to improve yield and enantioselectivity.

workflow_quinoxaline start Start prep Prepare Catalyst: Pd(OAc)₂ + (R)-BINAP in anhydrous THF under Argon start->prep reactants Add Reactants: o-Phenylenediamine 2-Butene-1,4-diol Ti(O-iPr)₄ prep->reactants reaction Heat to 60 °C for 24h reactants->reaction workup Quench with NaHCO₃(aq) Extract with Ethyl Acetate reaction->workup purify Column Chromatography workup->purify product Product: Optically Active Vinylquinoxaline purify->product

Caption: Experimental workflow for quinoxaline synthesis.

Section 2: Cycloaddition Reactions - A Promising Dienophile

While specific literature examples of this compound in cycloaddition reactions are scarce, its electronic structure suggests potential as a dienophile in [4+2] cycloadditions, such as the Diels-Alder reaction.[4] The electron-withdrawing nature of the two butyryloxy groups can activate the central double bond towards reaction with electron-rich dienes.

Theoretical Considerations

The viability of a Diels-Alder reaction is governed by the frontier molecular orbital (FMO) theory. For a successful reaction, the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile must be small. The electron-withdrawing butyryloxy groups lower the LUMO energy of this compound, making it a more reactive dienophile, particularly with electron-rich dienes like furan or cyclopentadiene. However, steric hindrance from the acyloxy groups might necessitate elevated temperatures, high pressure, or the use of a Lewis acid catalyst to promote the reaction.

cycloaddition_logic cluster_conditions Influencing Factors Substrate This compound (Dienophile) Condition Reaction Conditions Substrate->Condition LUMO Energy Diene Electron-Rich Diene (e.g., Furan) Diene->Condition HOMO Energy Outcome [4+2] Cycloadduct Condition->Outcome Feasibility Temp High Temperature Temp->Condition Pressure High Pressure Pressure->Condition LewisAcid Lewis Acid Catalyst LewisAcid->Condition

Caption: Logical flow for a potential Diels-Alder reaction.

Hypothetical Protocol 2: Diels-Alder Reaction with Furan

This hypothetical protocol is based on general procedures for Diels-Alder reactions involving moderately activated dienophiles and furan.[3]

Materials:

  • This compound

  • Furan (freshly distilled)

  • Zinc Iodide (ZnI₂, as a potential Lewis acid catalyst)

  • Anhydrous Toluene

  • High-pressure reaction vessel or heavy-walled sealed tube

Procedure:

  • In a fume hood, charge a high-pressure reaction vessel with a magnetic stir bar.

  • Add this compound (1.0 mmol, 1.0 eq) and anhydrous toluene (5 mL).

  • Optional (for Lewis acid catalysis): Add ZnI₂ (0.1 mmol, 10 mol%) to the vessel.

  • Add a freshly distilled excess of furan (5.0 mmol, 5.0 eq).

  • Seal the vessel tightly and heat to 150-180 °C with vigorous stirring for 24-48 hours. Caution: Use appropriate safety shielding for high-pressure reactions.

  • After the reaction period, cool the vessel to room temperature before carefully venting and opening.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the solvent and excess furan.

  • Purify the crude product by flash column chromatography on silica gel to isolate the oxabicyclo[2.2.1]heptene derivative.

Section 3: Stereoselective Synthesis of (Z)-2-Butene-1,4-diol Monoesters

A modern and highly efficient method to access functionalized derivatives of 2-butene-1,4-diol involves the palladium-catalyzed decarboxylative acyloxylation of vinyl ethylene carbonates (VECs).[5] This reaction provides a direct and stereoselective synthesis of (Z)-2-butene-1,4-diol monoesters. Accessing these desymmetrized (Z)-alkenes is significant as they are versatile synthons that are thermodynamically less stable and often more challenging to prepare than their (E)-isomers.

Reaction Principles

The reaction proceeds by the oxidative addition of a Pd(0) catalyst to the VEC, followed by decarboxylation to form a key palladacyclic intermediate. This intermediate is then intercepted by a carboxylic acid nucleophile, which, after reductive elimination, furnishes the (Z)-monoester product with high regio- and stereoselectivity.

decarboxylative_acyloxylation VEC Vinyl Ethylene Carbonate (VEC) Intermediate π-allyl-Pd(II) Intermediate VEC->Intermediate Pd(0) Pd0 Pd(0)L_n Pd0->Intermediate Carboxylic_Acid R-COOH Product (Z)-2-Butene-1,4-diol Monoester Carboxylic_Acid->Product Intermediate->Pd0 Reductive Elimination Intermediate->Product R-COOH, -CO₂

Caption: Synthesis of (Z)-2-butene-1,4-diol monoesters.

This methodology highlights the ongoing development of sophisticated catalytic systems that enable the use of 2-butene-1,4-diol scaffolds in highly controlled and selective synthetic transformations, further expanding their utility for the synthesis of complex molecules.

References

  • Tsuji, J. Palladium Reagents and Catalysts: New Perspectives for the 21st Century. John Wiley & Sons, 2004.
  • Tsuji-Trost Reaction. NROChemistry.

  • Application Notes and Protocols for Diels-Alder Reactions Involving cis-2-Butene-1,4-diol. BenchChem.

  • Tsuji–Trost reaction. Wikipedia.

  • Palladium-Catalyzed Asymmetric Allylic Alkylation Strategies for the Synthesis of Acyclic Tetrasubstituted Stereocenters. Synthesis, 2019, 51(02), 345-359.
  • Tsuji-Trost Reaction Trost Allylation. Organic Chemistry Portal.

  • Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Thietane 1,1-Dioxides. Organic Letters, 2011, 13(17), 4584-4587.
  • Versatile Ligands for Palladium-Catalyzed Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 1998, 37(22), 3116-3118.
  • Pd-catalyzed asymmetric allylic alkylation. A short route to the cyclopentyl core of viridenomycin. Organic Letters, 2003, 5(9), 1563-5.
  • TSUJI-TROST REACTION/ALLYLATION- Solved Practice Problems /ChemOrgChem. YouTube.

  • 2-Butene-1,4-diol: Synthesis and Applications in Industrial Chemistry.

  • Diels–Alder Reaction. Sigma-Aldrich.

  • Chemo-, Regio- and Stereoselective Preparation of (Z)-2-Butene-1,4-Diol Monoesters via Pd-Catalyzed Decarboxylative Acyloxylation. Chemistry – A European Journal, 2024, e202401377.
  • (L-446) 5-Member heterocyclic compound as diene: Diels–Alder reaction & 1,4-addition: with mechanism. YouTube.

  • Diastereoselective intramolecular Diels-Alder reactions of the furan diene: the synthesis of (+)-1,4-epoxycadinane. Canadian Journal of Chemistry, 1993, 71(5), 611-627.

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Application Notes and Protocols for 1,4-Bis(butyryloxy)-2-butene: A Prodrug Approach for Targeted Delivery of Crocetindialdehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Prodrugs in Modern Therapeutics

In the landscape of contemporary drug development, the prodrug strategy represents a sophisticated approach to surmount the pharmacokinetic challenges that often hinder the clinical translation of promising therapeutic agents. By chemically modifying a pharmacologically active molecule into an inert precursor, we can enhance its delivery to the target site, improve its bioavailability, and minimize off-target toxicity. This guide provides a comprehensive overview of the experimental protocols for the synthesis, characterization, and biological evaluation of 1,4-Bis(butyryloxy)-2-butene, a novel prodrug of the potent apocarotenoid, crocetindialdehyde.

Crocetindialdehyde, a natural product derived from saffron, has garnered significant attention for its broad spectrum of biological activities, including potent anticancer and neuroprotective effects.[1][2][3] However, its clinical utility is often hampered by poor solubility and stability. The this compound prodrug is designed to overcome these limitations. The butyryloxy ester moieties mask the reactive aldehyde groups of crocetindialdehyde, increasing its lipophilicity for enhanced cell membrane permeability. Once inside the target cells, ubiquitous intracellular esterases cleave the ester bonds, liberating the active crocetindialdehyde to exert its therapeutic effects.[4]

This document is intended for researchers, scientists, and drug development professionals, providing detailed methodologies and the scientific rationale behind the experimental choices.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application.

PropertyValueSource
Molecular Formula C12H20O4Inferred
Molecular Weight 228.28 g/mol Inferred
Appearance Expected to be an oil or low-melting solidAnalogous Compounds
Solubility Soluble in organic solvents (e.g., DCM, EtOAc, DMSO)Analogous Compounds
Synonyms 2-Butene-1,4-diol Dibutyrate[5]

Experimental Protocols

Part 1: Synthesis of this compound

The synthesis of this compound is achieved through the esterification of cis-2-butene-1,4-diol with butyryl chloride. This reaction is a standard procedure in organic synthesis, and the following protocol is adapted from established methods for similar esterifications.[6]

Materials:

  • cis-2-Butene-1,4-diol

  • Butyryl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cis-2-butene-1,4-diol (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Addition of Pyridine: To the cooled solution, add anhydrous pyridine (2.2 eq). Pyridine acts as a base to neutralize the HCl generated during the reaction.

  • Addition of Butyryl Chloride: Add butyryl chloride (2.2 eq) dropwise to the stirred solution via a dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Rationale for Experimental Choices:

  • The use of an inert atmosphere prevents side reactions with atmospheric moisture.

  • The dropwise addition of butyryl chloride at 0 °C helps to control the exothermic reaction.

  • Pyridine is a commonly used base in acylation reactions to scavenge the generated acid.

  • The aqueous work-up removes the pyridine hydrochloride salt and any unreacted starting materials.

Purification:

The crude this compound can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Part 2: Characterization of this compound

Confirmation of the structure and purity of the synthesized compound is crucial. The following analytical techniques are recommended.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyryl and butene protons. Predicted chemical shifts (in CDCl₃) are:

    • ~5.7 ppm (multiplet, 2H, -CH=CH-)

    • ~4.6 ppm (doublet, 4H, -CH₂-O-)

    • ~2.3 ppm (triplet, 4H, -CO-CH₂-)

    • ~1.6 ppm (sextet, 4H, -CH₂-CH₂-CH₃)

    • ~0.9 ppm (triplet, 6H, -CH₃)

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Predicted chemical shifts (in CDCl₃) are:

    • ~173 ppm (C=O)

    • ~128 ppm (-CH=CH-)

    • ~60 ppm (-CH₂-O-)

    • ~36 ppm (-CO-CH₂-)

    • ~18 ppm (-CH₂-CH₂-CH₃)

    • ~13 ppm (-CH₃)

2. Mass Spectrometry (MS):

  • Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight of the compound. The expected molecular ion peak [M+Na]⁺ would be at m/z 251.13.

3. High-Performance Liquid Chromatography (HPLC):

  • HPLC is used to assess the purity of the synthesized compound. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is a suitable starting point for method development.[1]

Part 3: In Vitro Biological Evaluation

The biological activity of this compound is dependent on its hydrolysis to crocetindialdehyde by intracellular esterases. The following protocols are designed to evaluate this process and the subsequent cytotoxic effects.

1. In Vitro Hydrolysis Assay:

This assay determines the rate of conversion of the prodrug to the active drug in the presence of esterases.

Materials:

  • This compound

  • Porcine liver esterase (PLE) or cell lysate from the target cell line

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile

  • HPLC system with a UV detector

Step-by-Step Protocol:

  • Prepare Stock Solutions: Prepare a stock solution of this compound in acetonitrile. Prepare a stock solution of the esterase in PBS.

  • Incubation: In a microcentrifuge tube, add the prodrug stock solution to pre-warmed PBS (37 °C) to achieve the desired final concentration. Initiate the reaction by adding the esterase solution.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of cold acetonitrile. This will precipitate the protein.

  • Sample Preparation for HPLC: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for HPLC analysis.

  • HPLC Analysis: Analyze the samples by HPLC to quantify the disappearance of the prodrug and the appearance of the active drug, crocetindialdehyde.[7]

2. Cellular Uptake and Cytotoxicity Assay:

This assay evaluates the ability of the prodrug to enter cells and exert a cytotoxic effect.

Materials:

  • Target cancer cell line (e.g., HeLa, MCF-7) or neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • This compound

  • Crocetindialdehyde (as a positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well plates

  • Plate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and crocetindialdehyde in the cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assay: After incubation, perform an MTT assay according to the manufacturer's instructions. This involves adding the MTT reagent, incubating, and then solubilizing the formazan crystals.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[8][9]

Visualizing the Workflow and Mechanism

To better illustrate the experimental design and the underlying biological mechanism, the following diagrams are provided.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation 2-Butene-1,4-diol 2-Butene-1,4-diol Esterification Esterification 2-Butene-1,4-diol->Esterification Butyryl Chloride, Pyridine, DCM Crude Prodrug Crude Prodrug Esterification->Crude Prodrug Purification Purification Crude Prodrug->Purification Column Chromatography This compound This compound Purification->this compound NMR NMR This compound->NMR Mass Spec Mass Spec This compound->Mass Spec HPLC HPLC This compound->HPLC In Vitro Hydrolysis In Vitro Hydrolysis This compound->In Vitro Hydrolysis Cellular Assays Cellular Assays This compound->Cellular Assays Kinetics of Conversion Kinetics of Conversion In Vitro Hydrolysis->Kinetics of Conversion Cytotoxicity (IC50) Cytotoxicity (IC50) Cellular Assays->Cytotoxicity (IC50)

Caption: Experimental workflow for this compound.

G cluster_inside Prodrug This compound (Lipophilic, Inactive) Cell_Membrane Cell Membrane Prodrug->Cell_Membrane Passive Diffusion Intracellular Intracellular Space Esterases Esterases Active_Drug Crocetindialdehyde (Active) Esterases->Active_Drug Therapeutic_Effect Anticancer / Neuroprotective Effects Active_Drug->Therapeutic_Effect Prodrug_inside This compound Prodrug_inside->Esterases Hydrolysis

Caption: Mechanism of action of the prodrug.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and in vitro evaluation of this compound as a prodrug of crocetindialdehyde. By following these methodologies, researchers can effectively assess the potential of this compound as a therapeutic agent. Future studies should focus on in vivo pharmacokinetic and pharmacodynamic evaluations to determine the efficacy of this prodrug in animal models of cancer and neurodegenerative diseases. Furthermore, optimization of the ester promoiety could lead to even more targeted and efficient drug delivery systems.

References

  • Shanker, K., et al. (2014). A validated stability-indicating HPLC method for analysis of glabridin prodrugs in hydrolysis studies.
  • Zhang, L., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Scientific Reports, 6, 35068.
  • Kumar, A., et al. (2011). A simple activity staining protocol for lipases and esterases. Journal of Biochemical and Biophysical Methods, 74(4), 166-169.
  • Maines, S., et al. (1983). A rapid spectrophotometric method for the determination of esterase activity. Analytical Biochemistry, 130(1), 237-242.
  • Ferrazzano, G. F., et al. (2021).
  • Wang, J., et al. (2019). A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum. Molecules, 24(18), 3326.
  • Wu, J. T., et al. (1999). An HPLC method for the determination of diastereomeric prodrug RS-79070-004 in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 21(3), 647-656.
  • Zheng, S., et al. (2018). Investigation of the neuroprotective effects of crocin via antioxidant activities in HT22 cells and in mice with Alzheimer's disease. International Journal of Molecular Medicine, 42(2), 864-874.
  • Zhou, J., et al. (2015). Neuroprotective effects of protocatechuic aldehyde against neurotoxin-induced cellular and animal models of Parkinson's disease. Neuropharmacology, 99, 52-61.
  • Chou, C. C., et al. (2015). Neuroprotective effects of aldehyde dehydrogenase 2 activation in rotenone-induced cellular and animal models of parkinsonism. Experimental Neurology, 263, 138-148.
  • Samareh-Fekri, M., et al. (2021). Evaluation of apoptotic effect of crocin, cisplatin, and their combination in human oral squamous cell carcinoma cell line HN5. Dental Research Journal, 18, 72.
  • Falsafi, S. R., et al. (2018). Synthesis, and In-vitro Cytotoxicity Studies of a Series of Triazene Derivatives on Human Cancer Cell Lines. Pharmaceutical and Biomedical Research, 4(2), 23-31.
  • CN1966480A - 2-butylene-1,4-diol synthesis method. (2007).
  • Taylor & Francis. (n.d.). Esterases – Knowledge and References. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(10), 1251-1268.
  • Doc Brown's Chemistry. (n.d.). The mass spectra of the E/Z isomers of but-2-ene (cis/trans isomers of 2-butene). Retrieved from [Link]

  • Liu, X., et al. (2019). Coupled biosynthesis and esterification of 1,2,4‐butanetriol to simplify its separation from fermentation broth. Biotechnology and Bioengineering, 116(11), 3045-3054.
  • Inestrosa, N. C., et al. (2022). Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity. Journal of Alzheimer's Disease, 89(4), 1435-1447.
  • ResearchGate. (n.d.). Proposed neuroprotective mechanisms underlying the cellular responses... [Download Scientific Diagram]. Retrieved from [Link]

  • Kosheeka. (2024). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Gomez-de-Santos, P., et al. (2019). Overcoming Water Insolubility in Flow: Enantioselective Hydrolysis of Naproxen Ester.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of 2-aryl-2-butene-1,4-diyl diacetates 2a-2g in the presence of PPL a. [Download Scientific Diagram]. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13C NMR spectrum of but-1-ene. Retrieved from [Link]

  • Abdullayev, Y., et al. (2014). 1,4-Bis[2-(prop-1-enyl)phenoxy]butane. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o793.
  • ResearchGate. (n.d.). Regioselective Acetylation of 2-Aryl-2-butene-1,4-diols and Hydrolysis of Their Diacetates Using Porcine Pancreas Lipase. [Download citation]. Retrieved from [Link]

  • de Miranda, A. S., et al. (2022). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules, 27(23), 8235.
  • NIST. (n.d.). 2-Butene-1,4-diol, 2TMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathway A: Reaction route for the production of 1,4-butanediol from bio-refined succinic acid. [Download scientific diagram]. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H and 13C NMR spectra of but-2-yne (2-butyne). Retrieved from [Link]

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Application Notes & Protocols: 1,4-Bis(butyryloxy)-2-butene in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking Potential in a Versatile C4 Building Block

In the dynamic field of material science, the quest for novel monomers that impart unique properties to polymers is perpetual. 1,4-Bis(butyryloxy)-2-butene, a diester of 2-butene-1,4-diol and butyric acid, represents a promising, yet underexplored, building block. While direct, extensive literature on its specific applications is nascent, its chemical architecture—a reactive carbon-carbon double bond flanked by two ester functionalities—positions it as a valuable candidate for creating advanced polymers. These materials could offer a tailored combination of flexibility, hydrophobicity, and potential biodegradability, owing to the butyrate side chains.

This guide provides researchers, polymer chemists, and material scientists with a comprehensive technical overview of the potential applications of this compound. By drawing logical parallels from its well-studied analogue, 1,4-diacetoxy-2-butene, and leveraging fundamental principles of polymer chemistry, we will explore its utility as both a monomer and a crosslinking agent. The protocols herein are designed as robust starting points for experimentation, emphasizing the scientific rationale behind each step to empower researchers to innovate and adapt these methods for their specific needs.

Section 1: Compound Profile and Synthetic Strategy

Chemical and Physical Properties

This compound, also known as 2-Butene-1,4-diol Dibutyrate, is a C12 molecule with the chemical formula C₁₂H₂₀O₄.[1] Its structure features a central C4 alkene chain with ester groups at the 1 and 4 positions. The presence of the double bond allows for a variety of polymerization and crosslinking reactions, while the butyrate ester groups are expected to influence the solubility, thermal properties, and degradation profile of any resulting polymer.

PropertyValue / DescriptionSource
Synonyms 2-Butene-1,4-diol Dibutyrate
CAS Number 1572-84-5[1]
Molecular Formula C₁₂H₂₀O₄[1]
Molecular Weight 228.29 g/mol [1]
Appearance Colorless to Light Yellow Liquid
Purity Typically >95.0% (GC)
Rationale for Synthesis: Esterification

The most direct and common route for synthesizing this compound is the esterification of 2-butene-1,4-diol with butyric acid or a more reactive derivative like butyryl chloride or butyric anhydride. This reaction is typically catalyzed by a strong acid. The choice of the cis or trans isomer of 2-butene-1,4-diol will dictate the stereochemistry of the final product, which can have significant implications for its reactivity, a principle well-documented for the analogous cis- and trans-1,4-diacetoxy-2-butene.[2]

Synthesis_of_1_4_Bis_butyryloxy_2_butene cluster_reactants Reactants cluster_products Products diol 2-Butene-1,4-diol catalyst Pyridine (Base) diol->catalyst butyryl Butyryl Chloride (2 eq.) butyryl->catalyst product This compound hcl 2 HCl catalyst->product Esterification

Caption: Synthesis of this compound.

Protocol 1.1: Synthesis of this compound

Objective: To synthesize this compound from 2-butene-1,4-diol and butyryl chloride.

Materials:

  • cis- or trans-2-Butene-1,4-diol (1.0 eq)

  • Butyryl chloride (2.2 eq)

  • Anhydrous Pyridine (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator, separatory funnel, magnetic stirrer, and standard glassware

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-butene-1,4-diol (1.0 eq) in anhydrous DCM.

  • Addition of Base: Add anhydrous pyridine (2.5 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Acylation: Add butyryl chloride (2.2 eq) dropwise to the stirred solution over 30 minutes. The formation of a white precipitate (pyridinium hydrochloride) is expected.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diol is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Section 2: Applications in Polymer Synthesis

The bifunctional nature of this compound makes it a prime candidate for several polymerization strategies. Its central double bond can participate in addition polymerization, while the two ester groups can be involved in polycondensation reactions after hydrolysis, or they can act as pendant groups that modify polymer properties.

As a Monomer in Acyclic Diene Metathesis (ADMET) Polymerization

ADMET polymerization is a powerful step-growth polymerization method for synthesizing unsaturated polymers. It involves the metathesis of terminal dienes, but internal dienes like this compound can also be used, often in copolymerizations. This approach would yield unsaturated polyesters with the butyrate groups as side chains.

ADMET_Polymerization cluster_reactants Reactants monomer This compound (M) catalyst Grubbs' Catalyst monomer->catalyst polymer Unsaturated Polyester catalyst->polymer ADMET Polymerization ethylene Ethylene (byproduct)

Caption: ADMET polymerization workflow.

Protocol 2.1: Exemplary ADMET Polymerization

Objective: To synthesize an unsaturated polyester via ADMET polymerization of this compound.

Materials:

  • This compound (purified, 1.0 eq)

  • Grubbs' 2nd Generation Catalyst (0.001-0.01 eq)

  • Anhydrous, degassed toluene

  • Schlenk flask and vacuum line

Procedure:

  • Monomer Preparation: Place the purified monomer in a Schlenk flask and dry it by stirring under high vacuum for several hours.

  • Reaction Setup: Under an inert atmosphere, dissolve the monomer in anhydrous, degassed toluene.

  • Catalyst Addition: Add the Grubbs' catalyst to the stirred solution.

  • Polymerization: Heat the reaction mixture to 50-80 °C under a continuous flow of inert gas or under vacuum to facilitate the removal of the ethylene byproduct, which drives the polymerization forward.

  • Monitoring: Monitor the increase in viscosity of the reaction mixture. Samples can be taken periodically to determine molecular weight by Gel Permeation Chromatography (GPC).

  • Termination: After the desired time (typically 24-48 hours), cool the reaction to room temperature and terminate the polymerization by adding a few drops of ethyl vinyl ether.

  • Precipitation: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Isolation and Drying: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

As a Crosslinking Agent

The double bond in this compound can be exploited for crosslinking pre-existing polymer chains that have reactive sites. This is particularly useful in creating thermosets or elastomers from thermoplastics. For instance, it can be used in thiol-ene "click" reactions or free-radical curing processes.

Thiol_Ene_Crosslinking polymer Polymer with Thiol Groups initiator Photoinitiator + UV Light polymer->initiator crosslinker This compound crosslinker->initiator network Crosslinked Polymer Network initiator->network Thiol-Ene Reaction

Caption: Thiol-Ene crosslinking workflow.

Section 3: Potential Material Properties and Characterization

Polymers derived from this compound are expected to exhibit a unique set of properties. The flexible butyrate side chains could lower the glass transition temperature (Tg) and increase the solubility in organic solvents compared to polymers made from the diacetate analogue.

Characterization TechniqueExpected Information
Nuclear Magnetic Resonance (NMR) Confirmation of polymer structure, determination of monomer conversion.
Gel Permeation Chromatography (GPC) Determination of number-average (Mn) and weight-average (Mw) molecular weights and polydispersity index (PDI).
Differential Scanning Calorimetry (DSC) Measurement of glass transition temperature (Tg) and melting temperature (Tm), if applicable.
Thermogravimetric Analysis (TGA) Assessment of thermal stability and decomposition temperature.
Dynamic Mechanical Analysis (DMA) Evaluation of viscoelastic properties, such as storage modulus and loss modulus.

Section 4: Future Outlook and Advanced Applications

The true potential of this compound lies in the development of functional and sustainable materials.

  • Biodegradable Polymers: The ester linkages in the side chains, and potentially in the backbone if synthesized via ADMET, offer sites for hydrolytic or enzymatic degradation. This makes it a compelling monomer for creating biodegradable plastics, which could find use in packaging, agriculture, or biomedical applications like temporary implants and drug delivery systems.

  • Elastomers and Coatings: Its ability to act as a crosslinker can be used to produce soft and flexible elastomers. When incorporated into coating formulations, it could enhance flexibility and impact resistance.

  • Functionalization: The double bond in the resulting polymers serves as a handle for post-polymerization modification, allowing for the attachment of various functional groups to tailor the material's surface properties or to conjugate bioactive molecules.

References

  • Amerigo Scientific. (n.d.). cis-1,4-Diacetoxy-2-butene (95%). Retrieved from Amerigo Scientific website. [Link]

  • CP Lab Safety. (n.d.). 1, 4-Bis(butyryloxy)-2-butene, min 95% (GC), 25 grams. Retrieved from CP Lab Safety website. [Link]

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Application Notes & Protocols: A Comprehensive Guide to Investigating the Reaction Kinetics of 1,4-Bis(butyryloxy)-2-butene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic investigation of the reaction kinetics of 1,4-Bis(butyryloxy)-2-butene. In the absence of extensive published kinetic data for this specific molecule, this guide establishes a foundational framework for its study. We propose a logical reaction pathway—hydrolysis—based on its chemical structure as an unsaturated diester. Detailed, field-proven protocols are provided for designing and executing kinetic experiments, including methodologies for sample preparation, real-time reaction monitoring using High-Performance Liquid Chromatography (HPLC), and robust data analysis to determine key kinetic parameters such as rate constants and activation energy. The causality behind experimental choices is explained to empower researchers to adapt and validate these methods for their specific applications.

Introduction and Scientific Background

This compound is a diester of 2-butene-1,4-diol and butyric acid. Its structure, featuring two ester functional groups and a central carbon-carbon double bond, suggests its potential utility as a linker, a prodrug moiety, or a specialty chemical intermediate. Understanding its stability and reactivity is paramount for any application, particularly in aqueous environments relevant to biological systems or industrial processes. The most pertinent reaction for this molecule under such conditions is hydrolysis, the cleavage of its ester bonds.

The hydrolysis of this compound is expected to proceed in a stepwise manner, yielding 4-(butyryloxy)-2-buten-1-ol as an intermediate, and ultimately 2-butene-1,4-diol and two molecules of butyric acid. This process can be influenced by several factors, including pH, temperature, and the presence of catalysts. A thorough kinetic study is essential to quantify these effects and predict the compound's behavior over time.

Proposed Reaction Pathway: Stepwise Hydrolysis

The hydrolysis of this compound is hypothesized to follow a two-step pseudo-first-order reaction mechanism in an aqueous solution where water is in large excess.

  • Step 1: Hydrolysis of the first ester group to form an intermediate, 4-(butyryloxy)-2-buten-1-ol, and one molecule of butyric acid.

  • Step 2: Hydrolysis of the intermediate's remaining ester group to form the final products, 2-butene-1,4-diol, and a second molecule of butyric acid.

This proposed pathway is visualized in the diagram below.

Hydrolysis_Pathway cluster_products Products A This compound B 4-(Butyryloxy)-2-buten-1-ol (Intermediate) A->B + H₂O - Butyric Acid (k₁) C 2-Butene-1,4-diol (Final Product) B->C + H₂O - Butyric Acid (k₂) P1 Butyric Acid P2 Butyric Acid

Caption: Proposed two-step hydrolysis pathway of this compound.

Experimental Design for Kinetic Studies

A robust kinetic analysis requires careful experimental design to isolate variables and generate high-quality data. The "method of initial rates" is a powerful approach to determine reaction orders and rate constants.[1] For ester hydrolysis, where water is the solvent and thus in vast excess, the reaction can be treated as pseudo-first-order with respect to the ester concentration.[2]

Core Principles of Experimental Design:

  • Isothermal Conditions: All experiments must be conducted at a constant and precisely controlled temperature. Temperature fluctuations can significantly affect reaction rates.[3]

  • Controlled pH: The hydrolysis of esters is highly pH-dependent. Using buffered solutions is critical to maintain a constant pH throughout the experiment.

  • Analyte Quantification: A reliable analytical method is required to accurately measure the concentration of the reactant (this compound) and/or the products (butyric acid, 2-butene-1,4-diol) over time.

The following workflow outlines the general procedure for conducting a kinetic study.

Kinetic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Data Processing A Prepare Stock Solutions (Ester, Buffers) C Initiate Reaction in Temperature-Controlled Reactor A->C B Calibrate Analytical Instrument (e.g., HPLC) F Analyze Samples via HPLC B->F D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction (e.g., Acidification/Dilution) D->E E->F G Plot Concentration vs. Time F->G H Determine Rate Constant (k) G->H I Repeat at Different Temperatures H->I J Construct Arrhenius Plot (ln(k) vs. 1/T) I->J

Caption: General experimental workflow for a kinetic study of hydrolysis.

Detailed Protocols

Protocol 1: HPLC Method for Quantification

This protocol describes a reverse-phase HPLC-UV method for the simultaneous quantification of this compound, 2-butene-1,4-diol, and butyric acid. The UV detection of butyric acid is based on the absorption of its carboxyl group at low UV wavelengths.[4]

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Phosphoric acid

  • Reference standards: this compound, 2-butene-1,4-diol, butyric acid

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of a gradient of acetonitrile and 0.1% phosphoric acid in water. A typical gradient might start at 10% acetonitrile and ramp up to 90% over 15 minutes to elute all components.

  • Standard Solution Preparation: Prepare individual stock solutions of each reference standard in acetonitrile. Create a series of mixed calibration standards by diluting the stock solutions to cover the expected concentration range of the kinetic experiment.

  • Calibration: Inject the calibration standards into the HPLC system and generate a calibration curve for each analyte by plotting peak area against concentration.

  • Sample Analysis: Dilute the quenched reaction aliquots with the initial mobile phase, filter through a 0.22 µm syringe filter, and inject into the HPLC.

  • Quantification: Use the calibration curves to determine the concentration of each component in the reaction samples.

Parameter Value Rationale
Column C18 Reverse-PhaseProvides good retention and separation for moderately polar to nonpolar analytes.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidification sharpens the peak shape of butyric acid.[5]
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA typical volume to avoid column overloading.
Column Temp. 30 °CEnsures reproducible retention times.
UV Wavelength 210 nmAllows for the detection of the ester, diol, and the carboxyl group of the acid.
Protocol 2: Kinetic Run for Determining Pseudo-First-Order Rate Constant (k)

This protocol details how to perform a single kinetic experiment at a specific temperature and pH.

Materials and Equipment:

  • Temperature-controlled water bath or reaction block

  • Reaction vessel (e.g., 50 mL jacketed glass reactor) with magnetic stirring

  • Stock solution of this compound in a water-miscible solvent (e.g., acetonitrile)

  • Buffer solution of desired pH (e.g., phosphate buffer for pH 7)

  • Autosampler vials

  • Micropipettes

  • Quenching solution (e.g., 1 M HCl)

Procedure:

  • Reactor Setup: Place the buffer solution in the reaction vessel and allow it to equilibrate to the desired temperature (e.g., 40 °C) with constant stirring.

  • Reaction Initiation: To start the reaction (t=0), add a small volume of the concentrated ester stock solution to the pre-heated buffer to achieve the desired initial concentration (e.g., 1 mM).

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60, 90, 120 minutes), withdraw a precise aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching: Immediately add the aliquot to a vial containing the quenching solution. This stops the reaction by drastically changing the pH.

  • Analysis: Analyze the quenched samples using the validated HPLC method (Protocol 1).

  • Data Processing: Plot the natural logarithm of the concentration of this compound (ln[Ester]) versus time. For a pseudo-first-order reaction, this plot should be linear. The rate constant, k, is the negative of the slope of this line.[3][6]

Data Analysis and Interpretation

Determining Activation Energy (Ea)

To determine the activation energy of the hydrolysis reaction, the kinetic experiment (Protocol 2) must be repeated at several different temperatures (e.g., 30, 40, 50, and 60 °C) while keeping all other conditions constant.

  • Calculate the pseudo-first-order rate constant (k) at each temperature.

  • Construct an Arrhenius plot by graphing the natural logarithm of the rate constant (ln(k)) against the reciprocal of the absolute temperature (1/T in Kelvin).[6]

  • The data should fall on a straight line, as described by the Arrhenius equation: ln(k) = ln(A) - (Ea / R) * (1/T) Where:

    • Ea is the activation energy

    • R is the ideal gas constant (8.314 J/mol·K)

    • A is the pre-exponential factor

  • The activation energy (Ea) can be calculated from the slope of the line (Slope = -Ea/R).

Temperature (°C) Temperature (K) 1/T (K⁻¹) Measured k (s⁻¹) ln(k)
30303.150.003299(Experimental Data)(Calculated)
40313.150.003193(Experimental Data)(Calculated)
50323.150.003095(Experimental Data)(Calculated)
60333.150.003002(Experimental Data)(Calculated)

Field-Proven Insights & Troubleshooting

  • Solubility Issues: this compound may have limited water solubility. Using a co-solvent like acetonitrile or DMSO in the reaction buffer can help, but its concentration should be kept low (<5%) to minimize effects on the reaction kinetics.

  • Alternative Analytical Methods:

    • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is an excellent alternative for quantifying the volatile products, butyric acid and 2-butene-1,4-diol. Derivatization may be necessary to improve the chromatography of the diol.[7][8][9]

    • NMR Spectroscopy: ¹H NMR can be used to monitor the reaction in real-time without the need for sampling and quenching. The disappearance of the ester's characteristic proton signals and the appearance of signals from the diol and butyric acid can be integrated to determine their relative concentrations.[10][11]

  • Complex Kinetics: If the plot of ln[Ester] vs. time is not linear, the reaction may not be a simple pseudo-first-order process. It could indicate a more complex mechanism, such as reversible reactions or catalyst degradation. In this case, more advanced kinetic modeling may be required.

Conclusion

This guide provides a robust and scientifically grounded framework for the comprehensive study of the reaction kinetics of this compound. By following the detailed protocols for experimental design, analytical quantification, and data analysis, researchers can reliably determine critical kinetic parameters. This information is invaluable for predicting the compound's stability, optimizing its use in various applications, and advancing its potential in drug development and materials science.

References

  • ¹H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. Journal of Pharmacy and Pharmacology. [Link]

  • Gas chromatographic detection of D-(-)-2,3-butanediol and butyric acid produced by sporeformers in cream-style corn and canned beef noodle soup: collaborative study. Journal of the Association of Official Analytical Chemists. [Link]

  • Optimal Experimental Designs for the Exploration of Reaction Kinetic Phase Diagrams. mediaTUM. [Link]

  • Take advantage of time in your experiments: a guide to simple, informative kinetics assays. Molecular Biology of the Cell. [Link]

  • Kinetics. Khan Academy. [Link]

  • MONITORING THE RATE OF HYDROLYSIS OF AMINOPHOSPHONIC ACID ESTERS BY UV-VIS AND NMR-SPECTROSCOPY. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Local environment-dependent kinetics of ester hydrolysis revealed by direct 1H NMR measurement of degrading hydrogels. ResearchGate. [Link]

  • Experimental Methods in Chemical Kinetics. Fiveable. [Link]

  • Kinetics of Alkaline Hydrolysis of Esters. II. Unsaturated Esters and Oxalic Esters. Bulletin of the Chemical Society of Japan. [Link]

  • 1: Chemical Kinetics - The Method of Initial Rates (Experiment). Chemistry LibreTexts. [Link]

  • NMR on-line monitoring of esterification catalyzed by cutinase. Biotechnology and Bioengineering. [Link]

  • Monitoring of active ester formation using ¹H NMR spectroscopy. ResearchGate. [Link]

  • Effect of unsaturated substituents on the hydrolysis of esters. Journal of the Chemical Society B: Physical Organic. [Link]

  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Longdom Publishing. [Link]

  • Organic Acids from Wine via HPLC-UV. Phenomenex. [Link]

  • Highly Sensitive Analysis of Organic Acids by HPLC-UV. SCION Instruments. [Link]

  • The hydrolysis of phosphate diesters in cyclohexane and acetone. ResearchGate. [Link]

  • Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. [Link]

  • Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC-FID. MDPI. [Link]

  • Analytical Methods. Japan Environment Agency. [Link]

  • A diol-based-matrix solid-phase dispersion method for the simultaneous extraction and determination of 13 compounds from Angelicae pubescentis radix by ultra high-performance liquid chromatography. Frontiers in Pharmacology. [Link]

  • A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. MDPI. [Link]

  • A SIMPLE GAS CHROMATOGRAPHY METHOD FOR THE QUANTITATIVE DETERMINATION OF RELATED IMPURITY (1,4-BUTANEDIOL) IN BUSULFAN DRUG. ResearchGate. [Link]

  • Subcritical Water Hydrolysis of Fresh and Waste Cooking Oils to Fatty Acids Followed by Esterification to Fatty Acid Methyl Esters: Detailed Characterization of Feedstocks and Products. Energy & Fuels. [Link]

  • Simultaneous determination of alcohols including diols and triols by HPLC with ultraviolet detection based on the formation of a copper(II) complex. Semantic Scholar. [Link]

  • Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. Food Chemistry. [Link]

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Application Notes and Protocols for the Polymerization of 1,4-Bis(butyryloxy)-2-butene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1,4-bis(butyryloxy)-2-butene, a functionalized monomer with significant potential in the synthesis of novel polyesters. These materials are of interest for applications in drug delivery, biodegradable plastics, and advanced coatings. This document details a proposed synthetic route for the monomer and a robust protocol for its polymerization via Acyclic Diene Metathesis (ADMET), a powerful technique for the synthesis of well-defined condensation polymers. This guide is intended for researchers and professionals in polymer chemistry, materials science, and drug development, offering both theoretical insights and practical, step-by-step methodologies.

Introduction: The Potential of this compound in Polymer Synthesis

This compound, also known as 2-butene-1,4-diol dibutyrate, is a bifunctional monomer featuring a central carbon-carbon double bond and two butyrate ester groups. This unique structure makes it an attractive building block for the creation of functional polyesters. The butyrate side chains can impart desirable properties to the resulting polymer, such as increased hydrophobicity, potential for controlled drug release of butyric acid (a biologically active molecule), and altered thermal and mechanical characteristics.

The polymerization of this compound can be approached through several methods. While traditional radical polymerization of allylic esters is often challenging and results in low molecular weight polymers due to degradative chain transfer, modern catalytic methods offer a more controlled and efficient route.[1][2][3][4] Among these, Acyclic Diene Metathesis (ADMET) polymerization stands out as a particularly suitable technique. ADMET is a step-growth condensation polymerization that is highly tolerant of functional groups, such as esters, and allows for the synthesis of high molecular weight, linear polymers from α,ω-dienes.[5][6][7][8] This application note will focus on the synthesis of the monomer and its subsequent polymerization using ADMET.

Synthesis of the Monomer: this compound

The synthesis of this compound can be readily achieved through the esterification of 2-butene-1,4-diol with an activated form of butyric acid, such as butyryl chloride. A general, two-step synthetic approach is proposed, starting with the preparation of butyryl chloride from butyric acid.

Preparation of Butyryl Chloride

Butyryl chloride can be synthesized from n-butyric acid and thionyl chloride.[9]

Protocol:

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • Charge the flask with thionyl chloride (1.2 equivalents).

  • Slowly add n-butyric acid (1 equivalent) dropwise from the dropping funnel while stirring. The reaction is exothermic and will evolve HCl and SO2 gas, which should be scrubbed.

  • After the addition is complete, gently heat the reaction mixture to reflux for 1-2 hours to drive the reaction to completion.

  • After cooling to room temperature, purify the butyryl chloride by fractional distillation.

Esterification of 2-butene-1,4-diol

The final monomer is synthesized by reacting 2-butene-1,4-diol with the prepared butyryl chloride in the presence of a base to neutralize the HCl byproduct.

Protocol:

  • Dissolve 2-butene-1,4-diol (1 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (2.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture in an ice bath.

  • Slowly add butyryl chloride (2.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Polymerization of this compound via ADMET

ADMET polymerization is a powerful method for the synthesis of unsaturated polymers and is particularly well-suited for monomers containing functional groups that might be sensitive to other polymerization techniques.[5][6][7] The reaction is driven by the removal of a small volatile byproduct, in this case, ethylene. The use of well-defined ruthenium-based catalysts, such as Grubbs' catalysts, allows for controlled polymerization.[6]

Proposed ADMET Polymerization Protocol

This protocol is a representative method based on established procedures for ADMET of functionalized dienes.[6][8][10]

Materials:

  • This compound (monomer)

  • Grubbs' Second Generation Catalyst or other suitable ruthenium metathesis catalyst

  • Anhydrous, degassed solvent (e.g., toluene or dichloromethane)

  • Schlenk line or glovebox for inert atmosphere operations

Protocol:

  • Monomer and Solvent Preparation: The monomer must be rigorously purified and dried before use. The solvent should be passed through a solvent purification system or distilled from appropriate drying agents and thoroughly degassed.

  • Reaction Setup: In a glovebox or under a nitrogen atmosphere using Schlenk techniques, add the purified monomer to a Schlenk flask equipped with a magnetic stir bar. Dissolve the monomer in the anhydrous, degassed solvent.

  • Catalyst Addition: In a separate vial inside the glovebox, weigh the Grubbs' catalyst and dissolve it in a small amount of the reaction solvent.

  • Initiation: Add the catalyst solution to the monomer solution via syringe.

  • Polymerization: Heat the reaction mixture to the desired temperature (typically 40-60 °C for Grubbs' Second Generation Catalyst) under a continuous flow of nitrogen or under vacuum to facilitate the removal of ethylene gas, which drives the polymerization equilibrium towards the polymer.

  • Monitoring: Monitor the progress of the polymerization by observing the increase in viscosity of the reaction mixture. Samples can be taken periodically (under inert atmosphere) to be analyzed by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).

  • Termination: Once the desired molecular weight is achieved or the reaction has proceeded for a sufficient time (typically several hours to a day), cool the reaction to room temperature. Terminate the polymerization by adding a small amount of a vinyl ether, such as ethyl vinyl ether, to quench the catalyst.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol.

  • Purification: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

Characterization of the Resulting Polymer

The synthesized poly(this compound) should be characterized to determine its structure, molecular weight, and thermal properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and determine the stereochemistry of the double bonds in the polymer backbone.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups (e.g., C=O of the ester, C=C of the backbone).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if any.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Data Presentation

Table 1: Representative ADMET Polymerization Conditions and Expected Outcomes

ParameterConditionRationale
Monomer This compoundThe diene monomer for polymerization.
Catalyst Grubbs' Second Generation CatalystHigh activity and good functional group tolerance.
Monomer:Catalyst Ratio 100:1 to 500:1Controls the target molecular weight.
Solvent Anhydrous, degassed tolueneGood solvent for both monomer and polymer.
Temperature 50 °CBalances reaction rate and catalyst stability.
Atmosphere High vacuum or N₂ flowEssential for removal of ethylene to drive the reaction.
Reaction Time 12-48 hoursDependent on desired molecular weight.
Termination Agent Ethyl vinyl etherEffectively quenches the ruthenium catalyst.

Visualizations

Monomer Synthesis Workflow

cluster_0 Step 1: Butyryl Chloride Synthesis cluster_1 Step 2: Esterification Butyric Acid Butyric Acid Butyryl Chloride Butyryl Chloride Butyric Acid->Butyryl Chloride SOCl₂ Thionyl Chloride Thionyl Chloride Thionyl Chloride->Butyryl Chloride Monomer This compound Butyryl Chloride->Monomer 2-butene-1,4-diol 2-butene-1,4-diol 2-butene-1,4-diol->Monomer Pyridine Pyridine Pyridine Pyridine->Monomer

Caption: Workflow for the synthesis of this compound.

ADMET Polymerization Mechanism

Monomer This compound Intermediate Metallocyclobutane Intermediate Monomer->Intermediate + Catalyst Catalyst Ru Catalyst Catalyst->Intermediate Polymer Poly(this compound) Intermediate->Polymer Ring-opening Ethylene Ethylene (byproduct) Intermediate->Ethylene Elimination

Caption: Simplified mechanism of ADMET polymerization.

Conclusion

This compound is a promising monomer for the synthesis of functional polyesters. The protocols outlined in this application note provide a clear and scientifically-grounded pathway for its synthesis and subsequent polymerization via ADMET. This approach offers excellent control over the polymer structure and properties, opening avenues for the development of novel materials for a range of advanced applications. Researchers are encouraged to adapt and optimize these protocols to suit their specific needs and explore the full potential of this versatile monomer.

References

  • Scope of the Ring Opening Metathesis Polymerization (ROMP) Reaction of 1-Substituted Cyclobutenes. Journal of the American Chemical Society. [Link]

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  • Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands. Beilstein Journal of Organic Chemistry. [Link]

  • Hydrazine-Catalyzed Ring-Opening Metathesis Polymerization of Cyclobutenes. ChemRxiv. [Link]

  • Hydrazine-Catalysed Ring–Opening Metathesis Polymerization Of Cyclobutenes. PMC. [Link]

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  • Evolution of Ziegler-Natta Catalysts for Polymerization of Olefins. ResearchGate. [Link]

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Application Notes & Protocols for Cytotoxicity Studies of 1,4-Bis(butyryloxy)-2-butene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel anticancer therapeutics is a driving force in oncological research, necessitating robust and efficient preclinical screening platforms.[1] This guide provides a comprehensive framework for evaluating the cytotoxic potential of 1,4-Bis(butyryloxy)-2-butene derivatives, a class of compounds with latent therapeutic promise. Drawing parallels from the known anticancer properties of butyrate and other cytotoxic butene analogs, we outline a multi-faceted approach to cytotoxicity assessment. This document details step-by-step protocols for foundational viability and cytotoxicity assays (MTT, LDH) and extends to mechanistic studies, including apoptosis detection by Annexin V/PI staining and cell cycle analysis. The causality behind experimental choices is explained, and protocols are designed with integrated controls to ensure data integrity and trustworthiness. This guide is intended for researchers, scientists, and drug development professionals seeking to systematically characterize the anticancer activity of novel chemical entities.

Introduction: Rationale for Investigation

This compound is a diester of 2-butene-1,4-diol and butyric acid. The rationale for investigating its derivatives as potential anticancer agents is twofold:

  • The Butyrate Moiety: Butyrate, a short-chain fatty acid, is a well-documented histone deacetylase (HDAC) inhibitor that can modulate gene expression, induce apoptosis, and inhibit proliferation in tumor cells.[2] It is hypothesized that this compound derivatives could act as prodrugs, releasing butyrate upon hydrolysis within the cellular environment.

  • The Butene Scaffold: The unsaturated C4 backbone is a structural feature present in various natural and synthetic compounds with cytotoxic properties. The stereochemistry and substitutions on this scaffold can significantly influence biological activity, including interference with critical cellular processes like microtubule dynamics.[3]

Therefore, this class of compounds represents a compelling target for anticancer drug discovery. A systematic in vitro evaluation is the critical first step to validate their therapeutic potential.[4][5]

Overall Experimental Workflow

A logical and phased approach is crucial for efficiently screening and characterizing novel compounds. The workflow begins with broad cytotoxicity screening to determine potency (e.g., IC50) and progresses to more detailed mechanistic studies for promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation A Compound Preparation (Stock Solutions) C Dose-Response Treatment (e.g., 0.1 to 100 µM) A->C B Cell Line Selection & Culture (e.g., A549, HeLa, Jurkat) B->C D Core Cytotoxicity Assays (MTT & LDH) C->D E IC50 Determination D->E F Apoptosis Analysis (Annexin V/PI Staining) E->F Select 'Hit' Compounds G Cell Cycle Analysis E->G H Pathway Investigation (e.g., Western Blot for Caspases, Bcl-2) F->H G->H I Data Synthesis & Candidate Selection H->I

Caption: High-level workflow for cytotoxicity characterization.

Core Cytotoxicity Assessment: Protocols

The initial screening phase aims to quantify a compound's ability to inhibit cell growth or induce cell death.[4] We recommend running two distinct assays in parallel to measure different aspects of cytotoxicity, thereby reducing the chance of artifacts.

Protocol: MTT Assay for Metabolic Viability

Principle of the Assay: This colorimetric assay measures the metabolic activity of a cell population. Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product. The amount of formazan is directly proportional to the number of metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Essential Controls:

      • Untreated Control: Cells with fresh medium only.

      • Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., DMSO).

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., cisplatin or doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle of the Assay: This assay quantifies cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[4] Released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. This provides a measure of cell membrane integrity.

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol.

    • Additional Essential Controls:

      • Spontaneous LDH Release: Untreated cells (measures background cell death).

      • Maximum LDH Release: Untreated cells treated with a lysis buffer (provided in commercial kits) 30 minutes before the end of the incubation.

  • Sample Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a catalyst and dye solution). Add the mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Reading: Read the absorbance at 490 nm using a microplate reader.

Data Analysis and Presentation

The primary metric derived from these assays is the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that reduces the measured biological response by 50%.

  • Calculate Percent Viability/Cytotoxicity:

    • MTT: % Viability = [(AbsTreated - AbsBlank) / (AbsVehicle - AbsBlank)] x 100

    • LDH: % Cytotoxicity = [(AbsTreated - AbsSpontaneous) / (AbsMaximum - AbsSpontaneous)] x 100

  • Determine IC50: Plot the percent viability or cytotoxicity against the log-transformed compound concentrations. Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Table 1: Example IC50 Data for Hypothetical Derivatives

Compound IDDerivative StructureIC50 (µM) on A549 Cells (48h)
BB-01 (Parent Compound)25.4
BB-02 R = -CH₂CH₃15.2
BB-03 R = -Phenyl8.7
Cisplatin (Positive Control)5.1

Elucidating the Mechanism of Action

Identifying that a compound is cytotoxic is only the first step. Understanding how it kills cancer cells is crucial for further development. Evasion of apoptosis is a hallmark of cancer, and many successful chemotherapeutics work by reactivating this programmed cell death pathway.[6]

Apoptosis and Key Molecular Players

Apoptosis is a regulated process involving a cascade of specific signaling events. A common pathway triggered by cellular stress is the intrinsic or mitochondrial pathway. This pathway involves the regulation of mitochondrial membrane potential by the Bcl-2 family of proteins, leading to the release of cytochrome c and the subsequent activation of caspase proteases.[7][8]

G Compound This compound Derivative Stress Cellular Stress (e.g., ROS, DNA Damage) Compound->Stress Bax Bax/Bak (Pro-Apoptotic) Stress->Bax Bcl2 Bcl-2/Bcl-xL (Anti-Apoptotic) Stress->Bcl2 Inhibits Mito Mitochondrion Bax->Mito Permeabilizes Membrane Bcl2->Bax Inhibits CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: The intrinsic apoptosis signaling pathway.

Protocol: Annexin V/PI Staining for Apoptosis Detection

Principle of the Assay: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Annexin V: Binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture and treat cells in 6-well plates with the compound of interest at its IC50 and 2x IC50 concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

    • Interpretation:

      • Annexin V (-) / PI (-): Live cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells

Protocol: Cell Cycle Analysis

Principle of the Assay: Many anticancer agents induce cell death by causing cell cycle arrest at specific checkpoints (e.g., G2/M phase), preventing damaged cells from dividing.[9][10] This assay uses a DNA-staining dye (like PI) to quantify the DNA content of cells, thereby revealing the distribution of the cell population across different phases of the cell cycle (G0/G1, S, G2/M).

Step-by-Step Methodology:

  • Cell Culture and Treatment: Follow step 1 from the Annexin V protocol.

  • Cell Harvesting: Collect all cells and wash once with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry. The DNA content will be measured, and software can be used to model the percentages of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases.

References

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. (n.d.). National Library of Medicine. Retrieved from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]

  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved from [Link]

  • Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox. (2020). Molecules. Retrieved from [Link]

  • Butein inhibits the proliferation of breast cancer cells through generation of reactive oxygen species and modulation of ERK and p38 activities. (2012). Molecular Medicine Reports. Retrieved from [Link]

  • Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review). (2023). Oncology Reports. Retrieved from [Link]

  • Induction of apoptosis in cancer cells by tumor necrosis factor and butyrolactone, an inhibitor of cyclin-dependent kinases. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel Ferrocene Derivatives Induce Apoptosis through Mitochondria-Dependent and Cell Cycle Arrest via PI3K/Akt/mTOR Signaling Pathway in T Cell Acute Lymphoblastic Leukemia. (2021). MDPI. Retrieved from [Link]

  • Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (n.d.). MDPI. Retrieved from [Link]

  • Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines. (2019). Frontiers in Pharmacology. Retrieved from [Link]

  • In-vitro Cytotoxicity and Cell Cycle Analysis of Two Novel bis-1, 2, 4-triazole Derivatives. (2011). Nucleosides, Nucleotides & Nucleic Acids. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Bis(butyryloxy)-2-butene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-Bis(butyryloxy)-2-butene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this esterification process. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your synthesis, improve yield, and ensure the highest purity of your target compound.

Part 1: Foundational Synthesis & Frequently Asked Questions

This section addresses the fundamental aspects of the synthesis to establish a baseline for troubleshooting.

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and robust method is the di-acylation of 2-butene-1,4-diol using an acylating agent like butyric anhydride. This reaction is typically catalyzed by a nucleophilic base, such as pyridine or triethylamine (TEA), which also serves to neutralize the butyric acid byproduct. The reaction is generally performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere to prevent side reactions involving moisture. A similar, well-documented procedure is the acetylation of cis-2-butene-1,4-diol with acetic anhydride, which serves as an excellent model for this transformation.[1]

Q2: Why is a base catalyst like pyridine necessary? What is its role?

Pyridine plays a dual, critical role in this esterification.[1] First, it acts as a nucleophilic catalyst. It reacts with butyric anhydride to form a highly reactive N-butyrylpyridinium ion intermediate. This intermediate is much more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of the diol than the anhydride itself. Second, pyridine acts as a Brønsted base, scavenging the butyric acid formed during the reaction. This neutralization is crucial as it drives the reaction equilibrium towards the product side, ensuring high conversion.

Q3: Can I use butyric acid with an acid catalyst (Fischer Esterification) instead of butyric anhydride?

While Fischer esterification using butyric acid and a strong acid catalyst (like H₂SO₄) is a classic method for forming esters, it presents several challenges for this specific synthesis. The esterification of diols is a two-step consecutive, reversible reaction.[2][3] Driving the reaction to completion requires the efficient removal of water, which can be difficult. Furthermore, the strongly acidic conditions and elevated temperatures typically required can promote undesirable side reactions, including:

  • Isomerization: Significant conversion of the cis-alkene to the more thermodynamically stable trans-isomer.

  • Dehydration: Elimination of water from the butenediol backbone, leading to conjugated diene byproducts.

  • Etherification: Acid-catalyzed formation of cyclic ethers like tetrahydrofuran (THF) derivatives is a known side reaction for similar 1,4-diols.[4][5]

For these reasons, the butyric anhydride method with a base catalyst is generally preferred for achieving high yield and purity with better control over stereochemistry.

Part 2: Troubleshooting Guide: Common Issues & Expert Solutions

This core section is formatted as a troubleshooting guide to directly address specific experimental challenges.

Q4: My reaction is incomplete. TLC and GC-MS analysis shows significant amounts of the mono-ester, 1-(butyryloxy)-4-hydroxy-2-butene, and unreacted diol. How can I improve the yield?

This is the most common issue and points to incomplete acylation of the second hydroxyl group. The esterification is a stepwise process, and the second step can be slower due to steric hindrance or reduced reactivity.

Root Cause Analysis & Solutions:

  • Insufficient Acylating Agent: The stoichiometry of butyric anhydride is critical. While the theoretical requirement is 2 equivalents, one for each hydroxyl group, using a slight excess is often necessary to drive the reaction to completion.

    • Expert Recommendation: Use 2.2 to 2.5 equivalents of butyric anhydride. This excess ensures that even after potential minor hydrolysis by trace water, sufficient reagent is available for the second esterification.

  • Inadequate Catalyst Loading or Reactivity: The amount and type of base catalyst can impact the reaction rate.

    • Expert Recommendation: Ensure at least 2.0 equivalents of pyridine or triethylamine are used to neutralize all the acid byproduct. For sluggish reactions, 4-Dimethylaminopyridine (DMAP) can be used as a co-catalyst (0.05-0.1 equivalents). DMAP is a hyper-nucleophilic acylation catalyst that can dramatically accelerate the reaction.

  • Low Reaction Temperature or Insufficient Time: Esterifications can be slow at room temperature.

    • Expert Recommendation: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). If the reaction stalls at room temperature after several hours, gently heat the mixture to 40-50 °C. Be cautious, as excessive heat can promote side reactions.[1]

Start Problem: Incomplete Reaction Check_Stoich Verify Stoichiometry of Butyric Anhydride Start->Check_Stoich Check_Catalyst Review Catalyst Loading & Type Start->Check_Catalyst Check_Conditions Assess Reaction Time & Temperature Start->Check_Conditions Sol_Stoich Solution: Increase Bu₂O to 2.2-2.5 equiv. Check_Stoich->Sol_Stoich If < 2.2 eq Sol_Catalyst Solution: Add DMAP (0.1 eq) as co-catalyst Check_Catalyst->Sol_Catalyst If reaction is slow Sol_Conditions Solution: Increase temp. to 40°C & monitor by TLC Check_Conditions->Sol_Conditions If stalled at RT

Caption: Workflow for addressing incomplete esterification.

Q5: I started with pure cis-2-butene-1,4-diol, but my final product is a mixture of cis and trans isomers. What causes this and how can I maintain the stereochemistry?

Isomerization of the double bond from the kinetically favored cis geometry to the more thermodynamically stable trans geometry is a frequent side reaction.[6]

Root Cause Analysis & Solutions:

  • Acidic Contamination: Trace amounts of acid are potent catalysts for cis-trans isomerization. This can be introduced from impure reagents or formed during a workup if an acidic wash is not thoroughly neutralized.

    • Expert Recommendation: Ensure all reagents are free of acidic impurities. During the workup, if an acid wash is used (e.g., dilute HCl to remove pyridine), it must be followed immediately by a saturated sodium bicarbonate wash to neutralize any residual acid before concentrating the product.

  • Elevated Temperatures: High temperatures, especially for prolonged periods during the reaction or distillation, provide the activation energy needed to overcome the rotational barrier of the C=C bond, leading to isomerization.[7]

    • Expert Recommendation: Conduct the reaction at the lowest temperature that allows for a reasonable rate (e.g., room temperature or gentle warming to 40°C). During purification, use high-vacuum distillation to keep the boiling point as low as possible.

  • Choice of Catalyst: While less common, certain catalysts or reaction conditions can promote isomerization.

    • Expert Recommendation: Stick to standard base catalysts like pyridine or TEA. Avoid strong acid catalysts entirely if stereochemical integrity is paramount.

Q6: I'm observing significant product decomposition and charring during vacuum distillation. How can I purify my product effectively?

This indicates thermal instability of the product. This compound, like many esters, can undergo decomposition at elevated temperatures.[8][9]

Root Cause Analysis & Solutions:

  • Excessive Distillation Temperature: The primary cause is heating the compound to its decomposition temperature.

    • Expert Recommendation: Use a high-quality vacuum pump to achieve the lowest possible pressure (<1 mmHg). This will significantly lower the boiling point. A short-path distillation apparatus is highly recommended as it minimizes the residence time of the compound on the hot surface.

  • Residual Catalyst or Acid: Traces of acid or base from the reaction can catalyze decomposition pathways at high temperatures.

    • Expert Recommendation: Perform a thorough aqueous workup. Wash the organic layer sequentially with dilute acid (to remove amine catalysts), water, saturated sodium bicarbonate (to remove acid), and finally brine. Dry the solution thoroughly over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) before removing the solvent.

  • Alternative Purification: If distillation consistently leads to decomposition, an alternative method is required.

    • Expert Recommendation: Flash column chromatography on silica gel is an excellent alternative for temperature-sensitive compounds. Use a non-polar solvent system (e.g., hexane/ethyl acetate gradient) to elute the product.

Purification MethodPressure (Torr)Temperature Range (°C)ProsCons
Standard Distillation 10 - 20> 150 °CScalable, good for large quantities.High risk of thermal decomposition and isomerization.
High-Vacuum Distillation < 1120 - 140 °CLower temperature reduces decomposition.Requires specialized equipment (high-vacuum pump).
Flash Chromatography N/ARoom TemperatureNo thermal stress, excellent purity.Less scalable, requires solvent, silica waste.
Part 3: Key Reaction Pathways & Experimental Protocols

Understanding the interplay between the desired reaction and potential side reactions is key to successful synthesis.

cluster_main Desired Pathway Diol cis-2-Butene-1,4-diol MonoEster Mono-ester Intermediate Diol->MonoEster + 1 eq Bu₂O Bu2O Butyric Anhydride (Bu₂O) MonoEster->Diol Incomplete Reaction Cis_Product cis-1,4-Bis(butyryloxy)-2-butene (Desired Product) MonoEster->Cis_Product + 1 eq Bu₂O Trans_Product trans-1,4-Bis(butyryloxy)-2-butene (Isomer Impurity) Cis_Product->Trans_Product Isomerization (Heat, Acid) Degradation Degradation Products (e.g., from charring) Cis_Product->Degradation Thermal Decomposition (High Temp Distillation)

Caption: Key reaction pathways in the synthesis of this compound.

Protocol: Synthesis of cis-1,4-Bis(butyryloxy)-2-butene

This protocol is adapted from standard esterification procedures and is designed to maximize yield while minimizing side reactions.[1][10]

Materials:

  • cis-2-Butene-1,4-diol (1.0 equiv.)

  • Butyric Anhydride (2.2 equiv.)

  • Pyridine (2.5 equiv.), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add cis-2-butene-1,4-diol (1.0 equiv.) and anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Add anhydrous pyridine (2.5 equiv.) via syringe. Subsequently, add butyric anhydride (2.2 equiv.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) every hour. The reaction is complete when the starting diol spot is no longer visible. This may take 4-12 hours.

  • Workup - Quenching: Once complete, cool the reaction mixture back to 0 °C and slowly add deionized water to quench any unreacted butyric anhydride.

  • Workup - Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • 1 M HCl (2x) to remove pyridine.

    • Deionized Water (1x).

    • Saturated NaHCO₃ solution (2x) to neutralize any residual acid.

    • Brine (1x).

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by high-vacuum distillation or flash column chromatography to yield pure this compound as a colorless liquid.

References
  • Ganesh, A., et al. (2012). Consecutive esterification of 1,4-butanediol with acrylic acid by homogeneous catalysis. Chemical Engineering Communications, 179(1). Available at: [Link][2][3]

  • Chemcess (2025). 1,4-Butanediol: Properties, Reaction, Production And Uses. Available at: [Link][4]

  • Google Patents (2000). US5705715A - Process for preparing 1,4-butanediol from maleic anhydride. Available at: [5]

  • Moronta, A., et al. (2005). Isomerization of cis-2-butene and trans-2-butene catalyzed by acid- and ion-exchanged smectite-type clays. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). National Institutes of Health (NIH). Available at: [Link][8][9]

Sources

Technical Support Center: Optimizing Reaction Conditions for 1,4-Bis(butyryloxy)-2-butene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-Bis(butyryloxy)-2-butene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the esterification of 2-butene-1,4-diol with butyric anhydride or butyric acid. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

Reaction Overview: Synthesis of this compound

The synthesis of this compound, also known as 2-butene-1,4-diol dibutyrate, is typically achieved through the esterification of 2-butene-1,4-diol.[1] This can be accomplished via two primary routes: reaction with butyric anhydride, often in the presence of a base catalyst, or a Fischer-Speier esterification with butyric acid using an acid catalyst.[2][3] The choice of method depends on factors such as desired reaction time, available reagents, and sensitivity of the starting materials to acidic or basic conditions.

The reaction with butyric anhydride is generally faster and not reversible, which can lead to higher yields.[4] The use of a base, such as pyridine or triethylamine, is crucial to neutralize the butyric acid byproduct, driving the reaction to completion.[3]

Reaction_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products diol 2-Butene-1,4-diol intermediate intermediate diol->intermediate Nucleophilic Attack anhydride Butyric Anhydride anhydride->intermediate catalyst Base (e.g., Pyridine) or Acid (e.g., H₂SO₄) catalyst->diol Activates product This compound byproduct Butyric Acid or Water intermediate->product intermediate->byproduct caption General Reaction Scheme.

Caption: General Reaction Scheme.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides targeted solutions.

Issue 1: Low or No Product Yield

Q: I am observing a very low yield of my desired product. What are the potential causes and how can I improve it?

A: Low yield is a common issue in esterification reactions and can stem from several factors.[5][6] Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Cause: The reaction may not have reached completion due to insufficient reaction time, low temperature, or inadequate mixing. Esterification reactions, particularly Fischer-Speier esterification, are equilibrium-driven.[2][7]

    • Solution:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting diol.

      • Increase Reaction Time/Temperature: If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature. For Fischer-Speier esterification, typical temperatures range from 60–110 °C.[2]

      • Ensure Efficient Stirring: Vigorous stirring is essential to ensure proper mixing of reactants, especially in heterogeneous mixtures.

  • Equilibrium Limitations (Fischer-Speier Esterification):

    • Cause: The accumulation of water as a byproduct can shift the equilibrium back towards the reactants, limiting the yield.[5][7]

    • Solution:

      • Water Removal: Employ methods to continuously remove water as it forms. A Dean-Stark apparatus is highly effective for this purpose when using a solvent like toluene or hexane.[2]

      • Use of Excess Reagent: Using a large excess of butyric acid can also drive the equilibrium towards the product.[8]

  • Catalyst Issues:

    • Cause: The catalyst may be inactive or used in an insufficient amount. Acid catalysts can be hydrated, and base catalysts can be of poor quality.

    • Solution:

      • Use Fresh/Dry Catalyst: Ensure your acid or base catalyst is fresh and anhydrous.

      • Optimize Catalyst Loading: The amount of catalyst can be critical. For acylations with anhydrides, catalytic amounts of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) can be highly effective.[9] For Fischer-Speier, common catalysts include sulfuric acid or p-toluenesulfonic acid.[2]

  • Poor Quality of Starting Materials:

    • Cause: Impurities in the 2-butene-1,4-diol or the acylating agent can interfere with the reaction. The diol can be hygroscopic and absorb water from the atmosphere.

    • Solution:

      • Use Dry Reagents and Solvents: Ensure all reagents and solvents are anhydrous. Dry solvents using appropriate methods if necessary.

      • Check Purity: Verify the purity of your starting materials before use.

Low_Yield_Troubleshooting start Low Product Yield check_completion Is the reaction complete? (TLC/GC) start->check_completion check_equilibrium Yes check_completion->check_equilibrium increase_time_temp Increase reaction time/temperature check_completion->increase_time_temp check_catalyst Yes check_equilibrium->check_catalyst remove_water Implement water removal (e.g., Dean-Stark) check_equilibrium->remove_water check_reagents Yes check_catalyst->check_reagents optimize_catalyst Use fresh catalyst and optimize loading check_catalyst->optimize_catalyst purify_reagents Use anhydrous reagents and solvents check_reagents->purify_reagents success Yield Improved check_reagents->success caption Troubleshooting Low Yield.

Caption: Troubleshooting Low Yield.

Issue 2: Formation of Impurities and Side Products

Q: My final product is contaminated with significant impurities. What are the likely side reactions and how can I minimize them?

A: The formation of impurities can complicate purification and lower the overall yield. Here are some common side products and strategies to avoid them:

  • Mono-ester Formation:

    • Cause: Incomplete reaction leading to the formation of 1-butyryloxy-4-hydroxy-2-butene.

    • Solution: Ensure the reaction goes to completion by using a sufficient excess of the acylating agent (butyric anhydride or butyric acid) and allowing for adequate reaction time.[3] Monitor the reaction closely using TLC or GC.

  • Polymerization/Oligomerization:

    • Cause: Under harsh acidic conditions and high temperatures, diols can undergo side reactions leading to polymers.[10]

    • Solution:

      • Milder Conditions: Use milder reaction conditions where possible. For instance, acylation with butyric anhydride and a base catalyst at room temperature or slightly elevated temperatures is generally less harsh than high-temperature Fischer esterification.[3]

      • Control Temperature: Carefully control the reaction temperature to avoid overheating.

  • Formation of Tetrahydrofuran (THF) Derivatives:

    • Cause: Strong acid catalysts can promote the dehydration of 1,4-butanediol derivatives, potentially leading to the formation of THF-related byproducts.[11][12]

    • Solution:

      • Choice of Catalyst: Consider using a milder acid catalyst or a heterogeneous catalyst that can be easily removed.[13]

      • Temperature Control: Avoid excessive temperatures during the reaction and work-up.

  • Isomerization:

    • Cause: The double bond in 2-butene-1,4-diol can potentially isomerize under certain conditions, leading to a mixture of cis and trans products if a stereochemically pure starting material is used. The cis isomer is generally less stable and more reactive than the trans isomer.[14]

    • Solution: Employ reaction conditions that are known to preserve the stereochemistry of the double bond. Palladium-catalyzed reactions, for instance, can be sensitive to the geometry of the starting material.[14]

Parameter Recommended Condition (Butyric Anhydride) Recommended Condition (Fischer-Speier) Rationale
Temperature 0 °C to Room Temperature60 - 110 °CMilder conditions with the more reactive anhydride minimize side reactions.[3] Higher temperatures are needed to drive the equilibrium in Fischer esterification.[2]
Catalyst Pyridine, Triethylamine, DMAPH₂SO₄, p-TsOHBase neutralizes the acid byproduct.[3] Strong acid protonates the carboxylic acid, making it more electrophilic.
Solvent Aprotic (e.g., THF, DCM)Toluene, Hexane (for Dean-Stark) or neatAprotic solvents are suitable for anhydride reactions. Solvents that form an azeotrope with water are ideal for Fischer esterification.[2]
Stoichiometry 1.1-1.5 eq. anhydride per OH group>3 eq. of butyric acidA slight excess of anhydride ensures complete reaction. A large excess of acid drives the equilibrium forward.[3][8]
Issue 3: Difficult Purification

Q: I am having trouble purifying my product. What are the best practices for work-up and purification?

A: Proper work-up and purification are crucial for obtaining high-purity this compound.

  • Work-up:

    • Quenching: For reactions with butyric anhydride, quench any excess anhydride by adding a small amount of water or an alcohol like methanol.

    • Neutralization: Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove any remaining acidic components. This is followed by a wash with water and then brine to remove water-soluble impurities.

    • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate, then filter.

  • Purification:

    • Distillation: The primary method for purifying this compound is vacuum distillation.[3] This is effective for separating the product from non-volatile impurities and any remaining starting materials or byproducts with significantly different boiling points.

    • Column Chromatography: If distillation is not sufficient to remove impurities with similar boiling points, flash column chromatography on silica gel can be employed. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) is typically used.

Frequently Asked Questions (FAQs)

Q1: Can I use butyryl chloride instead of butyric anhydride? A: Yes, butyryl chloride is a highly reactive acylating agent and can be used for the esterification.[4] The reaction is typically fast and carried out at low temperatures in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct. However, butyryl chloride is highly sensitive to moisture and corrosive.

Q2: What is the best way to monitor the reaction? A: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexane) to achieve good separation between the starting diol, the mono-ester, and the final di-ester product. The spots can be visualized using a potassium permanganate stain or an iodine chamber. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Q3: How should I store this compound? A: The product should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated to prevent hydrolysis and potential degradation. It is generally stable under recommended storage conditions but is incompatible with strong oxidizing agents.[15]

Q4: My starting 2-butene-1,4-diol is a mixture of cis and trans isomers. Will this affect my reaction? A: The reaction will proceed with a mixture of isomers to give a corresponding mixture of cis- and trans-1,4-Bis(butyryloxy)-2-butene. The reactivity of the cis and trans diols may differ slightly, but both will undergo esterification. If a specific isomer is required for a subsequent step, it is best to start with a stereochemically pure diol.[14]

Experimental Protocols

Protocol 1: Synthesis using Butyric Anhydride and Triethylamine

This protocol is adapted from a standard procedure for the acylation of diols.[3]

  • To a solution of 2-butene-1,4-diol (1.0 equiv.) and triethylamine (2.5-3.0 equiv.) in an appropriate anhydrous solvent (e.g., tetrahydrofuran) at room temperature, slowly add butyric anhydride (2.2-2.5 equiv.) with stirring.

  • Stir the reaction mixture for 12-16 hours at room temperature.

  • Monitor the reaction by TLC until the starting diol is consumed.

  • Terminate the reaction by adding a saturated aqueous sodium chloride solution.

  • Add a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by vacuum distillation to yield this compound.

References

  • Ishihara, K., et al. (2007). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. The Journal of Organic Chemistry. Available at: [Link]

  • Chaudhari, R. V., et al. (2007). Biphasic Hydroformylation of 1,4-Diacetoxy-2-butene: A Kinetic Study. ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. Ester synthesis by acylation. Available at: [Link]

  • Wikipedia. Fischer–Speier esterification. Available at: [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available at: [Link]

  • Miller, S. J., et al. (2015). Alcohol Cross-Coupling for the Kinetic Resolution of Diols via Oxidative Esterification. The Journal of Organic Chemistry. Available at: [Link]

  • JoVE. (2020). Esterification Lab Answers. Available at: [Link]

  • ResearchGate. Catalysts used for the esterification reaction. Available at: [Link]

  • Patsnap. Method for esterification of a diol using a reactive distillation. Available at: [Link]

  • ResearchGate. Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Available at: [Link]

  • chemrevise. Acyl Chlorides and Acid Anhydrides. Available at: [Link]

  • Quora. Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Available at: [Link]

  • ResearchGate. Kinetics of Transesterification of 1,4-Butanediol With Methyl Acetate by the Ion-exchange Resin. Available at: [Link]

  • LibreTexts Chemistry. 21.5: Chemistry of Acid Anhydrides. Available at: [Link]

  • JoVE. (2020). Video: Esterification - Prep. Available at: [Link]

  • Amerigo Scientific. cis-1,4-Diacetoxy-2-butene (95%). Available at: [Link]

  • Google Patents. US7759531B2 - Process for preparing 1,4-butanediol.
  • Google Patents. Method for the preparation of butane-1,4-diol from maleic anhydride.
  • Chemcess. 1,4-Butanediol: Properties, Reaction, Production And Uses. Available at: [Link]

  • ResearchGate. Kinetic investigations on esterification of maleic anhydride with butanols. Available at: [Link]

  • ResearchGate. Synthesis of 1,4-Butanediol via One-Step Esterification–Hydrogenation of Succinic Anhydride over Cu-ZnO Catalysts: A Mechanism Study of Reaction and Deactivation. Available at: [Link]

  • PubMed Central. Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. Available at: [Link]

  • Google Patents. US5705715A - Process for preparing 1,4-butanediol from maleic anhydride.
  • Google Patents. US4032583A - Purification of 1,4-butanediol.
  • LinkedIn. Breaking Down the Reactor: The Industrial Production Process of 1,4-Butanediol (BDO). Available at: [Link]

  • Caloong Chemical. What is the New Methods for Preparation of 1,4-Butanediol (BDO). Available at: [Link]

  • MDPI. Vapor-Phase Oxidant-Free Dehydrogenation of 2,3- and 1,4-Butanediol over Cu/SiO2 Catalyst Prepared by Crown-Ether-Assisted Impregnation. Available at: [Link]

  • PubMed Central. Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. Available at: [Link]

  • Google Patents. US4402794A - Purification of butylene oxides by extractive distillation with selected extractive distillation solvents.

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1,4-Bis(butyryloxy)-2-butene stability and degradation issues.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-bis(butyryloxy)-2-butene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate and address potential challenges in your experiments, ensuring the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the handling, storage, and inherent stability of this compound.

Q1: What is this compound and what are its primary stability concerns?

This compound is an unsaturated diester. Its structure contains two primary points of potential instability: the two ester linkages and the carbon-carbon double bond in the 2-butene backbone. The primary degradation pathways are hydrolysis of the ester groups and isomerization or oxidation of the double bond.

Q2: What are the recommended storage conditions for this compound?

To minimize degradation, this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, it is advisable to store the compound at low temperatures (e.g., -20°C) and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis.

Q3: What are the main degradation products of this compound?

The primary degradation products depend on the degradation pathway:

  • Hydrolysis: Butyric acid and 2-butene-1,4-diol.

  • Oxidation: This can lead to a complex mixture of products, including epoxides, aldehydes, and carboxylic acids, resulting from the cleavage of the double bond.

  • Isomerization: The cis and trans isomers of this compound can interconvert, especially in the presence of acid or heat.[1]

Q4: How does pH affect the stability of this compound in aqueous solutions?

The stability of this compound is highly pH-dependent. The ester linkages are susceptible to both acid- and base-catalyzed hydrolysis.[2] The rate of hydrolysis is generally slowest at a neutral pH and increases significantly under acidic or basic conditions. Basic hydrolysis, also known as saponification, is irreversible and typically proceeds to completion.[3][4]

Q5: Is there a difference in stability between the cis and trans isomers of this compound?

Yes, in general, trans alkenes are thermodynamically more stable than their corresponding cis isomers due to reduced steric strain.[5][6] The energy difference may influence the equilibrium ratio of the two isomers if isomerization occurs.

Section 2: Troubleshooting Guide

This section is designed to help you diagnose and resolve common experimental issues that may arise from the instability of this compound.

Observed Problem Potential Cause Troubleshooting Steps & Rationale
Inconsistent reaction yields or kinetics. Degradation of the starting material.1. Verify Purity: Analyze the starting material by HPLC or ¹H NMR to check for the presence of degradation products like butyric acid or 2-butene-1,4-diol. 2. Control Reaction pH: If your reaction is in an aqueous or protic solvent, ensure the pH is controlled, as acidic or basic conditions will accelerate hydrolysis. 3. Use Anhydrous Solvents: If the reaction chemistry allows, use anhydrous solvents to minimize hydrolysis.
Appearance of unexpected peaks in analytical data (e.g., NMR, LC-MS). Hydrolysis, oxidation, or isomerization.1. Identify Degradants: Compare the unexpected peaks with the known spectra of potential degradation products. For example, in ¹H NMR, the appearance of a broad singlet around 12 ppm could indicate the presence of butyric acid. 2. Review Storage: Confirm that the compound was stored under the recommended conditions (cold, dark, inert atmosphere). 3. Degas Solvents: If oxidation is suspected, use degassed solvents for your reactions and analyses.
Change in physical appearance of the compound (e.g., color change, viscosity). Oxidation or polymerization.1. Minimize Air Exposure: Handle the compound under an inert atmosphere. 2. Avoid High Temperatures: Elevated temperatures can accelerate oxidation and potentially lead to polymerization. 3. Check for Peroxides: If using etheric solvents, check for the presence of peroxides, which can initiate radical oxidation.
Poor reproducibility between experiments. Inconsistent quality of the starting material.1. Aliquot Stock Solutions: Prepare and store single-use aliquots of your stock solutions to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture and oxygen. 2. Freshly Prepare Solutions: Whenever possible, prepare solutions of this compound immediately before use.

Section 3: Experimental Protocols

This section provides detailed methodologies for assessing the stability of this compound.

Protocol 1: Monitoring Hydrolysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method to monitor the degradation of this compound and the formation of its hydrolysis products.

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve a known amount of this compound in acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Incubation: To test stability under specific conditions, dilute the stock solution in the desired buffer (e.g., acidic, neutral, basic) or solvent and incubate at a controlled temperature.

  • Sampling: At various time points, withdraw an aliquot of the incubation mixture.

  • Quenching (if necessary): If the hydrolysis is rapid, it may be necessary to quench the reaction by neutralizing the pH or diluting the sample in a cold, non-reactive solvent.

  • HPLC Analysis: Inject the samples onto the HPLC system.

    • Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) is a good starting point. The gradient can be optimized to achieve good separation of the parent compound and its degradation products.

    • Detection: Monitor the elution profile using a UV detector at a wavelength where the compound has significant absorbance (e.g., around 210 nm).

  • Data Analysis: Quantify the peak areas of this compound and any degradation products over time to determine the rate of degradation.

Protocol 2: Assessing Stability by ¹H NMR Spectroscopy

¹H NMR can be a powerful tool for monitoring the hydrolysis of this compound, especially in non-aqueous solvents or for identifying the structure of degradation products.[7]

Materials:

  • This compound

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Prepare Sample: Dissolve a known amount of this compound in the chosen deuterated solvent in an NMR tube.

  • Acquire Initial Spectrum: Record the ¹H NMR spectrum at time zero.

  • Incubation: Store the NMR tube under the desired conditions (e.g., room temperature, elevated temperature).

  • Monitor Spectral Changes: Acquire ¹H NMR spectra at regular intervals.

  • Data Analysis: Monitor the decrease in the intensity of the peaks corresponding to the parent compound and the appearance of new peaks. For hydrolysis, you would expect to see the appearance of peaks for butyric acid and 2-butene-1,4-diol. The integration of these peaks can be used to quantify the extent of degradation.

Section 4: Visualizing Degradation Pathways

The following diagrams illustrate the key degradation pathways of this compound.

Hydrolysis_Pathway compound This compound intermediate Mono-hydrolyzed Intermediate compound->intermediate H₂O (Acid or Base) products 2-Butene-1,4-diol + 2 Butyric Acid intermediate->products H₂O (Acid or Base)

Caption: Acid or base-catalyzed hydrolysis of this compound.

Isomerization_Pathway cis cis-1,4-Bis(butyryloxy)-2-butene trans trans-1,4-Bis(butyryloxy)-2-butene cis->trans Heat or Acid trans->cis Heat or Acid

Caption: Reversible isomerization between cis and trans isomers.

References

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link][2]

  • University of Calgary. Ch20: Hydrolysis of Esters. [Link]

  • Nicholson, J. K., & Wilson, I. D. (1991). ¹H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. Journal of Pharmacy and Pharmacology, 43(12), 860-862. [Link][7]

  • Royal Military College of Canada. The isomerization of cis- and trans-2-butene. [Link][1]

  • YouTube. mechanism of ester hydrolysis. [Link][8]

  • Wikipedia. Ester hydrolysis. [Link][3]

  • Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. [Link][9]

  • ResearchGate. One‐pot three step oxidation of the 2,3‐dimethyl‐2‐butene at room.... [Link]

  • Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. [Link][4]

  • ACS Publications. Liquid-Phase Oxidation of Butene–Butane Mixtures with N₂O to Ketones and Aldehydes. [Link]

  • ResearchGate. Isomerization of cis-2-butene and trans-2-butene catalyzed by acid- and ion-exchanged smectite-type clays. [Link][10]

  • OpenStax. 4.3 Cis-Trans Isomers – Fundamentals of Organic Chemistry. [Link][5]

  • Science Discussions. Mechanisms of Ester hydrolysis. [Link]

  • ResearchGate. The oxidation of 2-butene: A high pressure ignition delay, kinetic modeling study and reactivity comparison with isobutene and 1-butene. [Link]

  • ResearchGate. Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. [Link]

  • Britannica. Isomerism - Cis, Trans, Forms. [Link][11]

  • Chemistry LibreTexts. 7.4: Cis-Trans Isomerism in Alkenes. [Link][6]

  • Science.gov. ester hydrolysis rate: Topics by Science.gov. [Link]

  • Homework.Study.com. How would trans-2-butene react with[2] R₂BH H₂O₂, HO⁻. [Link]

  • YouTube. Base Catalyzed Ester Hydrolysis (Saponification). [Link][12]

  • Wikipedia. 2-Butene. [Link][13]

  • Tennessee Academy of Science. Determination of the Esters by Alkaline Hydrolysis. [Link]

  • MDPI. Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. [Link]

  • MDPI. Exploitation of HPLC Analytical Method for Simultaneous Determination of Six Principal Unsaturated Fatty Acids in Oviductus Ranae Based on Quantitative Analysis of Multi-Components by Single-Marker (QAMS). [Link][14]

  • ResearchGate. (PDF) HPLC separation of some unsaturated and saturated fatty acids. [Link]

  • ACG Publications. An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. [Link]

  • MDPI. Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS² with Acetonitrile In-Source Derivatization. [Link]

  • Nacalai Tesque. Fatty Acid Analysis by HPLC. [Link]

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Introduction to 1,4-Bis(butyryloxy)-2-butene: The Analytical Imperative

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center guide provides a deep dive into the analytical intricacies of 1,4-Bis(butyryloxy)-2-butene. As a Senior Application Scientist, my goal is to move beyond mere protocols and illuminate the why behind the methods. This resource is structured as a series of troubleshooting guides and frequently asked questions, designed to address the real-world challenges you may encounter in the lab.

This compound, also known as 2-Butene-1,4-diol Dibutyrate[1], is a diester with a central carbon-carbon double bond. Its structure presents a unique combination of analytical hurdles: the potential for cis/trans isomerism, susceptibility of the ester groups to hydrolysis, and thermal lability. Accurate characterization is paramount, as isomeric purity, degradation products, and synthesis-related impurities can significantly impact research outcomes, particularly in drug development where it may be used as a building block or intermediate.

This guide provides field-proven insights to navigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is organized by analytical technique to help you quickly find solutions to specific experimental problems.

Section 1: Liquid Chromatography (HPLC/UPLC)

High-Performance Liquid Chromatography is a cornerstone for analyzing non-volatile compounds like this compound. However, its structure demands careful method development.

Question: I'm seeing poor peak shape (tailing or fronting) for my main analyte peak. What's causing this and how can I fix it?

Answer: Poor peak shape is typically a result of secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

  • Causality: The ester groups in this compound can interact with residual, un-capped silanols on the surface of traditional silica-based C18 columns. This is a common cause of peak tailing. Furthermore, if your sample solvent is significantly stronger than your mobile phase, it can cause peak distortion.

  • Troubleshooting Protocol:

    • Column Choice: Switch to a high-quality, end-capped C18 or a phenyl-hexyl column. The phenyl-hexyl phase can offer different selectivity for the double bond.

    • Mobile Phase Modifier: If using a standard reversed-phase system (e.g., Acetonitrile/Water), the addition of a small amount of acid, such as 0.1% formic acid, can suppress the ionization of residual silanols, thereby minimizing tailing.

    • Sample Diluent: Ensure your sample is dissolved in a solvent that is as close in composition to the mobile phase as possible.

    • Check for Overload: Inject a dilution series of your sample. If peak shape improves at lower concentrations, you may be overloading the column.

Question: I suspect I have both cis and trans isomers in my sample, but I only see one broad peak. How can I resolve them?

Answer: Resolving geometric isomers is a common challenge. The subtle differences in their spatial arrangement require optimized separation conditions. A study on the precursor, 2-butene-1,4-diol, demonstrated that isomer separation is achievable and highly dependent on the stationary and mobile phases[2].

  • Causality: Cis and trans isomers have very similar polarities, making them difficult to separate on standard C18 columns. Their separation relies on exploiting subtle differences in their interaction with the stationary phase.

  • Troubleshooting Workflow:

    Caption: Workflow for troubleshooting HPLC isomer separation.

  • Detailed Protocol: Isomer Resolution

    • Initial Condition: Start with a standard C18 column (e.g., 150 x 4.6 mm, 3.5 µm) and a mobile phase of 60:40 Acetonitrile:Water at a flow rate of 1.0 mL/min.

    • Introduce a Gradient: Program a shallow gradient, for example, from 50% to 70% Acetonitrile over 20 minutes. This can often resolve closely eluting peaks.

    • Change Stationary Phase: If a gradient is insufficient, switch to a column that offers alternative selectivity. A phenyl-based column can interact with the π-electrons of the double bond in your analyte, often providing the selectivity needed for isomer separation.

    • Optimize Temperature: Lowering the column temperature (e.g., from 40°C to 25°C) can sometimes improve resolution by increasing the differential interaction of the isomers with the stationary phase.

Parameter Starting Condition Optimized for Isomers Rationale
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 3.0 x 100 mm, 2.7 µmPhenyl phase interacts with the C=C double bond, enhancing isomer selectivity.
Mobile Phase 60:40 ACN:H₂O55:45 ACN:H₂O with 0.1% Formic AcidLower organic content increases retention; formic acid improves peak shape.
Flow Rate 1.0 mL/min0.8 mL/minSlower flow can improve resolution for difficult separations.
Temperature 40 °C30 °CMay enhance thermodynamic differences between isomer interactions with the column.
Detector UV @ 210 nm or RIDUV @ 210 nm or RIDThe ester carbonyls provide some UV absorbance at low wavelengths. RID is a universal detector suitable for this compound[3][4].
Section 2: Gas Chromatography (GC)

GC is an excellent tool for assessing the purity and volatility of this compound, as suggested by commercial supplier data sheets[1]. The primary challenge is ensuring the thermal stability of the analyte during analysis.

Question: My GC chromatogram shows a broad peak for the main component and several smaller peaks that I don't see in my HPLC analysis. What is happening?

Answer: This is a classic sign of on-column or in-injector thermal degradation.

  • Causality: this compound, being a diester, can be susceptible to thermal decomposition at the high temperatures used in a GC inlet. The molecule can break down into smaller, more volatile fragments, leading to the appearance of extraneous peaks.

  • Troubleshooting Protocol:

    • Lower Inlet Temperature: Reduce the injector temperature in 20°C increments. Start around 250°C and go as low as 200°C. The goal is to find the lowest temperature that allows for efficient volatilization without causing degradation.

    • Use a Deactivated Liner: Employ a glass inlet liner that has been deactivated (silanized). Active sites in a standard liner can catalyze the degradation of sensitive analytes.

    • Faster Oven Ramp: A faster oven temperature program can help elute the compound more quickly, minimizing its residence time at high temperatures on the column.

    • Check Column Bleed: Ensure the extra peaks are not simply column bleed by running a blank gradient.

Parameter Aggressive Condition (Problematic) Gentle Condition (Recommended) Rationale
Inlet Temperature 280 °C220 °CMinimizes thermal degradation of the ester.
Column Standard Non-polar (e.g., DB-1)Mid-polarity (e.g., DB-17) or WaxA mid-polarity phase can offer better peak shape for esters.
Carrier Gas HeliumHelium or HydrogenHydrogen allows for faster analysis at lower temperatures.
Oven Program Start at 100°C, ramp 10°C/min to 300°CStart at 80°C, ramp 20°C/min to 250°CFaster ramp reduces time spent at high temperatures.
Detector FIDFIDFlame Ionization Detector is robust and sensitive for hydrocarbons[5][6].
Section 3: Structural Elucidation (NMR & MS)

Question: How can I confirm the structure and isomeric configuration (cis vs. trans) using NMR?

Answer: A combination of 1H and 13C NMR is required for full structural confirmation.

  • ¹H NMR:

    • Butyrate Chains: You will see signals corresponding to the CH₃, CH₂, and α-CH₂ protons of the two equivalent butyrate groups.

    • Butene Backbone: The key signals are from the olefinic protons (-CH=CH-) and the methylene protons adjacent to the esters (O-CH₂-).

    • Isomer Confirmation: The coupling constant (J-value) between the two olefinic protons is diagnostic of the geometry. For the trans isomer, you would expect a larger coupling constant (typically 12-18 Hz), while the cis isomer will have a smaller coupling constant (typically 6-12 Hz)[7].

  • ¹³C NMR: This will confirm the presence of all unique carbons: the ester carbonyl, the olefinic carbons, and the carbons of the butyrate chains.

  • If signals overlap: Employ 2D NMR techniques like COSY (to see H-H correlations) and HSQC (to link protons to their directly attached carbons) to unambiguously assign all signals.

Question: My mass spectrum doesn't show a clear molecular ion peak. How can I confirm the molecular weight?

Answer: The absence of a molecular ion (M⁺) peak is common for molecules that fragment easily under standard Electron Ionization (EI) conditions.

  • Causality: In EI-MS, the high energy used for ionization can cause immediate fragmentation of the molecular ion. For this compound, common fragmentation pathways include the loss of a butyryloxy radical or cleavage of the butene backbone. The fragmentation patterns of butene isomers themselves are known to be complex[8].

  • Solutions:

    • Look for Characteristic Fragments: Identify key fragment ions. You should expect to see ions corresponding to the loss of a butyrate group (-87 Da) or butyric acid (-88 Da). An ion at m/z 71 (C₄H₇O⁺, the butyryl cation) is also highly likely.

    • Use Soft Ionization: Switch to a softer ionization technique.

      • Chemical Ionization (CI): Uses a reagent gas (like methane or ammonia) to produce less energetic ionization, often resulting in a strong protonated molecule peak [M+H]⁺.

      • Electrospray Ionization (ESI): Ideal if you can analyze the sample via LC-MS. It will readily form adducts like [M+H]⁺ or [M+Na]⁺, providing clear evidence of the molecular weight.

Section 4: Stability and Impurity Profiling

Question: My sample purity seems to decrease over time when stored in solution. What's the cause and how can I prevent it?

Answer: This is likely due to hydrolysis of the ester groups.

  • Causality: The ester linkages are susceptible to cleavage by water, a reaction that can be catalyzed by trace amounts of acid or base. Protic solvents like methanol or ethanol can also lead to transesterification over time.

  • Degradation Pathways:

    G Analyte This compound Hydrolysis Hydrolysis (H₂O, acid/base catalyst) Analyte->Hydrolysis Oxidation Oxidation (Air, Light) Analyte->Oxidation Product1 1-Butyryloxy-4-hydroxy-2-butene Hydrolysis->Product1 Product3 Epoxides, Aldehydes Oxidation->Product3 Product2 2-Butene-1,4-diol + Butyric Acid Product1->Product2

    Caption: Potential degradation pathways for this compound.

  • Recommended Storage and Handling:

    • Solvent: For short-term storage, use a high-purity aprotic solvent like acetonitrile or THF. Avoid alcohols and aqueous solutions for long-term storage.

    • Temperature: Store solutions at low temperatures (-20°C is preferable) to slow the rate of degradation.

    • Atmosphere: Store neat material and solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the double bond.

    • pH: If working in an aqueous environment is unavoidable, use a neutral buffer (pH ~7) to minimize acid- or base-catalyzed hydrolysis.

Question: What are the most likely impurities I should be looking for in a new batch of this compound?

Answer: Impurities typically arise from the synthesis process or subsequent degradation[9].

Potential Impurity Likely Source Recommended Analytical Technique
2-Butene-1,4-diolIncomplete esterification (Starting Material)HPLC (more polar, will elute earlier)
Butyric Acid / Butyric AnhydrideIncomplete reaction or hydrolysis (Starting Material/Byproduct)GC (if volatile) or LC-MS
cis or trans IsomerNon-stereospecific synthesisChiral HPLC or optimized achiral HPLC[2]
1-Butyryloxy-4-hydroxy-2-butenePartial hydrolysis (Degradation Product)HPLC, LC-MS
Over-brominated species (if from a bromo- intermediate)Side reaction during synthesis using bromineGC-MS or LC-MS[10]

References

  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • AMI Scientific. (n.d.). This compound TCI Analytical reagent.
  • CROCHEM. (n.d.). This compound CAS:1572-84-5 manufacturer & supplier.
  • NIST. (n.d.). Benzene, 1,1'-(2-butene-1,4-diyl)bis-. NIST Chemistry WebBook. Retrieved from [Link]

  • Bayramov, M. R., et al. (n.d.). 1,4-Bis[2-(prop-1-enyl)phenoxy]butane. PMC. Retrieved from [Link]

  • (n.d.). 1,4-Bis(2-nitrophenoxy)butane. PMC. Retrieved from [Link]

  • Öztürk Yildirim, S., et al. (2013). (E)-{[But-2-ene-1,4-diylbis(oxy)]bis(4,1-phenylene)}bis(phenylmethanone). ResearchGate. Retrieved from [Link]

  • Pan, C. X., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Zhejiang University. Science. B, 6(1), 74–78. Retrieved from [Link]

  • ASTM International. (n.d.). Standard Test Method for Butylene Analysis by Gas Chromatography. Retrieved from [Link]

  • Bubnov, A., et al. (2007). THERMAL ANALYSIS OF BINARY LIQUID CRYSTALLINE MIXTURES System of bent core and calamitic molecules. Journal of Thermal Analysis and Calorimetry, 90, 431-435.
  • Wilson, D. B. (2000). Process Mass Spectrometric Parameterization of Butene Isomer Mixtures. CORE. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The mass spectra of the E/Z isomers of but-2-ene (cis/trans isomers of 2-butene). Retrieved from [Link]

  • Scott, R. B., et al. (1945). THERMODYNAMIC PROPERTIES OF cis-2-BUTENE FROM 15° TO 1,500° K.
  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Retrieved from [Link]

  • Zhang, J., et al. (2022). Investigation of a Complex Reaction Pathway Network of Isobutane/2-Butene Alkylation by CGC–FID and CGC-MS-DS. Molecules, 27(21), 7247. Retrieved from [Link]

  • de F. S. Filho, H., et al. (2011). Thermal studies on solid 1,4-bis(3-carboxy-3-oxo-prop-1-enyl) benzene of lighter trivalent lanthanides. ResearchGate. Retrieved from [Link]

  • National Renewable Energy Laboratory. (2024). Analysis of ethylene glycol and 1,4-butanediol by HPLC-RID. Protocols.io. Retrieved from [Link]

  • Papageorgiou, G. Z., et al. (2005). Thermal behavior and crystallization kinetics of random poly(Ethylene-Co-2,2-Bis[4-(Ethylenoxy)-1,4-phenylene]propane terephthalate) copolyesters. ResearchGate. Retrieved from [Link]

  • ANSI Webstore. (n.d.). ASTM D4424-09 - Standard Test Method for Butylene Analysis by Gas Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011124098A1 - Process for preparing aliskiren intermediate trans-1, 4-dibromo-2-butylene.
  • Zhang, L., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29395–29402. Retrieved from [Link]

  • Pfeifer, H., et al. (2013). ¹H MAS NMR spectrum of 1-butene [CH2=CH–CH2-CH3] adsorbed in NaX.... ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). 2-Butene. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of hydrocarbon impurities in high purity isobutene by gas chromatography. Retrieved from [Link]

  • Sarasa, J., et al. (2022). Impact of Bis-O-dihydroferuloyl-1,4-butanediol Content on the Chemical, Enzymatic and Fungal Degradation Processes of Poly(3-hydroxybutyrate). Molecules, 27(19), 6296. Retrieved from [Link]

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Technical Support Center: Storage and Handling of 1,4-Bis(butyryloxy)-2-butene to Prevent Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,4-Bis(butyryloxy)-2-butene (CAS RN: 1572-84-5), a key intermediate and reactive diluent. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling procedures to mitigate the primary degradation pathway for this molecule: unwanted polymerization. The inherent reactivity of the central carbon-carbon double bond makes this compound susceptible to premature polymerization if not handled correctly.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common immediate queries regarding the stability of this compound.

Q1: My bottle of this compound has become thick, viscous, or contains solid particles. What happened? A: This is a classic sign of polymerization. The individual monomer units of this compound have started to link together, forming oligomers or polymers. This process is typically initiated by exposure to heat, light (UV), oxygen, or contaminants that can generate free radicals.[1]

Q2: What are the definitive storage conditions to prevent this from happening? A: Optimal storage involves a multi-faceted approach:

  • Temperature: Store in a cool, dark location. Refrigeration at temperatures below 15°C is highly recommended to minimize thermal initiation of polymerization.

  • Atmosphere: The headspace of the container should be purged with an inert gas like nitrogen or argon before sealing. This displaces oxygen, which can contribute to the formation of peroxide initiators.[2]

  • Light: Always store the material in an amber or opaque container to protect it from light, as UV radiation can generate free radicals.

  • Container: Ensure the container is tightly sealed to prevent the ingress of moisture and atmospheric oxygen.[3]

Q3: Does the product contain a polymerization inhibitor from the supplier? If not, what should I add? A: Most high-purity reactive monomers are shipped with a small amount of inhibitor. However, the type and concentration can vary. If you plan to store the material for an extended period, especially after opening the container, adding a supplementary inhibitor is a robust preventative measure. Phenolic inhibitors like Butylated Hydroxytoluene (BHT) or Hydroquinone (HQ) are effective choices.[4] A typical concentration is 100-500 ppm.

Q4: How can I perform a quick quality check on my stored material before an experiment? A: A simple visual inspection for clarity and low viscosity is the first step. For a more quantitative check, you can measure its viscosity and compare it to the value on the Certificate of Analysis. If you have access to analytical instrumentation, Gel Permeation Chromatography (GPC) is the most direct method to detect the presence of higher molecular weight oligomers or polymers.

Q5: If the viscosity has only slightly increased, is the material still usable? A: This depends on the tolerance of your application. A slight increase in viscosity indicates the onset of oligomerization. While it might be acceptable for some applications, it could significantly impact kinetics, stoichiometry, and final material properties in sensitive polymerization reactions or pharmaceutical syntheses. We recommend using material that meets the original viscosity specification for best results.

Q6: How do I remove an inhibitor before I want to intentionally polymerize or react with the material? A: Inhibitors can be removed by passing the monomer through a column packed with a suitable adsorbent, such as activated alumina, which will bind the phenolic inhibitor. Alternatively, distillation under reduced pressure can be used to separate the monomer from the less volatile inhibitor, but care must be taken to avoid thermal polymerization during the process.

Section 2: Troubleshooting Guide for Unwanted Polymerization

When preventative measures fail, a systematic approach is needed to identify the cause.

Potential Root Cause Causal Explanation Recommended Corrective & Preventive Action (CAPA)
Elevated Storage Temperature Heat provides the activation energy for spontaneous free-radical formation, the first step in the polymerization chain reaction. The rate of these reactions increases exponentially with temperature.Corrective: Quarantine affected material. Preventive: Store material in a temperature-controlled refrigerator (<15°C). Implement daily temperature logging for the storage unit.
Exposure to Air (Oxygen) Oxygen can slowly react with the alkene or other components to form hydroperoxides. These hydroperoxides are thermally unstable and decompose to form highly reactive radicals that initiate polymerization.[2]Corrective: Discard material stored in open or poorly sealed containers. Preventive: Upon receipt and after each use, flush the container's headspace with an inert gas (N₂ or Ar) before sealing. Use septa seals for repeated sampling.
Exposure to Light High-energy photons, particularly in the UV spectrum, can cause homolytic cleavage of bonds within the molecule or trace impurities, generating initiating free radicals.[1]Corrective: Affected material may not be salvageable. Preventive: Store exclusively in amber glass bottles or opaque containers. Avoid storing on lab benches exposed to direct sunlight or strong fluorescent lighting.
Inhibitor Depletion Polymerization inhibitors are sacrificial. They are consumed over time as they quench radicals.[5] Their effectiveness diminishes, leaving the monomer unprotected.Corrective: Add a fresh aliquot of inhibitor (e.g., BHT to 200 ppm). Preventive: For long-term storage, plan to add a fresh inhibitor every 6-12 months. Monitor inhibitor concentration via HPLC if the application is critical.
Cross-Contamination Contaminants such as rust (iron oxides), strong acids/bases, or residual peroxide initiators from other processes can catalyze or initiate polymerization.Corrective: Discard the contaminated material. Preventive: Use only clean, dry glassware and syringes for handling. Never return unused material to the original container. Ensure spatulas and other tools are inert and clean.

Section 3: Key Experimental Protocols

Protocol 1: Optimal Long-Term Storage Procedure
  • Materials: this compound, amber glass bottle with a PTFE-lined cap, inert gas (Nitrogen or Argon) source with a regulator and tubing.

  • Procedure:

    • Upon receiving the material, visually inspect the container for damage and the material for clarity.

    • If the original container is not suitable for long-term storage (e.g., clear glass), transfer the material to a clean, dry amber glass bottle in a fume hood.

    • Insert a tube connected to the inert gas line into the bottle, ensuring the outlet is above the liquid level.

    • Gently purge the headspace with a slow stream of inert gas for 1-2 minutes to displace all air.

    • Remove the tubing and immediately seal the bottle tightly with the PTFE-lined cap.

    • Wrap the cap-bottle interface with parafilm for an extra layer of protection.

    • Label the bottle clearly with the compound name, date, and "Inert Atmosphere."

    • Place the bottle in a refrigerator designated for chemical storage at a temperature of <15°C.

Protocol 2: Fortification with a Polymerization Inhibitor

This protocol describes adding Butylated Hydroxytoluene (BHT) to a target concentration of 200 ppm.

  • Materials: this compound, BHT (solid), analytical balance, glassware.

  • Calculations:

    • Determine the mass of the this compound to be stabilized (e.g., 500 g).

    • Calculate the required mass of BHT: Mass BHT = (Mass of Monomer) × (Target ppm / 1,000,000) Mass BHT = 500 g × (200 / 1,000,000) = 0.1 g or 100 mg.

  • Procedure:

    • Accurately weigh the calculated amount of BHT.

    • Add the BHT to the container of this compound.

    • Seal the container and gently swirl or stir with a magnetic stir bar until the BHT is fully dissolved.

    • Proceed with the inert gas purging and storage as described in Protocol 1.

Section 4: Understanding the Mechanisms of Polymerization and Inhibition

A deeper understanding of the underlying chemical processes is crucial for effective prevention. The primary mechanism of concern is Free-Radical Polymerization .

Mechanism of Unwanted Polymerization

This is a chain reaction consisting of three main stages:

  • Initiation: A highly reactive free radical (R•) is formed, typically from the decomposition of an initiator molecule (like a peroxide) triggered by heat or light. This radical then attacks the carbon-carbon double bond of the monomer.

  • Propagation: The newly formed monomer radical attacks another monomer molecule, extending the chain. This process repeats, rapidly increasing the molecular weight.

  • Termination: The reaction stops when two growing radical chains combine or react in a way that eliminates their radical nature.

Polymerization cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination Initiator Initiator (Heat, Light, O₂) Radical Free Radical (R•) Initiator->Radical Decomposition Monomer_Radical Monomer Radical (M•) Radical->Monomer_Radical Attack Monomer Monomer (M) Monomer->Monomer_Radical Attack Growing_Chain Growing Chain (M-M•) Monomer_Radical->Growing_Chain + M Monomer2 Monomer (M) Growing_Chain->Growing_Chain Chain1 Growing Chain (P•) Polymer Stable Polymer Chain1->Polymer Combination Chain2 Growing Chain (P•) Chain2->Polymer Combination

Caption: Free-radical polymerization workflow.

Mechanism of Inhibition

Phenolic inhibitors like BHT work by acting as potent radical scavengers . They intercept the growing polymer radicals (P•) and terminate the chain reaction before significant polymer growth can occur.

The inhibitor (Ar-OH) donates its weakly bonded phenolic hydrogen atom to the reactive radical, satisfying its valency. This process forms a stable, non-reactive polymer chain (P-H) and a new radical on the inhibitor (Ar-O•). The inhibitor-derived radical is highly resonance-stabilized and lacks the reactivity to initiate a new polymer chain, thus effectively halting the process.[4][]

Inhibition cluster_reaction Radical Scavenging Event Growing_Chain Growing Polymer Radical (P•) Stable_Polymer Terminated Polymer Chain (P-H) Growing_Chain->Stable_Polymer H• transfer Inhibitor Phenolic Inhibitor (Ar-OH) Stable_Radical Stable Inhibitor Radical (Ar-O•) (Non-propagating) Inhibitor->Stable_Radical H• abstraction

Caption: Mechanism of radical scavenging by a phenolic inhibitor.

References

  • Inhibition of Free Radical Polymerization: A Review. ResearchGate.[Link]

  • How Do Polymerization Inhibitors Work? Chemistry For Everyone - YouTube.[Link]

  • Inhibition of Free Radical Polymerization: A Review. National Center for Biotechnology Information (PMC).[Link]

  • Radical Additions to Alkenes - Chain-Growth Polymers. Chemistry LibreTexts.[Link]

  • This compound. MySkinRecipes.[Link]

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Technical Support Center: Catalyst Selection for 1,4-Bis(butyryloxy)-2-butene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the synthesis of 1,4-Bis(butyryloxy)-2-butene. This document is designed for researchers, chemists, and process development professionals who are navigating the complexities of this esterification reaction. The choice of catalyst is paramount, directly influencing reaction efficiency, product purity, and overall process economy. This guide provides field-proven insights and troubleshooting strategies to help you optimize your synthesis.

Section 1: Catalyst Selection - Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding catalyst choice for the acylation of 1,4-butenediol.

Q1: What are the primary classes of catalysts for synthesizing this compound?

The synthesis is a classic esterification reaction. The catalysts can be broadly grouped into four main categories: homogeneous acids, heterogeneous solid acids, Lewis acids, and enzymatic catalysts (lipases). Each class offers a distinct profile of advantages and disadvantages, which are critical to consider based on your specific experimental goals, such as scale, required purity, and cost constraints.

Table 1: Comparative Overview of Catalyst Classes

Catalyst ClassExamplesTypical ActivitySelectivitySeparation/RecoveryKey Considerations
Homogeneous Acids Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TSA)HighModerateDifficult (Requires neutralization & extraction)Corrosive, potential for side reactions (etherification), generates waste salts.[1][2]
Heterogeneous Acids Ion-Exchange Resins (Amberlyst-15), Zeolites (H-ZSM-5), Sulfated ZirconiaModerate to HighGood to HighEasy (Filtration)Recyclable, less corrosive, but can suffer from mass transfer limitations and deactivation.[3][4][5]
Lewis Acids Zinc Oxide (ZnO), Organotitanates, OrganozirconatesModerateGoodVariesCan minimize certain side reactions compared to Brønsted acids, but may require anhydrous conditions.[2][6]
Enzymatic (Lipases) Candida antarctica Lipase B (CAL-B), Rhizomucor miehei LipaseModerateVery HighEasy (Filtration)Green & sustainable, operates under mild conditions, highly specific (avoids isomerization), but higher cost and sensitive to inhibitors.[7][8]

Q2: When is a traditional homogeneous acid catalyst like sulfuric acid the right choice?

A homogeneous catalyst such as sulfuric acid is often chosen for initial lab-scale synthesis or when cost is the primary driver. Its high catalytic activity stems from its ability to fully dissociate in the reaction medium, providing a high concentration of protons to activate the carbonyl group of the butyric acid or its anhydride.[1] However, this approach comes with significant drawbacks. The catalyst is difficult to separate from the product mixture, necessitating a neutralization step that creates aqueous waste. Furthermore, the strong acidity and high temperatures often required can promote side reactions, such as the dehydration of 1,4-butenediol to form ethers.

Q3: What are the compelling advantages of switching to a heterogeneous solid acid catalyst?

Heterogeneous catalysts are the cornerstone of cleaner, more sustainable chemical processes. Their primary advantage is the ease of separation from the reaction mixture by simple filtration, which allows for straightforward catalyst recycling and a simplified product work-up.[9][10] This eliminates the need for neutralization and reduces waste generation. Catalysts like Amberlyst-15 or zeolites can also offer improved selectivity by virtue of shape-selective pores or tailored acid site strengths, potentially minimizing the formation of unwanted byproducts.[3][4] The main challenges are potential mass transfer limitations (the reaction only occurs on the catalyst surface) and catalyst deactivation over time.[11]

Q4: Are enzymatic catalysts (lipases) a practical option for this synthesis?

Lipases are an excellent choice when product purity and process mildness are critical, particularly in pharmaceutical or fine chemical applications. These biocatalysts offer unparalleled selectivity, often avoiding common side reactions like isomerization of the double bond or ether formation. The reaction proceeds under mild temperature and pH conditions, preserving thermally sensitive functional groups and reducing energy consumption.[8][12] The main barriers to widespread adoption are the higher initial cost of the enzyme and its potential for inhibition by substrates or products. For instance, butyric acid can sometimes cause a drop in the microenvironmental pH of the enzyme, leading to inactivation.[13]

Q5: How does the choice between butyric acid and butyric anhydride affect catalyst selection?

Butyric anhydride is a more reactive acylating agent than butyric acid. The key difference is the byproduct: the reaction with butyric anhydride produces a molecule of butyric acid, whereas the reaction with butyric acid produces water.

  • Using Butyric Anhydride: The generation of butyric acid as a byproduct can be problematic for some catalysts, as it can competitively adsorb on active sites or, in the case of lipases, cause inhibition.[3] However, the higher reactivity means the reaction can often proceed under milder conditions.

  • Using Butyric Acid: This is an equilibrium-limited reaction. To drive it to completion, the water byproduct must be continuously removed, typically through azeotropic distillation (e.g., with a Dean-Stark trap) or by using desiccants. This adds a layer of complexity to the process setup.[1]

Section 2: Troubleshooting Guide

Even with the right catalyst, experimental challenges can arise. This guide provides a systematic approach to diagnosing and solving common issues.

G start Problem: Low Product Yield cause1 Possible Cause A: Reaction equilibrium not shifted towards product start->cause1 Is water being removed effectively? cause2 Possible Cause B: Catalyst Deactivation start->cause2 Is yield decreasing over time/cycles? cause3 Possible Cause C: Suboptimal Reaction Conditions start->cause3 Are parameters optimized? sol1 {Solution A:|Remove H₂O byproduct (Dean-Stark, Mol. Sieves) Increase excess of one reactant } cause1->sol1 sol2 {Solution B:|Check for impurities in starting materials Implement catalyst regeneration protocol Consider a more robust catalyst } cause2->sol2 sol3 {Solution C:|Optimize temperature (check catalyst stability limit) Adjust reactant molar ratio Ensure adequate mixing/stirring } cause3->sol3

Caption: Troubleshooting workflow for low product yield.

Problem: High Levels of Impurities Detected by GC/NMR

  • Issue: Presence of a significant byproduct peak, possibly an ether or an isomer.

    • Probable Cause: If using a strong acid catalyst (e.g., H₂SO₄) at high temperatures, intermolecular dehydration of 1,4-butenediol can occur, leading to the formation of oligomeric ethers.

    • Solution: Reduce the reaction temperature. Switch to a milder catalyst, such as a solid acid with lower acid strength or a lipase, which operates at lower temperatures and is less likely to catalyze dehydration.

  • Issue: Product appears as a mixture of cis and trans isomers.

    • Probable Cause: The acidic or high-temperature conditions may be sufficient to catalyze the isomerization of the double bond in the 2-butene backbone.

    • Solution: Employ milder reaction conditions. Enzymatic catalysis is highly recommended here, as its specificity will preserve the original stereochemistry of the starting 1,4-butenediol. Analytical methods like HPLC can be used to separate and quantify the isomers.[14]

Problem: Heterogeneous Catalyst Activity Drops Significantly Upon Recycling

  • Issue: The catalyst shows good activity in the first run but fails to achieve similar conversion in subsequent runs.

    • Probable Cause 1: Coking/Fouling. Heavy organic byproducts or polymers may have deposited on the catalyst surface, blocking the active sites.[15]

    • Solution 1: Develop a regeneration protocol. For many solid acids, this involves washing with a solvent to remove adsorbed species, followed by calcination (controlled heating in air) to burn off stubborn organic residues.[16]

    • Probable Cause 2: Leaching. The active catalytic species (e.g., sulfonic acid groups on a resin, or metal dopants) may be physically washing off the support material into the reaction mixture.

    • Solution 2: Confirm leaching by analyzing the reaction filtrate for the active species. If leaching is confirmed, a more robust catalyst is needed, perhaps one where the active sites are covalently grafted to the support rather than just physically adsorbed.

    • Probable Cause 3: Poisoning. Trace impurities in the reactants or solvent (e.g., water for Lewis acids, nitrogen compounds for acid sites) can irreversibly bind to the active sites.

    • Solution 3: Ensure high purity of all starting materials and solvents. Pre-treating reactants by passing them through a guard bed of activated alumina or silica can remove potential poisons.

Section 3: Key Experimental Protocols & Workflows

The following protocols are generalized starting points. Optimization of temperature, time, and catalyst loading is essential for any specific system.

Protocol 1: General Procedure for Homogeneous Acid-Catalyzed Synthesis

  • Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap filled with a suitable solvent (e.g., toluene) to facilitate azeotropic removal of water.

  • Charging Reactants: To the flask, add 1,4-butenediol (1.0 eq.), butyric acid (2.2 eq.), and toluene (approx. 2 mL per gram of diol).

  • Catalyst Addition: Add the homogeneous acid catalyst (e.g., p-TSA, 1-5 mol%) to the mixture.

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing water collection in the Dean-Stark trap and by analyzing aliquots via TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Protocol 2: General Procedure for Lipase-Catalyzed Synthesis

  • Setup: In a temperature-controlled shaker flask, combine 1,4-butenediol (1.0 eq.) and butyric anhydride (2.1 eq.) in a minimal amount of a non-polar organic solvent like hexane or MTBE. Note: Using the anhydride avoids the production of water, which can hinder lipase activity.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435, typically 5-10% by weight of the substrates).

  • Reaction: Incubate the flask at a mild temperature (e.g., 40-60°C) with constant shaking (e.g., 150-200 rpm). Monitor the reaction progress by GC analysis of withdrawn samples.

  • Work-up: Once equilibrium or desired conversion is reached, simply filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for reuse.

  • Purification: Evaporate the solvent from the filtrate to yield the product. The primary byproduct will be butyric acid, which can be removed by a mild basic wash or vacuum distillation if necessary.

Catalyst Selection Workflow

This decision tree can guide your choice of catalyst based on key project requirements.

G start What is the primary goal? goal1 High Purity & Mild Conditions (Pharma / Fine Chem) start->goal1 Selectivity goal2 Process Scalability & Sustainability (Industrial / Green Chem) start->goal2 Recyclability goal3 Rapid Screening & Low Cost (Academic / R&D) start->goal3 Speed/Cost cat1 Use Enzymatic Catalyst (Lipase) goal1->cat1 cat2 Use Heterogeneous Acid Catalyst (e.g., Amberlyst, Zeolite) goal2->cat2 cat3 Use Homogeneous Acid Catalyst (e.g., p-TSA, H₂SO₄) goal3->cat3

Caption: Decision tree for catalyst selection.

References

  • BenchChem. (n.d.). Managing catalyst deactivation in Friedel-Crafts reactions.
  • Ranu, B. C., & Dutta, P. (2003). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications.
  • Sivakumar, P., et al. (n.d.). Comparison of Homogeneous Base Catalysts and Heterogeneous Base Catalysts for Biodiesel Transesterification of Waste Cooking Oil. SciSpace.
  • Al-Janabi, A. S., et al. (2018). Comparison between Homogeneous and Heterogeneous Esterification Reactions for Biodiesel Production using Reactive Distillation. ResearchGate.
  • Guisnet, M., & Ayrault, P. (2005). Acylation of phenol on solid acids: Study of the deactivation mechanism. ResearchGate.
  • Unknown Author. (n.d.).
  • Unknown Author. (n.d.). Comparison of Homogeneous and Heterogeneous catalysts. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Murzin, D. Y., et al. (2002). Esterification of different acids over heterogeneous and homogeneous catalysts and correlation with the Taft equation. ElectronicsAndBooks.
  • van der Borg, C., et al. (2015). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. NIH.
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  • Zhang, T., et al. (2024). One-step synthesis of 1,4-butanediol from maleic anhydride by gas-phase selective hydrogenation over xRe/CuZnZr catalysts. ResearchGate.
  • Sun, F., et al. (2025). Synthesis of 1,4-Butanediol via One-Step Esterification–Hydrogenation of Succinic Anhydride over Cu-ZnO Catalysts: A Mechanism Study of Reaction and Deactivation. ResearchGate.
  • Gotor-Fernández, V., et al. (2019). Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. MDPI.
  • U.S. Patent 4,435,609. (1984). Isomerization of butene-1 to butene-2 in isobutylene. Google Patents.
  • Lilja, J., et al. (2002). Consecutive esterification of 1,4-butanediol with acrylic acid by homogeneous catalysis. ResearchGate.
  • German Patent DE19637775A1. (1998). Method for the preparation of butane-1,4-diol from maleic anhydride. Google Patents.
  • Liu, X., et al. (2020). Insight into the mechanism of the key step for the production of 1,4-butanediol on Ni(111) surface: A DFT study. ResearchGate.
  • Wang, G., et al. (2022). Side reactions during esterification. ResearchGate.
  • Sigma-Aldrich. (n.d.). 1,4-BIS-(P-TOLYLOXY)-2-BUTENE AldrichCPR.
  • Dzhafarov, A. A., et al. (2014). 1,4-Bis[2-(prop-1-enyl)phenoxy]butane. PMC.
  • Grzesik, M., & Skrzypek, J. (2019). Kinetic investigations on esterification of maleic anhydride with butanols. Unknown Source.
  • Thai, D., et al. (2012). Butanediol conversion to gamma-hydroxybutyrate markedly reduced by the alcohol dehydrogenase blocker fomepizole. NIH.
  • Li, M., et al. (2020). Synthesis of bio-derived 1,4-butanediol by succinic acid esterification and hydrogenation over CuFeAl catalysts. Green Chemistry (RSC Publishing).
  • Krishna, S. H., & Karanth, N. G. (2001). Lipase-catalyzed synthesis of isoamyl butyrate. A kinetic study. PubMed.
  • Unknown Author. (2025). Breaking Down the Reactor: The Industrial Production Process of 1,4-Butanediol (BDO). Unknown Source.
  • Chemcess. (n.d.). 1,4-Butanediol: Properties, Reaction, Production And Uses.
  • Wang, Y., et al. (2006). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. PubMed.
  • U.S. Patent 4,032,583. (1977). Purification of 1,4-butanediol. Google Patents.
  • BenchChem. (n.d.). Protocol for the enzymatic synthesis of Butyl 3-hydroxybutanoate using lipase.
  • Unknown Author. (2017). Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study. Unknown Source.
  • Ten, K., et al. (2004). Dehydrogenative cyclization of 1,4-butanediol over copper-based catalyst. ResearchGate.
  • Guleria, S., et al. (2015).
  • Hill, C. G., et al. (2022). Synthesis of n-Butene via Dimethyl Ether-to-Olefin Reaction over P-Loaded Ferrierite Zeolites. MDPI.
  • Reddit User. (2023). Troubleshooting the synthesis of BINOL derivatives. Reddit.
  • Park, J. R., et al. (2018).
  • Sigma-Aldrich. (n.d.). 1,4-BIS-(P-TOLYLOXY)-2-BUTENE AldrichCPR.
  • BenchChem. (n.d.). Strategies to prevent polymerization of 1-butene during synthesis.
  • Fun, H.-K., et al. (2008). 1,4-Bis(2-nitrophenoxy)butane. PMC - PubMed Central.
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Validation & Comparative

A Comparative Guide to the Synthesis of 1,4-Bis(butyryloxy)-2-butene for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of prominent synthetic routes to 1,4-Bis(butyryloxy)-2-butene, a molecule of interest for applications in polymer chemistry, specialty materials, and as a versatile synthetic intermediate. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple protocols to offer a critical evaluation of each method's underlying principles, practical execution, and relative merits. By examining the causality behind experimental choices and presenting supporting data, this guide aims to empower scientists to select the most appropriate synthetic strategy for their specific research and development goals.

Introduction: The Synthetic Value of this compound

This compound, also known as 2-butene-1,4-diol dibutyrate, is a diester featuring a central carbon-carbon double bond.[1] This structure offers multiple points for further chemical modification, making it a valuable building block. The cis-isomer, in particular, derived from cis-2-butene-1,4-diol, possesses a unique stereochemistry that can be exploited in various transformations, including metathesis and cycloaddition reactions.[2] The efficiency and selectivity of its synthesis are therefore of paramount importance. This guide will compare three primary synthetic approaches: acylation with butyryl chloride, acid-catalyzed esterification with butyric acid, and enzyme-catalyzed esterification.

Overview of Synthetic Pathways

The synthesis of this compound primarily begins with the commercially available precursor, cis-2-butene-1,4-diol. The key transformation is the double esterification of the primary hydroxyl groups. The choice of butyrylating agent and catalyst dictates the reaction conditions, efficiency, and overall process sustainability.

cluster_start Starting Material cluster_routes Synthetic Routes cluster_product Final Product start cis-2-Butene-1,4-diol r1 Route 1: Acylation start->r1 r2 Route 2: Fischer Esterification start->r2 r3 Route 3: Enzymatic Esterification start->r3 product This compound r1->product Butyryl Chloride, Pyridine or Et3N r2->product Butyric Acid, H+ Catalyst (e.g., p-TsOH) r3->product Butyric Acid, Immobilized Lipase

Caption: Primary synthetic pathways to this compound.

Route 1: Acylation with Butyryl Chloride

This classic method utilizes a highly reactive acylating agent, butyryl chloride, to achieve rapid and often high-yielding esterification. The reaction's speed is a significant advantage, driven by the excellent electrophilicity of the acyl chloride carbonyl carbon.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution. The hydroxyl groups of cis-2-butene-1,4-diol act as nucleophiles, attacking the carbonyl carbon of butyryl chloride. A base, typically a tertiary amine like pyridine or triethylamine, is essential. It serves two critical roles: first, to neutralize the hydrochloric acid byproduct, which drives the reaction to completion, and second, to act as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate.

Experimental Protocol (Representative)

This protocol is adapted from a standard procedure for the acylation of diols.[3]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet (Argon or Nitrogen), dissolve cis-2-butene-1,4-diol (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Add a suitable base, such as pyridine or triethylamine (2.2-2.5 eq.).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add butyryl chloride (2.2 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5-10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diol is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, water, and saturated brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

A Dissolve Diol & Base in Solvent B Cool to 0 °C A->B C Add Butyryl Chloride (dropwise) B->C D Warm to RT, Stir 2-4h C->D E TLC Monitoring D->E F Quench & Aqueous Work-up E->F Reaction Complete G Dry & Concentrate F->G H Purify (Distillation or Chromatography) G->H

Caption: Workflow for acylation with butyryl chloride.

Route 2: Fischer Esterification with Butyric Acid

Fischer esterification represents a more atom-economical approach, directly using butyric acid. This method is a cornerstone of industrial ester synthesis. However, it is an equilibrium-controlled process, necessitating specific strategies to achieve high conversion.

Mechanistic Rationale

In the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid, p-TsOH), the carbonyl oxygen of butyric acid is protonated, rendering the carbonyl carbon more electrophilic. The hydroxyl group of the diol then attacks this activated carbonyl. The key challenge is the reversibility of the reaction. To drive the equilibrium towards the product, the water byproduct must be removed, typically through azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene.

Experimental Protocol (Representative)
  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add cis-2-butene-1,4-diol (1.0 eq.), butyric acid (2.2-3.0 eq.), and a suitable solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02-0.05 eq.).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude ester is then purified by vacuum distillation.

A Combine Diol, Butyric Acid, & Toluene B Add p-TsOH Catalyst A->B C Heat to Reflux with Dean-Stark Trap B->C D Monitor Water Collection C->D E Neutralize & Wash D->E No More Water F Dry & Concentrate E->F G Purify by Vacuum Distillation F->G

Caption: Workflow for Fischer esterification.

Route 3: Enzymatic Esterification

Leveraging biocatalysis offers a green and highly selective alternative to traditional chemical methods. Immobilized lipases are particularly effective for ester synthesis, operating under mild conditions and often obviating the need for protecting groups.

Mechanistic Rationale

Lipases, such as Candida antarctica Lipase B (CALB), catalyze esterification through a serine hydrolase mechanism.[4] The reaction proceeds via a "ping-pong" mechanism involving an acyl-enzyme intermediate. The mild, non-acidic/basic conditions minimize side reactions like isomerization or degradation of the starting material. The reaction is typically conducted in a non-aqueous solvent to shift the equilibrium towards ester formation.[5]

Experimental Protocol (Representative)

This protocol is based on general procedures for lipase-catalyzed ester synthesis.[5][6]

  • Reaction Setup: In a screw-capped flask, combine cis-2-butene-1,4-diol (1.0 eq.) and butyric acid (2.5-3.0 eq.) in a suitable organic solvent (e.g., heptane, isooctane, or toluene).

  • Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (immobilized CALB), typically 5-10% by weight of the substrates. Add molecular sieves to adsorb the water byproduct.

  • Reaction: Place the flask in an incubator shaker set to a moderate temperature (typically 40-60 °C) and agitation (e.g., 150-200 rpm). The reaction is significantly slower than chemical methods and may require 24-72 hours.

  • Monitoring: Monitor the conversion by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Once the desired conversion is reached, filter off the immobilized enzyme (which can be washed and reused). Wash the filtrate with a mild aqueous base (e.g., NaHCO₃ solution) to remove unreacted butyric acid. Dry the organic phase, concentrate, and purify the product by vacuum distillation.

A Combine Diol, Butyric Acid, & Solvent B Add Immobilized Lipase & Molecular Sieves A->B C Incubate with Shaking (40-60 °C, 24-72h) B->C D Monitor by GC/HPLC C->D E Filter to Recover Enzyme D->E Desired Conversion F Wash & Dry Filtrate E->F G Concentrate & Purify F->G

Sources

A Senior Application Scientist's Guide to Crosslinking Agents: A Comparative Analysis of 1,4-Bis(butyryloxy)-2-butene and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical decision that dictates the ultimate performance, stability, and biocompatibility of a biomaterial. This guide provides an in-depth comparison of 1,4-Bis(butyryloxy)-2-butene, a bifunctional alkylating agent, with commonly used crosslinkers, offering experimental insights and protocols to inform your selection process.

Introduction to Crosslinking in Biomaterials

Crosslinking is the process of forming covalent or ionic bonds between polymer chains, transforming a soluble or liquid polymer solution into a stable, three-dimensional network, such as a hydrogel.[1] This structural reinforcement is fundamental in tissue engineering, drug delivery, and wound healing, as it enhances mechanical strength, controls degradation rates, and modulates the release of therapeutic agents.[2][3] The selection of the crosslinker is paramount, as it directly influences the material's properties and its interaction with biological systems.[1]

The Alkylating Agent: this compound

This compound belongs to the class of bifunctional alkylating agents. While direct literature on this specific molecule as a mainstream crosslinker is sparse, its mechanism can be inferred from its structural analogues, such as busulfan (1,4-butanediol dimethanesulfonate) and diepoxides like 1,4-butanediol diglycidyl ether (BDDE).[4][5]

These molecules act as electrophiles, containing two reactive groups that form stable, covalent bonds with nucleophilic sites on polymer chains, such as the primary amines (-NH2) on lysine or arginine residues in proteins, or hydroxyl (-OH) groups in polysaccharides.[6][7] This dual reactivity allows them to form interstrand (between two polymer chains) or intrastrand (within the same polymer chain) crosslinks, effectively locking the polymer network in place.[4] The central four-carbon butene backbone provides a defined spatial separation between the crosslinked points.

Inferred Mechanism of Action:

The butyryloxy groups are leaving groups. Nucleophilic attack from a polymer chain (e.g., a protein's amine group) would displace a butyrate ion, forming a covalent bond. This process can occur at both ends of the molecule, creating a stable, non-degradable ether or amine linkage.

G cluster_process Crosslinking Process Crosslinker This compound (Electrophile) Step1 Step 1: First Nucleophilic Attack (Formation of first covalent bond) Crosslinker->Step1 Polymer1 Polymer Chain 1 with Nucleophile (-NH2) Polymer1->Step1 Polymer2 Polymer Chain 2 with Nucleophile (-NH2) Step2 Step 2: Second Nucleophilic Attack (Formation of second covalent bond) Polymer2->Step2 Step1->Step2 Product Crosslinked Polymer Network (Stable Covalent Linkage) Step2->Product

A Comparative Analysis with Alternative Crosslinking Agents

The choice of a crosslinking agent involves a trade-off between reaction efficiency, stability, and cytotoxicity. Below is a comparison of this compound (properties inferred from its class) with three widely used alternatives.

FeatureThis compound (Inferred)Glutaraldehyde (GA)GenipinEDC/NHS
Class Bifunctional Alkylating AgentDialdehydeIridoid Glycoside (Natural)Carbodiimide (Zero-Length)
Mechanism Forms stable ether/amine bonds via nucleophilic substitution.[6][7]Reacts with primary amines to form Schiff bases and more complex adducts.[8][9]Reacts with primary amines to form stable heterocyclic linkages.[10]Activates carboxyl groups to react with primary amines, forming an amide bond with no spacer.[11][12]
Reaction Speed Moderate to SlowFastSlow (hours to days)Fast
Cytotoxicity Potentially high due to alkylating nature; unreacted agent is a concern.[4][13]High; leaches from the matrix and can cause apoptosis.[14][15][16]Low; considered a safer, biocompatible alternative.[10][17][18]Low; byproducts are water-soluble and easily removed. The agent itself is not incorporated.[11][12]
Linkage Stability Very High (C-N or C-O bond)Moderate; can be reversible.[14]Very HighVery High (Amide bond)
Biocompatibility Moderate to LowLowHighHigh
Key Advantage Forms highly stable, permanent crosslinks.[7]High crosslinking efficiency and rapid reaction.[3]Excellent biocompatibility and low toxicity.[2][19]Creates a native-like amide bond with no foreign spacer atom.[20][21]
Key Disadvantage Potential for high cytotoxicity.[4][13]High cytotoxicity limits in vivo applications.[1][15]Slow reaction time and can impart a blue color to the material.[1][22]Can cause unwanted intra-protein crosslinking if not controlled; less efficient for polysaccharides.[12]

Experimental Evaluation Protocols

To objectively compare crosslinking agents, a series of standardized tests must be performed. The causality behind these experimental choices is to create a self-validating system that assesses the key performance indicators for any biomaterial: structural integrity, biocompatibility, and mechanical robustness.

Protocol 1: Hydrogel Formation and Swelling Ratio Analysis

Rationale: The swelling ratio is an indirect measure of the crosslinking density. A lower swelling ratio indicates a higher degree of crosslinking, as the tightly linked polymer network restricts the uptake of water. This is a fundamental first-pass test for crosslinking efficiency.[23]

Methodology:

  • Preparation: Prepare polymer solutions (e.g., 10% w/v gelatin in PBS) and crosslinker solutions (e.g., 0.25% Genipin, 0.1% Glutaraldehyde, etc.) at desired concentrations.

  • Crosslinking: Mix the polymer and crosslinker solutions at a defined ratio. Cast the mixture into molds (e.g., cylindrical molds, 8 mm diameter) and allow to cure for a predetermined time (e.g., 24 hours at 37°C).[22]

  • Drying: Lyophilize the cured hydrogels until a constant dry weight (Wd) is achieved.

  • Swelling: Immerse the dried hydrogels in PBS (pH 7.4) at 37°C.

  • Measurement: At timed intervals (e.g., 1, 2, 4, 8, 24 hours), remove the hydrogels, gently blot the surface with filter paper to remove excess water, and record the swollen weight (Ws).[23]

  • Calculation: Calculate the swelling ratio (SR) using the formula: SR (%) = [(Ws - Wd) / Wd] * 100[23]

  • Analysis: Plot SR (%) against time to determine the swelling kinetics and the equilibrium swelling ratio.

Protocol 2: In Vitro Cytotoxicity Assay (Extract Test via MTT)

Rationale: The extract test is crucial for assessing the potential toxicity of leachable compounds from the crosslinked material, such as unreacted crosslinker or byproducts.[24][25] The MTT assay measures cell metabolic activity, which is a proxy for cell viability. A reduction in metabolic activity suggests a cytotoxic effect.[26]

G cluster_prep Material Preparation cluster_extract Extraction cluster_cell_culture Cell Culture & Exposure cluster_assay MTT Assay Material Crosslinked Hydrogel Incubate Incubate Material in Media (e.g., 24h at 37°C) Material->Incubate Media Cell Culture Medium Media->Incubate Extract Collect Extract Medium Incubate->Extract Expose Replace old media with Extract Medium Extract->Expose Seed Seed Cells in 96-well Plate (e.g., L929 fibroblasts) Seed->Expose Incubate2 Incubate Cells (24h at 37°C) Expose->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (e.g., 4h) AddMTT->Incubate3 AddSolvent Add Solubilizing Agent (e.g., DMSO) Incubate3->AddSolvent Read Read Absorbance (e.g., 570 nm) AddSolvent->Read

Methodology:

  • Sample Preparation: Prepare sterile discs of each crosslinked hydrogel. Use high-density polyethylene (HDPE) as a negative control and a cytotoxic material (e.g., polyurethane with zinc diethyldithiocarbamate) as a positive control.[27][28]

  • Extraction: Incubate the hydrogel samples in complete cell culture medium at a surface area-to-volume ratio of 3 cm²/mL for 24 hours at 37°C to create the "extract".[24]

  • Cell Seeding: Seed a suitable cell line (e.g., L929 fibroblasts) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[25]

  • Exposure: Remove the culture medium from the cells and replace it with the prepared extracts (100 µL/well).

  • Incubation: Incubate the cells with the extracts for 24 hours at 37°C.

  • MTT Assay:

    • Remove the extract medium and add 50 µL of MTT solution (0.5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage relative to the negative control. According to ISO 10993-5, a cell viability of over 70% is considered non-cytotoxic.[26]

Protocol 3: Mechanical Compression Testing

Rationale: The mechanical properties of a crosslinked biomaterial are critical for its application, especially in load-bearing contexts like tissue engineering. Compression testing quantifies the material's stiffness (compressive modulus) and strength, which are directly related to the nature and density of the crosslinks.[29][30]

Methodology:

  • Sample Preparation: Prepare cylindrical hydrogel samples (e.g., 8 mm diameter, 5 mm height) as described in Protocol 1. Ensure the top and bottom surfaces are flat and parallel.

  • Equilibration: Swell the samples to equilibrium in PBS at 37°C before testing.

  • Testing:

    • Use a universal testing machine equipped with a suitable load cell (e.g., 10 N).

    • Place the swollen hydrogel on the lower platen.

    • Apply a compressive force at a constant strain rate (e.g., 1 mm/min).

    • Record the force and displacement until the hydrogel fractures or to a predefined strain (e.g., 50%).

  • Calculation:

    • Convert force-displacement data into a stress-strain curve.

    • Stress (σ) = Force / Cross-sectional Area

    • Strain (ε) = Change in Height / Original Height

  • Analysis: Determine the compressive modulus from the initial linear region (e.g., 5-15% strain) of the stress-strain curve. A higher modulus indicates a stiffer, more robust material.[30]

Conclusion and Future Outlook

The selection of a crosslinking agent is a multifaceted decision that balances chemical efficiency with biological safety.

  • This compound , as a representative of bifunctional alkylating agents, offers the potential for creating highly stable and permanent networks, which could be advantageous for long-term implants. However, its potential cytotoxicity, a known characteristic of this chemical class, must be rigorously evaluated.[4]

  • Glutaraldehyde remains a benchmark for efficiency but is increasingly supplanted in biomedical applications due to significant toxicity concerns.[1][15]

  • Genipin has emerged as a gold standard for biocompatibility, making it a preferred choice for tissue engineering and drug delivery systems where cell viability is paramount, despite its slower reaction kinetics.[2][17][18]

  • EDC/NHS provides a unique "zero-length" crosslinking solution that is ideal for protein-based systems where maintaining the native structure is critical.[11][31]

Ultimately, the optimal crosslinking agent is application-dependent. For applications demanding utmost biocompatibility, genipin is a superior choice. For creating highly stable, non-degradable matrices where some initial cytotoxicity can be mitigated through washing, an alkylating agent might be considered. By employing the rigorous experimental protocols outlined in this guide, researchers can generate objective, comparative data to make an informed and scientifically sound decision for their specific application.

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Navigating Solvent Systems: A Comparative Guide to the Efficacy of 1,4-Bis(butyryloxy)-2-butene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the choice of solvent is a critical parameter that can dictate the efficiency, yield, and overall success of a chemical transformation. This guide provides a comprehensive technical comparison of the expected efficacy of 1,4-Bis(butyryloxy)-2-butene in various solvent systems. As a derivative of 2-butene-1,4-diol, this diester presents a unique set of properties that make it a molecule of interest for applications ranging from prodrug design to polymer chemistry.[1][2]

Due to a scarcity of direct comparative studies on this compound, this guide will leverage established principles of physical organic chemistry and draw parallels with its well-studied analogue, cis-1,4-diacetoxy-2-butene, to provide a predictive framework for its behavior. We will explore the fundamental interplay between solute and solvent, and propose robust experimental protocols for researchers to quantitatively assess the efficacy of this compound in their specific applications.

Understanding the Molecule: this compound

This compound, also known as 2-Butene-1,4-diol Dibutyrate, is a diester featuring a central C4 alkene backbone with two butyryloxy groups at the 1 and 4 positions.[3] The presence of the ester functionalities and the length of the butyryl chains are key determinants of its physicochemical properties and reactivity.

Structural Comparison with cis-1,4-diacetoxy-2-butene:

The primary structural difference between this compound and its diacetate counterpart lies in the length of the ester alkyl chains. The butyryl groups ((CH₂)₃CH₃) are significantly larger and more hydrophobic than the acetyl groups (CH₃). This seemingly minor variation has profound implications for the molecule's solubility and reactivity.

The Critical Role of the Solvent System

The solvent in which a reaction is conducted is not merely an inert medium but an active participant that can influence reaction rates and equilibria. The efficacy of this compound as a reactant or its stability as a compound is intrinsically linked to the properties of the surrounding solvent. Key solvent parameters to consider include polarity, dielectric constant, and the ability to form hydrogen bonds.

Predicted Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility of this compound in a range of common laboratory solvents. The longer, more non-polar butyryl chains suggest a decreased affinity for highly polar, protic solvents like water and an increased affinity for non-polar and moderately polar aprotic solvents.

Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale
Protic, Polar Water, Methanol, EthanolLow to ModerateThe hydrophobic nature of the butyryl chains will likely hinder dissolution in highly polar, hydrogen-bonding solvents.
Aprotic, Polar Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetonitrileModerate to HighThese solvents can solvate the polar ester groups without the steric hindrance of hydrogen bonding to the non-polar chains.
Aprotic, Non-Polar Toluene, Hexane, Diethyl EtherHighThe significant non-polar character of the molecule should favor solubility in these solvents.
Chlorinated Dichloromethane (DCM), ChloroformHighThese solvents are effective at dissolving a wide range of organic compounds with both polar and non-polar characteristics.

Comparative Efficacy: A Focus on Hydrolysis

A primary reaction pathway that will be influenced by the solvent system is the hydrolysis of the ester linkages. This reaction is a critical consideration in both the synthesis and potential biological applications of this compound. The rate of hydrolysis is dependent on the mechanism (acid-catalyzed or base-catalyzed) and the ability of the solvent to stabilize the transition state.

Mechanistic Considerations

Ester hydrolysis can proceed through different mechanisms, with the most common being the bimolecular acyl-oxygen cleavage (BAc2) for base-catalyzed hydrolysis and the AAc2 mechanism for acid-catalyzed hydrolysis. The solvent's ability to solvate the reactants and the charged transition states plays a pivotal role in determining the reaction rate.

Hydrolysis_Mechanism cluster_base Base-Catalyzed Hydrolysis (B_Ac2) cluster_acid Acid-Catalyzed Hydrolysis (A_Ac2) Ester_B Ester TS_B Tetrahedral Intermediate (Negative Charge) Ester_B->TS_B Nucleophilic Attack OH_B OH⁻ OH_B->TS_B Carboxylate Carboxylate TS_B->Carboxylate Alcohol_B Alcohol TS_B->Alcohol_B Ester_A Ester Protonated_Ester Protonated Ester Ester_A->Protonated_Ester Protonation H3O H₃O⁺ H3O->Protonated_Ester TS_A Tetrahedral Intermediate (Positive Charge) Protonated_Ester->TS_A Nucleophilic Attack Water H₂O Water->TS_A Carboxylic_Acid Carboxylic Acid TS_A->Carboxylic_Acid Alcohol_A Alcohol TS_A->Alcohol_A

Caption: Generalized mechanisms for base- and acid-catalyzed ester hydrolysis.

Predicted Solvent Effects on Hydrolysis Rate

The rate of ester hydrolysis is expected to be significantly influenced by the solvent system.

  • Polar Protic Solvents (e.g., water, ethanol): These solvents can participate in hydrogen bonding and can stabilize both the reactants and the charged transition states. In base-catalyzed hydrolysis, an increase in solvent polarity generally leads to a decrease in the reaction rate due to the stabilization of the hydroxide nucleophile, which is more significant than the stabilization of the dispersed charge in the transition state.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are poor at solvating anions like hydroxide, leaving them more "naked" and nucleophilic, which can lead to an increased rate of base-catalyzed hydrolysis compared to protic solvents.

  • Non-Polar Solvents (e.g., toluene, hexane): Reactions involving charged species, such as hydrolysis, are generally slow in non-polar solvents due to the inability of the solvent to stabilize the charged intermediates and transition states.

Proposed Experimental Protocols for Efficacy Evaluation

To provide a quantitative comparison of the efficacy of this compound in different solvent systems, the following experimental protocols are proposed. These protocols are designed to be self-validating and provide a clear basis for comparison with alternative compounds like cis-1,4-diacetoxy-2-butene.

Protocol 1: Determination of Solubility

Objective: To quantitatively determine the solubility of this compound in a range of solvents.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Analyze the concentration of the dissolved compound using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

  • Quantification: Calculate the solubility in mg/mL or mol/L by comparing the analytical response to a standard curve of known concentrations.

Solubility_Workflow Start Start Add_Excess Add excess solute to known solvent volume Start->Add_Excess Equilibrate Equilibrate at constant temperature Add_Excess->Equilibrate Collect_Supernatant Collect supernatant Equilibrate->Collect_Supernatant Analyze Analyze concentration (HPLC or GC) Collect_Supernatant->Analyze Quantify Quantify solubility Analyze->Quantify End End Quantify->End

Caption: Workflow for the experimental determination of solubility.

Protocol 2: Kinetic Analysis of Hydrolysis

Objective: To determine the rate constants for the hydrolysis of this compound in different solvent systems under both acidic and basic conditions.

Methodology:

  • Reaction Setup: In a temperature-controlled reaction vessel, dissolve a known concentration of this compound in the chosen solvent system. Initiate the reaction by adding a known concentration of acid (e.g., HCl) or base (e.g., NaOH).

  • Time-Course Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by neutralizing the acid or base.

  • Analysis: Analyze the concentration of the remaining this compound and/or the appearance of the hydrolysis product (2-butene-1,4-diol) using HPLC or GC.

  • Data Analysis: Plot the concentration of the reactant versus time and fit the data to the appropriate integrated rate law to determine the rate constant (k).

Comparative Data Summary (Hypothetical)

The following tables present a hypothetical comparison of the expected performance of this compound versus cis-1,4-diacetoxy-2-butene based on the principles discussed.

Table 1: Predicted Relative Solubility

SolventThis compoundcis-1,4-diacetoxy-2-butene
WaterLowerHigher
TolueneHigherLower
DichloromethaneSimilarSimilar
EthanolLowerHigher

Table 2: Predicted Relative Rate of Base-Catalyzed Hydrolysis

Solvent SystemThis compoundcis-1,4-diacetoxy-2-butene
Water/Ethanol (1:1)SlowerFaster
DMSOFasterSlower (relative to butyrate)
TolueneVery SlowVery Slow

Rationale for Predicted Hydrolysis Rates: The larger butyryl groups may impart slightly greater steric hindrance to the approach of the nucleophile compared to the acetyl groups, potentially leading to a slower hydrolysis rate. However, electronic effects are expected to be similar.

Conclusion and Future Directions

While direct experimental data for this compound is limited, a systematic evaluation of its efficacy in different solvent systems can be guided by established chemical principles and comparison with its diacetate analogue. The increased hydrophobicity imparted by the butyryl chains is the most significant structural feature influencing its behavior.

For researchers and drug development professionals, the protocols outlined in this guide provide a robust framework for generating the necessary data to make informed decisions regarding the use of this compound. Future studies should focus on generating quantitative data on its solubility and reactivity to build a comprehensive understanding of this promising molecule.

References

  • Kinetic Study of Solvent Effect on the Hydrolysis of Mono-3, 5-Dimethylaniline Phosphate. (n.d.).
  • Kinetic studies in ester hydrolysis. (n.d.). Proceedings of the Indian Academy of Sciences - Section A.
  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. (n.d.). EPA.
  • Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. (n.d.). Journal of the Indian Chemical Society.
  • Kinetics Study of Co-Solvent effect in Alkaline Hydrolysis of Diethyl Pathalate Ester. (2022). Asian Journal of Research in Chemistry.
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  • Metabolite appearance from acetate vs. butyrate and influence of substrate composition on metabolite appearance rate. (n.d.).
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  • EFFECT OF ACETATE ON FERMENTATION PRODUCTION OF BUTYRATE. (2011). Cellulose Chemistry and Technology.
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  • 1,4-BIS-(P-TOLYLOXY)-2-BUTENE AldrichCPR. (n.d.). Sigma-Aldrich.
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  • 1,4-BIS-(P-TOLYLOXY)-2-BUTENE AldrichCPR. (n.d.). Sigma-Aldrich.
  • 1,4-BIS-(P-TOLYLOXY)-2-BUTENE AldrichCPR. (n.d.). Sigma-Aldrich.
  • 1,4-Bis(2-nitrophenoxy)butane. (n.d.). PMC - PubMed Central.

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A Comparative Guide to the Validation of Analytical Methods for 1,4-Bis(butyryloxy)-2-butene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methods for the validation of 1,4-Bis(butyryloxy)-2-butene, a key intermediate in various synthetic processes. As researchers, scientists, and drug development professionals, ensuring the purity, potency, and quality of such intermediates is paramount. This document offers an in-depth exploration of various analytical techniques, complete with experimental protocols and supporting data to aid in the selection and implementation of the most suitable validation strategy for your specific needs.

The principles and methodologies discussed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures, which provide a framework for ensuring that an analytical method is suitable for its intended purpose.[1][2][3]

The Critical Role of Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[3] It is a critical component of quality control and assurance in the pharmaceutical industry and chemical research. The objective is to ensure that the method provides reliable, reproducible, and accurate data. For a compound like this compound, this is crucial for controlling the quality of the final product and ensuring the consistency of the manufacturing process.

This guide will focus on three commonly employed analytical techniques for the validation of small organic molecules:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A powerful technique for the analysis of volatile and thermally stable compounds.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A definitive technique for structural elucidation and quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and sensitivity.[4] For this compound, a reversed-phase HPLC method is proposed, leveraging the compound's moderate polarity.

Experimental Protocol: HPLC-UV Validation

1. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in acetonitrile to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Test Sample: Dissolve the test sample of this compound in the mobile phase to a final concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: UV detector set at 210 nm.

Validation Parameters and Expected Performance

The validation of the HPLC method should be performed according to ICH Q2(R1) guidelines and would involve assessing the following parameters:[1][5]

Validation ParameterExpected Performance
Specificity The method should demonstrate the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo ingredients. This can be confirmed by injecting a placebo and a spiked placebo sample. The peak for this compound should be well-resolved from any other peaks.
Linearity A linear relationship should be established between the concentration of the analyte and the detector response. The correlation coefficient (r²) should be > 0.999 over the concentration range of 1-200 µg/mL.
Accuracy The accuracy of the method should be determined by recovery studies. The mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-day precision): The relative standard deviation (RSD) of six replicate injections of a standard solution should be ≤ 2%. Intermediate Precision (Inter-day precision): The RSD of the assay results obtained on different days, by different analysts, or with different equipment should be ≤ 2%.
Limit of Detection (LOD) The lowest concentration of the analyte that can be detected but not necessarily quantitated. Expected to be in the range of 0.1-0.5 µg/mL.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. Expected to be in the range of 0.5-1.5 µg/mL.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature). The system suitability parameters should remain within acceptable limits.
Experimental Workflow: HPLC-UV Validation

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation RefStd Reference Standard Dilution Serial Dilutions RefStd->Dilution TestSample Test Sample Filtration 0.45 µm Filtration TestSample->Filtration Dilution->Filtration HPLC HPLC System Filtration->HPLC Chromatogram Chromatogram Acquisition HPLC->Chromatogram Specificity Specificity Chromatogram->Specificity Linearity Linearity & Range Chromatogram->Linearity Accuracy Accuracy Chromatogram->Accuracy Precision Precision Chromatogram->Precision LOD_LOQ LOD & LOQ Chromatogram->LOD_LOQ Robustness Robustness Chromatogram->Robustness

Caption: Workflow for HPLC-UV method validation.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is an ideal technique for the analysis of volatile compounds like this compound.[6] The use of a Flame Ionization Detector (FID) provides high sensitivity and a linear response over a wide concentration range.

Experimental Protocol: GC-FID Validation

1. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent such as dichloromethane to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 µg/mL to 100 µg/mL.

  • Test Sample: Dissolve the test sample in the same solvent to a final concentration within the calibration range.

2. Chromatographic Conditions:

  • GC System: A standard GC system with an FID detector.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.

  • Injection Volume: 1 µL (split injection).

Validation Parameters and Expected Performance

Similar to the HPLC method, the GC-FID method validation will adhere to ICH Q2(R1) guidelines.

Validation ParameterExpected Performance
Specificity The method should be able to separate this compound from any potential impurities or degradation products. The baseline should be clean with a well-defined peak for the analyte.
Linearity A linear relationship with a correlation coefficient (r²) > 0.999 should be achieved over the concentration range of 0.5-100 µg/mL.
Accuracy The mean recovery from spiked samples should be between 98.0% and 102.0%.
Precision Repeatability: RSD ≤ 2% for six replicate injections. Intermediate Precision: RSD ≤ 2% across different days, analysts, and instruments.
Limit of Detection (LOD) Expected to be in the range of 0.05-0.2 µg/mL.
Limit of Quantitation (LOQ) Expected to be in the range of 0.2-0.6 µg/mL.
Robustness The method should demonstrate reliability with small variations in parameters such as oven temperature ramp rate, carrier gas flow rate, and injection volume.
Experimental Workflow: GC-FID Validation

GC_Validation_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_validation_gc Method Validation RefStd_GC Reference Standard Dilution_GC Serial Dilutions RefStd_GC->Dilution_GC TestSample_GC Test Sample GC GC-FID System TestSample_GC->GC Dilution_GC->GC Chromatogram_GC Chromatogram Acquisition GC->Chromatogram_GC Specificity_GC Specificity Chromatogram_GC->Specificity_GC Linearity_GC Linearity & Range Chromatogram_GC->Linearity_GC Accuracy_GC Accuracy Chromatogram_GC->Accuracy_GC Precision_GC Precision Chromatogram_GC->Precision_GC LOD_LOQ_GC LOD & LOQ Chromatogram_GC->LOD_LOQ_GC Robustness_GC Robustness Chromatogram_GC->Robustness_GC

Caption: Workflow for GC-FID method validation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural confirmation and quantification of this compound.[7] Quantitative NMR (qNMR) can be used as an absolute method for determining the purity of a substance.

Experimental Protocol: ¹H NMR Validation

1. Sample Preparation:

  • Accurately weigh about 10-20 mg of the this compound sample and a known amount of an internal standard (e.g., maleic acid) into an NMR tube.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

2. NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Pulse Sequence: A standard single-pulse experiment.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest to ensure full relaxation.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

Validation Parameters and Expected Performance
Validation ParameterExpected Performance
Specificity The ¹H NMR spectrum should show distinct and well-resolved signals for this compound that are distinguishable from the signals of the internal standard and any potential impurities. The chemical shifts and coupling patterns should be consistent with the known structure of the molecule.[8][9]
Linearity A linear relationship should exist between the ratio of the integral of the analyte peak to the integral of the internal standard peak and the concentration of the analyte. The correlation coefficient (r²) should be > 0.999.
Accuracy The purity determined by qNMR should be in close agreement with the purity determined by a primary method or a certified reference material. The agreement should be within ±2%.
Precision Repeatability: The RSD of the purity determination from multiple preparations of the same sample should be ≤ 1%. Intermediate Precision: The RSD of the purity determination on different days or with different operators should be ≤ 2%.
LOD/LOQ While not typically determined for qNMR in the same way as for chromatographic methods, the sensitivity should be sufficient to detect and quantify impurities at relevant levels (e.g., < 0.1%).
Robustness The method should be robust to small variations in acquisition parameters such as the relaxation delay and the number of scans.
Logical Relationship for ¹H NMR Analysis

NMR_Analysis_Logic cluster_prep_nmr Sample Preparation cluster_nmr NMR Acquisition cluster_analysis_nmr Data Analysis Sample_NMR This compound NMR_Spec NMR Spectrometer Sample_NMR->NMR_Spec IS_NMR Internal Standard IS_NMR->NMR_Spec Solvent_NMR Deuterated Solvent Solvent_NMR->NMR_Spec Spectrum_NMR ¹H NMR Spectrum NMR_Spec->Spectrum_NMR Integration Peak Integration Spectrum_NMR->Integration Structure_Verification Structural Verification Spectrum_NMR->Structure_Verification Calculation Purity Calculation Integration->Calculation

Caption: Logical workflow for ¹H NMR analysis.

Comparative Summary of Analytical Methods

FeatureHPLC-UVGC-FID¹H NMR
Principle Separation based on polaritySeparation based on volatilityNuclear magnetic resonance
Primary Use Quantification, PurityQuantification, PurityStructural Elucidation, Quantification
Sample Volatility Not requiredRequiredNot required
Sensitivity HighVery HighModerate
Quantitation Relative (requires standard)Relative (requires standard)Absolute (with internal standard)
Throughput HighHighModerate
Instrumentation Cost ModerateModerateHigh
Solvent Consumption HighLowLow

Conclusion

The choice of an analytical method for the validation of this compound depends on the specific requirements of the analysis.

  • HPLC-UV is a robust and versatile method for routine quality control, offering a good balance of performance and cost.

  • GC-FID is the preferred method if high sensitivity is required and if the potential impurities are also volatile.

  • ¹H NMR is an invaluable tool for definitive structural confirmation and for providing an absolute measure of purity without the need for a specific reference standard of the analyte.

For comprehensive validation, a combination of these techniques is often employed. For instance, HPLC or GC can be used for routine purity testing and impurity profiling, while ¹H NMR can be used for the initial structural confirmation and for the certification of reference standards. By understanding the strengths and limitations of each technique, researchers and drug development professionals can establish a robust and reliable analytical control strategy for this compound.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Supporting information. The Royal Society of Chemistry. [Link]

  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. [Link]

  • Development and Validation of Analytical Methods for Pharmaceuticals. Omics Online. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]

  • VALIDATION OF ANALYTICAL METHODS. IKEV. [Link]

  • Investigation of a Complex Reaction Pathway Network of Isobutane/2-Butene Alkylation by CGC–FID and CGC-MS-DS. MDPI. [Link]

  • proton NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Doc Brown's Chemistry. [Link]

  • Development and validation of a reverse phase-liquid chromatographic method for the estimation of butylated hydroxytoluene as antioxidant in paricalcitol hard gelatin capsule formulation dosage form. National Institutes of Health (NIH). [Link]

  • ¹H MAS NMR spectrum of 1-butene [CH2=CH–CH2-CH3] adsorbed in NaX... ResearchGate. [Link]

  • Analysis of hydrocarbon impurities in high purity isobutene by gas chromatography. ResearchGate. [Link]

  • (E)-{[But-2-ene-1,4-diylbis(oxy)]bis(4,1-phenylene)}bis(phenylmethanone). ResearchGate. [Link]

  • Derivatization and gas chromatography-low-resolution mass spectrometry of Bisphenol A. ResearchGate. [Link]

  • Hydrocarbons, C - Analysis of impurities in 1-butene. Agilent. [Link]

  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. PubMed. [Link]

  • Development and Validation of an HPLC Method for the Determination of 2‐(4‐Isobutylphenyl) Propionic Acid and 4‐Isobutylacetophenone in a Gel Formulation. ResearchGate. [Link]

  • An empirical study on the selection of analytes and corresponding cutoffs for immunoassay and GC-MS in a two-step test strategy - Buprenorphine example. ResearchGate. [Link]

  • Method Development and Validation for Determination of p-Toluenesulfonoxypropyl-(+)-Dihydrotetrabenazine Enantiomeric Purity by HPLC on a Chiral Stationary Phase. ResearchGate. [Link]

  • Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry. PubMed. [Link]

  • Analysis of Related Substances in Bisoprolol Fumarate on Sub-2-mu m Adsorbents. ResearchGate. [Link]

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A Comparative Analysis of 1,4-Bis(butyryloxy)-2-butene Derivatives as Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Butyric Acid and the Prodrug Strategy

Butyric acid, a short-chain fatty acid, is a well-documented inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2][3] By inhibiting HDACs, butyric acid can induce histone hyperacetylation, leading to chromatin relaxation and the altered expression of genes involved in cell cycle arrest, differentiation, and apoptosis.[2][4] This mechanism underlies its potential as an antineoplastic agent. However, the therapeutic application of butyric acid is hampered by its poor pharmacological properties, including a short plasma half-life and rapid metabolism.[1]

To overcome these limitations, a prodrug approach is often employed. Prodrugs are inactive or less active precursors that are metabolized in vivo to release the active parent drug. For butyric acid, esterification is a common strategy to create more drug-like molecules with improved bioavailability. This guide focuses on a specific class of butyric acid prodrugs: derivatives of 1,4-Bis(butyryloxy)-2-butene. The central butene scaffold allows for the delivery of two molecules of butyric acid, potentially increasing the intracellular concentration of the active HDAC inhibitor. Furthermore, the double bond and the ester linkages provide sites for chemical modification to fine-tune the physicochemical and biological properties of the derivatives.

This guide provides a comparative analysis of a series of hypothetical this compound derivatives, exploring how structural modifications can influence their performance as HDAC inhibitors. We will delve into their synthesis, comparative biological activity, and the experimental protocols required for their evaluation.

Synthetic Strategy: A Generalized Approach to Derivative Synthesis

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A common and straightforward method involves the esterification of the corresponding 1,4-dihydroxy-2-butene precursor. To create a library of derivatives for comparative analysis, one can envision modifying the butene backbone or the acyl groups. For the purpose of this guide, we will focus on the latter, where the core 1,4-dihydroxy-2-butene is esterified with different carboxylic acid anhydrides or acyl chlorides.

A generalized synthetic workflow is depicted below:

cluster_synthesis Synthesis of 1,4-Diacyloxy-2-butene Derivatives Start cis-2-Butene-1,4-diol Reagents Acyl Chloride or Carboxylic Anhydride (2 eq) Pyridine or other base Reaction Esterification in an inert solvent (e.g., DCM) at 0°C to room temperature Start->Reaction Reagents->Reaction Workup Aqueous workup to remove excess reagents and byproducts Reaction->Workup Purification Column chromatography on silica gel Workup->Purification Product 1,4-Diacyloxy-2-butene Derivative Purification->Product

Caption: A generalized workflow for the synthesis of 1,4-diacyloxy-2-butene derivatives.

This approach allows for the synthesis of a variety of derivatives by simply changing the acylating agent. For our comparative analysis, we will consider the following hypothetical derivatives, where the acyl chain length is varied to modulate lipophilicity:

  • Derivative A: 1,4-Bis(acetoxy)-2-butene (shorter acyl chain)

  • Derivative B: this compound (parent compound)

  • Derivative C: 1,4-Bis(hexanoyloxy)-2-butene (longer acyl chain)

Comparative Performance Analysis

The performance of these derivatives as prodrugs and HDAC inhibitors is dependent on a balance of several factors: chemical stability, cell permeability, rate of intracellular hydrolysis to release butyric acid, and the intrinsic inhibitory activity of the released butyric acid.

Physicochemical Properties

The length of the acyl chain is expected to directly influence the lipophilicity and, consequently, the solubility and cell permeability of the derivatives.

DerivativeAcyl ChainExpected Lipophilicity (LogP)Expected Aqueous Solubility
A Acetyl (C2)LowerHigher
B Butyryl (C4)IntermediateIntermediate
C Hexanoyl (C6)HigherLower

Note: This table presents expected trends. Actual values would need to be determined experimentally.

Biological Activity: HDAC Inhibition and Cytotoxicity

The ultimate biological activity of these prodrugs is contingent on their ability to deliver butyric acid to the intracellular environment and inhibit HDACs. Butyric acid itself is a known inhibitor of class I and some class IIa HDACs.[3][5] The efficiency of the derivatives can be compared by measuring their half-maximal inhibitory concentration (IC50) against a panel of HDAC isoforms and their cytotoxic effects on cancer cell lines.

DerivativeExpected Cell PermeabilityExpected Rate of HydrolysisPredicted HDAC Inhibition (in cells, IC50)Predicted Cytotoxicity (IC50)
A ModerateFastModerateModerate
B HighOptimalLowLow
C Very HighSlowHigh (due to poor release)High

Note: This table presents a hypothesis. Optimal activity is expected from a derivative with a balance of permeability and hydrolysis rate (Derivative B). Very high lipophilicity (Derivative C) might lead to poor aqueous solubility and slow release of butyric acid, potentially reducing its effective concentration at the target.

Experimental Protocols

To validate the hypothesized performance of these derivatives, a series of in vitro assays are required. The following are detailed protocols for key experiments.

HDAC Activity/Inhibition Assay (Fluorometric)

This assay quantifies the activity of HDAC enzymes and the inhibitory potential of the synthesized derivatives.

Principle: A fluorogenic substrate, typically a lysine residue with an acetyl group and a fluorescent reporter, is incubated with the HDAC enzyme. Deacetylation by the enzyme allows a developing agent to cleave the substrate and release the fluorophore, which can be measured. The presence of an inhibitor will reduce the fluorescent signal.

Workflow:

cluster_hdac HDAC Inhibition Assay Workflow Setup Prepare assay buffer, HDAC enzyme, fluorogenic substrate, and test compounds Incubation1 Incubate HDAC enzyme with test compound (or vehicle control) for a defined period Setup->Incubation1 Incubation2 Add fluorogenic substrate and incubate to allow for deacetylation Incubation1->Incubation2 Development Add developing agent (containing a protease) to cleave the deacetylated substrate Incubation2->Development Measurement Measure fluorescence intensity (e.g., Ex/Em = 360/460 nm) Development->Measurement Analysis Calculate percent inhibition and determine IC50 values Measurement->Analysis

Caption: A generalized workflow for a fluorometric HDAC inhibition assay.

Detailed Steps:

  • Prepare serial dilutions of the test derivatives and a positive control (e.g., Sodium Butyrate or SAHA) in assay buffer.

  • In a 96-well black plate, add the diluted compounds.

  • Add the HDAC enzyme solution to each well and incubate at 37°C for 15 minutes.

  • Add the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Add the developer solution and incubate at room temperature for 15 minutes.

  • Read the fluorescence using a microplate reader.

  • Calculate the percentage of inhibition for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be dissolved and quantified by spectrophotometry. A decrease in formazan production indicates reduced cell viability.[6]

Workflow:

cluster_mtt MTT Assay Workflow Seeding Seed cancer cells in a 96-well plate and allow them to adhere overnight Treatment Treat cells with various concentrations of the test derivatives for 24-72 hours Seeding->Treatment MTT_add Add MTT solution to each well and incubate for 2-4 hours Treatment->MTT_add Solubilization Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals MTT_add->Solubilization Measurement Measure absorbance at ~570 nm using a microplate reader Solubilization->Measurement Analysis Calculate percent cell viability and determine IC50 values Measurement->Analysis

Caption: A generalized workflow for the MTT cell viability assay.

Detailed Steps:

  • Plate cells (e.g., a human cancer cell line) in a 96-well plate at a suitable density and incubate for 24 hours.

  • Prepare serial dilutions of the test derivatives.

  • Remove the culture medium and add the medium containing the test compounds to the cells.

  • Incubate for the desired period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Read the absorbance on a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay to predict passive membrane permeability.[7]

Principle: A 96-well filter plate is coated with a lipid solution to form an artificial membrane. The test compound is added to the donor wells, and after an incubation period, the concentration of the compound in the acceptor wells is measured to determine the permeability coefficient.

Workflow:

cluster_pampa PAMPA Workflow Preparation Coat a 96-well filter plate with a lipid solution to form the artificial membrane Addition Add the test compound solution to the donor wells and buffer to the acceptor wells Preparation->Addition Assembly Assemble the donor and acceptor plates Addition->Assembly Incubation Incubate the plate assembly for a defined period (e.g., 4-18 hours) Assembly->Incubation Measurement Measure the concentration of the compound in both donor and acceptor wells (e.g., by UV-Vis) Incubation->Measurement Analysis Calculate the permeability coefficient (Pe) Measurement->Analysis

Caption: A generalized workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Steps:

  • Prepare the artificial membrane by adding a lipid solution (e.g., lecithin in dodecane) to the filter of a 96-well filter plate.

  • Prepare solutions of the test derivatives in a suitable buffer.

  • Add the compound solutions to the donor wells and buffer to the acceptor wells of a 96-well plate.

  • Place the filter plate on top of the acceptor plate and incubate.

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculate the permeability coefficient using the appropriate formula.

Conclusion and Future Directions

The derivatization of 1,4-dihydroxy-2-butene with butyric acid and its homologs presents a promising strategy for the development of effective HDAC inhibitor prodrugs. The comparative analysis of derivatives with varying acyl chain lengths is crucial for understanding the structure-activity and structure-property relationships that govern their performance. By systematically evaluating their synthesis, physicochemical properties, and biological activities through the experimental protocols outlined in this guide, researchers can identify lead candidates with an optimal balance of stability, permeability, and efficacy.

Future work should focus on expanding the library of derivatives to include modifications of the butene backbone, the introduction of different linker chemistries, and the exploration of co-drugs where another pharmacologically active molecule is attached to the 1,4-dihydroxy-2-butene scaffold. In vivo studies will be essential to validate the therapeutic potential of the most promising candidates identified through these in vitro analyses.

References

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A Comparative Guide to the Synthesis of 1,4-Butenediol Diesters: Isomerization vs. Direct Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of key pharmaceutical intermediates and complex molecules, the strategic introduction of functional groups is paramount. The 1,4-butenediol backbone, with its reactive hydroxyl groups and central double bond, represents a versatile scaffold. This guide provides an in-depth comparison of two primary strategies for the synthesis of its diester derivatives, specifically focusing on 1,4-bis(butyryloxy)-2-butene. We will explore the isomerization of the commercially available cis-1,4-diacetoxy-2-butene followed by transesterification, and compare it with the direct esterification of 2-butene-1,4-diol.

This guide will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of the performance of each method. Our objective is to equip researchers with the necessary information to make informed decisions based on the specific requirements of their synthetic goals, considering factors such as yield, stereoselectivity, and reaction conditions.

Mechanistic Overview: An Allylic Rearrangement

The isomerization of diesters of 2-butene-1,4-diol is a classic example of an allylic rearrangement.[1][2] In this reaction, the double bond shifts from the C2-C3 position to the C1-C2 or C3-C4 position, accompanied by the migration of a functional group. This process can proceed through either an SN1' or SN2' mechanism, often influenced by the reaction conditions and the nature of the substrate.[3] In the context of this compound synthesis, this rearrangement is a key consideration, as it can lead to a mixture of isomers.

For instance, the pyrolysis of cis-1,4-diacetoxy-2-butene can yield 1-acetoxy-1,3-butadiene and an isomeric 1,2-diacetoxy-3-butene, highlighting the migratory aptitude of the acetate group.[4] Understanding and controlling this rearrangement is crucial for achieving the desired product with high selectivity.

Method 1: Isomerization of cis-1,4-Diacetoxy-2-butene and Subsequent Transesterification

This approach utilizes the readily available cis-1,4-diacetoxy-2-butene as a starting material. The process involves an initial isomerization step, which can be catalyzed by various means, followed by a transesterification to introduce the desired butyryl groups.

Experimental Protocol:

Step 1: Isomerization of cis-1,4-Diacetoxy-2-butene

  • Catalyst Preparation: In an inert atmosphere, activate the chosen metal catalyst (e.g., copper powder) by washing with a dilute acid, followed by water and a suitable organic solvent, then drying under vacuum.

  • Reaction Setup: To a solution of cis-1,4-diacetoxy-2-butene in a high-boiling, inert solvent (e.g., toluene), add the activated catalyst.

  • Reaction Conditions: Heat the mixture to a temperature range of 70-150 °C.[5] The optimal temperature will need to be determined empirically.

  • Monitoring: Monitor the reaction progress by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to observe the formation of the isomerized product.

  • Workup: Upon completion, cool the reaction mixture, filter to remove the catalyst, and concentrate the filtrate under reduced pressure. The crude product can be purified by fractional distillation.

Step 2: Transesterification to this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the isomerized diacetate in an excess of butyric acid or butyl butyrate.

  • Catalyst: Add a suitable transesterification catalyst, such as a strong acid (e.g., sulfuric acid) or a base (e.g., sodium butoxide).

  • Reaction Conditions: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the removal of acetic acid or acetate esters via distillation.

  • Workup and Purification: After the reaction is complete, neutralize the catalyst, wash the organic layer with water and brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate. The final product, this compound, can be purified by vacuum distillation.

Workflow Diagram:

G cluster_isomerization Isomerization cluster_transesterification Transesterification start_iso cis-1,4-Diacetoxy-2-butene catalyst_prep Catalyst Activation (e.g., Cu, Fe, Zn) reaction_iso Isomerization Reaction (70-150 °C) start_iso->reaction_iso catalyst_prep->reaction_iso Add Catalyst workup_iso Filtration & Concentration reaction_iso->workup_iso Reaction Monitoring (GC/TLC) purification_iso Fractional Distillation workup_iso->purification_iso product_iso Isomerized Diacetate purification_iso->product_iso start_trans Isomerized Diacetate product_iso->start_trans reagent_trans Butyric Acid/Butyl Butyrate + Catalyst reaction_trans Reflux start_trans->reaction_trans reagent_trans->reaction_trans Add Reagents workup_trans Neutralization & Washing reaction_trans->workup_trans Monitor Byproduct Removal purification_trans Vacuum Distillation workup_trans->purification_trans final_product This compound purification_trans->final_product

Caption: Workflow for the synthesis of this compound via isomerization and transesterification.

Method 2: Direct Esterification of 2-Butene-1,4-diol

An alternative and more direct route involves the esterification of 2-butene-1,4-diol with butyric anhydride or butyryl chloride. This method avoids the initial isomerization step and can offer a more streamlined synthesis.

Experimental Protocol:

This protocol is adapted from a standard procedure for the synthesis of cis-1,4-diacetoxy-2-butene from cis-2-butene-1,4-diol.[6]

  • Reaction Setup: In a three-necked flask under an inert atmosphere (e.g., Argon), dissolve 2-butene-1,4-diol (1.0 equivalent) in a suitable dry solvent such as pyridine or tetrahydrofuran. A base like triethylamine (2.5-3.0 equivalents) is often used to neutralize the acid byproduct.[6]

  • Reagent Addition: Cool the solution to 0 °C and slowly add butyric anhydride (2.2-2.5 equivalents) or butyryl chloride with stirring.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC until the starting diol is consumed.

  • Quenching and Extraction: Terminate the reaction by adding a saturated aqueous sodium chloride solution. If pyridine is used as the solvent, it can be removed under reduced pressure. Extract the aqueous layer with a suitable organic solvent like diethyl ether.[6]

  • Washing and Drying: Wash the combined organic layers sequentially with dilute acid (e.g., 1 M HCl) to remove any remaining base, followed by saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: After filtering off the drying agent, concentrate the solution under reduced pressure. Purify the resulting crude this compound by vacuum distillation.

Workflow Diagram:

G cluster_esterification Direct Esterification start_ester 2-Butene-1,4-diol reagents_ester Butyric Anhydride/Chloride + Base (e.g., Triethylamine) reaction_ester Esterification Reaction (0 °C to RT) start_ester->reaction_ester reagents_ester->reaction_ester Add Reagents monitoring_ester Reaction Monitoring (TLC) reaction_ester->monitoring_ester quenching_ester Quenching & Extraction monitoring_ester->quenching_ester Reaction Completion washing_ester Washing & Drying quenching_ester->washing_ester purification_ester Vacuum Distillation washing_ester->purification_ester final_product_ester This compound purification_ester->final_product_ester

Caption: Workflow for the direct esterification of 2-butene-1,4-diol.

Performance Comparison

While specific experimental data for the isomerization of this compound is not extensively available, we can draw comparisons based on related reactions and general principles of organic synthesis.

ParameterMethod 1: Isomerization & TransesterificationMethod 2: Direct Esterification
Starting Material cis-1,4-Diacetoxy-2-butene (commercially available)2-Butene-1,4-diol (requires synthesis or purchase)
Number of Steps Two main synthetic stepsOne main synthetic step
Potential Yield Potentially lower overall yield due to two steps. A related diacetoxy synthesis from dichlorobutenes reports yields up to 88-91%.[5]High yields are achievable. A similar acetylation reports a 91% yield.[6]
Stereoselectivity Isomerization can lead to a mixture of cis and trans isomers, as well as positional isomers. Control can be challenging.The stereochemistry of the starting diol is generally retained.
Reaction Conditions Isomerization may require elevated temperatures (70-150 °C). Transesterification is typically performed at reflux.Milder conditions, often from 0 °C to room temperature.
Catalyst/Reagents Requires a metal catalyst for isomerization and an acid/base catalyst for transesterification.Utilizes a base (e.g., pyridine, triethylamine) to facilitate the reaction.
Byproducts Metal catalyst waste, acetic acid/esters from transesterification.Acid byproduct (e.g., butyric acid, HCl) which is neutralized by the base.
Overall Complexity More complex due to the multi-step nature and potential for isomer separation.More straightforward, single-step synthesis.

Reaction Mechanism Visualization

The isomerization process is a key differentiator between the two methods. The following diagram illustrates a plausible carbocation-mediated (SN1'-type) allylic rearrangement mechanism that can occur during the isomerization of a 2-butene-1,4-diol diester.

G Start This compound Intermediate Allylic Carbocation (Resonance Stabilized) Start->Intermediate Loss of Butyrate Anion Product 1,2-Bis(butyryloxy)-3-butene Intermediate->Product Nucleophilic Attack by Butyrate Anion

Caption: Simplified SN1'-type mechanism for the allylic rearrangement of a 2-butene-1,4-diol diester.

Conclusion and Recommendations

The choice between the isomerization/transesterification route and direct esterification for the synthesis of this compound depends heavily on the specific experimental goals and available resources.

Direct Esterification (Method 2) is generally the recommended approach due to its single-step nature, milder reaction conditions, and potentially higher overall yield and stereochemical control. This method is more atom-economical and generates less complex waste streams.

The Isomerization/Transesterification route (Method 1) may be considered if cis-1,4-diacetoxy-2-butene is a readily available and inexpensive starting material, and if the separation of potential isomers is feasible or if a mixture of isomers is acceptable for the intended application. However, the added complexity and potential for lower yields make it a less favorable option for most research and development purposes.

Ultimately, for applications in drug development where purity and well-defined stereochemistry are critical, the direct esterification method offers a more reliable and efficient synthetic strategy.

References

  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of cis-1,4-Diacetoxy-2-butene from cis-2-butene-1,4-diol.
  • BenchChem. (2025). cis-1,4-Diacetoxy-2-butene chemical properties and structure.
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  • L.S.College, Muzaffarpur. (2020, November 22). Allylic rearrangement.

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Performance Benchmark of 1,4-Bis(butyryloxy)-2-butene in Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive performance benchmark of 1,4-bis(butyryloxy)-2-butene as a potential additive in polymer formulations. In the absence of extensive direct experimental data on this specific compound, we establish a robust performance baseline by comparatively analyzing well-documented alternative plasticizers: citrate, adipate, and succinate esters. This analysis is supported by experimental data from peer-reviewed literature, offering researchers, scientists, and drug development professionals a thorough framework for evaluating and selecting appropriate polymer additives.

Introduction: The Quest for Optimal Polymer Performance

The modification of polymers with additives is a cornerstone of materials science, enabling the tailoring of properties to meet the demands of specific applications. Plasticizers, in particular, are crucial for enhancing the flexibility, processability, and durability of otherwise rigid polymers. The selection of an appropriate plasticizer is a critical decision, governed by factors such as compatibility with the polymer matrix, efficiency in modifying properties, long-term stability, and, increasingly, biodegradability and bio-based sourcing.

This guide focuses on this compound, a diester with a chemical structure suggesting its potential as a plasticizer. We will explore its anticipated performance by drawing parallels with established classes of plasticizers, namely citrate, adipate, and succinate esters, which are widely used in both industrial and biomedical applications.

Theoretical Performance of this compound: A Structure-Property Analysis

While direct experimental data on the performance of this compound in polymers is limited in publicly available literature, an analysis of its molecular structure provides valuable insights into its potential as a plasticizer.

Chemical Structure:

This compound, also known as 2-butene-1,4-diol dibutyrate, is characterized by a central four-carbon chain with a double bond (2-butene) and two butyrate ester groups at either end.

Caption: Chemical structure of this compound.

Anticipated Properties:

  • Plasticizing Effect: The two flexible butyrate chains are expected to increase the free volume between polymer chains, thereby lowering the glass transition temperature (Tg) and increasing the flexibility and elongation at break of the host polymer. The central double bond may impart some rigidity compared to a fully saturated backbone.

  • Compatibility: The ester groups are polar and should promote compatibility with polar polymers like polylactic acid (PLA). The overall polarity will be influenced by the balance between the polar ester groups and the nonpolar hydrocarbon chains.

  • Thermal Stability: The presence of ester linkages suggests a thermal stability profile that would need to be evaluated by thermogravimetric analysis (TGA).

  • Biodegradability: The ester bonds are susceptible to hydrolysis, suggesting that this compound is likely to be biodegradable.

Performance Benchmarking with Established Plasticizers

To provide a tangible measure of expected performance, we will now delve into the documented effects of citrate, adipate, and succinate esters on key polymer properties, primarily focusing on polylactic acid (PLA) as a representative biodegradable polymer.

Citrate Esters

Citrate esters, such as triethyl citrate (TEC), tributyl citrate (TBC), and acetyl tributyl citrate (ATBC), are widely recognized as effective and non-toxic plasticizers for biopolymers.

Key Performance Characteristics:

  • High Efficiency: Citrate esters are highly efficient at reducing the glass transition temperature of PLA, leading to a significant increase in flexibility and elongation at break.

  • Good Compatibility: The polar nature of citrate esters ensures good miscibility with PLA, resulting in a homogeneous blend.

  • Biocompatibility and Biodegradability: Derived from citric acid, these plasticizers are biocompatible and readily biodegradable, making them suitable for medical and food-contact applications.

Adipate Esters

Adipate esters, such as diethyl adipate (DEA) and di(2-ethylhexyl) adipate (DEHA), are another class of commonly used plasticizers.

Key Performance Characteristics:

  • Excellent Low-Temperature Flexibility: Adipates are known for imparting good flexibility to polymers, even at low temperatures.

  • Good Processability: They can improve the melt flow characteristics of polymers, aiding in processing techniques like extrusion and injection molding.

  • Variable Compatibility: Compatibility with PLA can vary depending on the specific adipate ester used.

Succinate Esters

Succinate esters, derived from succinic acid, are emerging as a promising class of bio-based plasticizers.

Key Performance Characteristics:

  • Bio-based Origin: Succinic acid can be produced through the fermentation of renewable resources, making succinate esters a sustainable alternative to petroleum-based plasticizers.[1]

  • Good Plasticizing Effect: Succinate esters have been shown to effectively reduce the Tg and improve the flexibility of polymers like PVC and PLA.[2][3]

  • Excellent Biodegradability: Their linear aliphatic structure contributes to their ready biodegradability.

Quantitative Performance Comparison

The following tables summarize the quantitative effects of the benchmark plasticizers on the mechanical and thermal properties of PLA.

Table 1: Effect of Various Plasticizers on the Mechanical Properties of PLA

PlasticizerConcentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Reference
Neat PLA050 - 70< 10[4]
Tributyl Citrate (TBC)20~30> 200[3]
Acetyl Tributyl Citrate (ATBC)20~25> 250[5]
Diethyl Adipate (DEA)20~35~150
Di(2-ethylhexyl) Succinate (DEHS)20 (in PVC)~20~300[2]

Table 2: Effect of Various Plasticizers on the Thermal Properties of PLA

PlasticizerConcentration (wt%)Glass Transition Temperature (Tg) (°C)Reference
Neat PLA055 - 65[4]
Triethyl Citrate (TEC)20~30[5]
Acetyl Tributyl Citrate (ATBC)20~28[5]
Diethyl Adipate (DEA)20~40
Di(2-ethylhexyl) Succinate (DEHS)20 (in PVC)Significantly reduced[2]

Experimental Protocols for Performance Evaluation

To enable a direct and objective comparison of this compound with other plasticizers, the following standardized experimental protocols are recommended.

Sample Preparation: Melt Blending

Polymer_Resin Polymer Resin (e.g., PLA) Dry_Blend Dry Blend Polymer_Resin->Dry_Blend Plasticizer Plasticizer (e.g., this compound) Plasticizer->Dry_Blend Twin_Screw_Extruder Twin-Screw Extruder Dry_Blend->Twin_Screw_Extruder Extruded_Filament Extruded Filament Twin_Screw_Extruder->Extruded_Filament Pelletizer Pelletizer Extruded_Filament->Pelletizer Pellets Plasticized Polymer Pellets Pelletizer->Pellets Injection_Molding Injection Molding / Film Casting Pellets->Injection_Molding Test_Specimens Test Specimens Injection_Molding->Test_Specimens

Caption: Workflow for preparing plasticized polymer test specimens.

Protocol:

  • Drying: Dry the polymer resin (e.g., PLA) and the plasticizer to remove any residual moisture.

  • Dry Blending: Accurately weigh and dry blend the polymer resin and the desired concentration of the plasticizer.

  • Melt Extrusion: Feed the dry blend into a twin-screw extruder. The temperature profile of the extruder should be optimized for the specific polymer.

  • Pelletizing: Cool the extruded strand in a water bath and pelletize it.

  • Specimen Preparation: Dry the pellets and prepare test specimens for mechanical and thermal analysis using injection molding or film casting according to relevant ASTM or ISO standards.

Mechanical Property Testing

Protocol:

  • Tensile Testing: Conduct tensile tests according to ASTM D638 or ISO 527 .

    • Determine the Tensile Strength, Elongation at Break, and Young's Modulus.

  • Flexural Testing: Perform flexural tests according to ASTM D790 or ISO 178 .

    • Determine the Flexural Strength and Flexural Modulus.

Thermal Property Analysis

cluster_0 Thermal Analysis Polymer_Sample Polymer Sample DSC Differential Scanning Calorimetry (DSC) Polymer_Sample->DSC TGA Thermogravimetric Analysis (TGA) Polymer_Sample->TGA Tg_Tm_Tc Glass Transition (Tg) Melting (Tm) Crystallization (Tc) DSC->Tg_Tm_Tc Thermal_Stability Thermal Stability Degradation Temperature TGA->Thermal_Stability

Caption: Workflow for thermal analysis of plasticized polymers.

Protocol:

  • Differential Scanning Calorimetry (DSC):

    • Use a standard heat-cool-heat cycle to erase the thermal history of the sample.

    • Determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) from the second heating scan.

  • Thermogravimetric Analysis (TGA):

    • Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate.

    • Determine the onset of thermal degradation and the temperature at maximum weight loss.

Conclusion and Future Outlook

While a definitive experimental verdict on the performance of this compound in polymers awaits further research, this guide provides a solid foundation for its evaluation. Based on its chemical structure, it is a promising candidate as a biodegradable plasticizer. The comparative analysis with citrate, adipate, and succinate esters offers a clear set of benchmarks against which its performance can be measured.

The provided experimental protocols outline a clear path for researchers to systematically evaluate this compound and other novel additives. Future studies should focus on generating empirical data for its effects on a range of polymers, including both biodegradable and conventional plastics. Such research will be invaluable in expanding the palette of sustainable and high-performance additives available to the polymer industry.

References

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A Proposed Research Framework for the Structural and Performance Analysis of Poly(1,4-Bis(butyryloxy)-2-butene): A Comparative Guide for Novel Biodegradable Polymer Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of Unsaturated Aliphatic Polyesters

The quest for novel biodegradable polymers with tailored properties remains a critical endeavor in materials science, driven by the dual needs of sustainability and advanced performance in biomedical and pharmaceutical applications. While established aliphatic polyesters such as Polylactic Acid (PLA) and Poly(butylene succinate) (PBS) have carved significant niches, the exploration of new monomeric building blocks offers the potential for polymers with unique functionalities and degradation profiles.[1][2] This guide focuses on a promising yet largely unexplored candidate: the polymer derived from 1,4-bis(butyryloxy)-2-butene.

The presence of a central double bond in the 2-butene backbone of the monomer suggests that its polymer, hereafter referred to as PBB, could offer distinct structural and functional properties compared to its saturated counterparts. This unsaturation can influence chain flexibility, thermal behavior, and mechanical strength, and provides a reactive site for potential crosslinking or post-polymerization modification.[3][4]

Currently, literature detailing the synthesis and comprehensive characterization of PBB is scarce, marking it as a frontier material. This guide, therefore, serves a dual purpose. Firstly, it outlines a robust, hypothetical research framework for the synthesis and in-depth structural analysis of PBB. Secondly, it provides a comparative analysis, benchmarking the anticipated properties of PBB against the well-established and commercially significant biodegradable polymers, PLA and PBS. This document is intended for researchers, scientists, and drug development professionals interested in the prospective evaluation of this novel polymer.

Proposed Synthesis of Poly(this compound)

The synthesis of PBB would likely proceed via ring-opening polymerization (ROP) of a corresponding cyclic ester or through polycondensation.[5][6] Given the linear nature of the this compound monomer, a polycondensation approach is a logical starting point. The general synthetic strategy would involve the reaction of 2-butene-1,4-diol with butyric acid or a derivative thereof, under conditions that favor esterification and subsequent polymerization.

Experimental Workflow: Polycondensation Synthesis

cluster_synthesis PBB Synthesis Monomers Monomers: 2-Butene-1,4-diol & Butyric Anhydride Catalyst Catalyst Addition (e.g., Tin(II) octoate) Monomers->Catalyst 1. Initial Reaction Mixture Polycondensation Melt Polycondensation (High Temperature & Vacuum) Catalyst->Polycondensation 2. Polymerization Purification Purification: Dissolution & Precipitation Polycondensation->Purification 3. Isolation of Polymer Drying Drying under Vacuum Purification->Drying 4. Final Product

Caption: Proposed workflow for the synthesis of Poly(this compound) via melt polycondensation.

Comprehensive Structural and Performance Characterization: A Multi-faceted Approach

A thorough understanding of a novel polymer necessitates a suite of analytical techniques to elucidate its chemical structure, molecular weight, thermal properties, and mechanical behavior. The following sections detail the proposed experimental protocols for characterizing PBB and provide a comparative context with PLA and PBS.

Chemical Structure Elucidation: Confirming the Molecular Identity

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the detailed structural analysis of polymers, providing insights into their composition, configuration, and conformation.[7]

  • ¹H NMR: This technique will be employed to confirm the successful polymerization and the retention of the double bond in the polymer backbone. The relative integration of proton signals corresponding to the butyrate side chains and the butene backbone will allow for the verification of the polymer's primary structure.

  • ¹³C NMR: This will provide complementary information on the carbon skeleton, confirming the presence of ester carbonyls, aliphatic chains, and the unsaturated carbons of the butene moiety.

Fourier-Transform Infrared (FTIR) Spectroscopy offers a rapid and effective method for identifying the functional groups present in the polymer.[8] For PBB, the FTIR spectrum is expected to show characteristic absorption bands for the C=O stretching of the ester groups and the C=C stretching of the butene backbone.

Molecular Weight and Distribution: Key Determinants of Physical Properties

Gel Permeation Chromatography (GPC) is the standard method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers.[3][9] These parameters are crucial as they significantly influence the mechanical properties and degradation kinetics of the material.[10]

Thermal Properties: Understanding Material Behavior with Temperature

Differential Scanning Calorimetry (DSC) is used to determine the key thermal transitions of a polymer, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). These properties are vital for defining the processing window and the end-use applications of the polymer.

Thermogravimetric Analysis (TGA) provides information on the thermal stability of the polymer by measuring its weight loss as a function of temperature. This is critical for understanding the degradation onset temperature and the overall thermal robustness of the material.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: NMR Analysis of PBB

  • Dissolve 5-10 mg of the purified PBB polymer in a suitable deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectra (Fourier transform, phase correction, baseline correction, and integration).

  • Analyze the chemical shifts, coupling constants, and integral ratios to elucidate the polymer structure.

Protocol 2: GPC Analysis of PBB

  • Prepare a dilute solution of PBB (e.g., 1-2 mg/mL) in a suitable mobile phase (e.g., tetrahydrofuran, THF).

  • Calibrate the GPC system with narrow-PDI polystyrene standards.

  • Inject the PBB solution into the GPC system equipped with a refractive index (RI) detector.

  • Analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI.

Protocol 3: DSC Analysis of PBB

  • Accurately weigh 5-10 mg of the PBB sample into an aluminum DSC pan.

  • Perform a heat-cool-heat cycle in a nitrogen atmosphere. A typical cycle might be:

    • Heat from room temperature to 200 °C at 10 °C/min.

    • Hold for 5 minutes to erase thermal history.

    • Cool to -50 °C at 10 °C/min.

    • Heat from -50 °C to 200 °C at 10 °C/min.

  • Analyze the thermogram from the second heating scan to determine Tg, Tc, and Tm.

Comparative Analysis: PBB in the Context of PLA and PBS

The true potential of a novel polymer is best understood through comparison with existing materials. The following table summarizes the known properties of PLA and PBS and provides a predictive framework for the anticipated properties of PBB.

PropertyPolylactic Acid (PLA)Poly(butylene succinate) (PBS)Poly(this compound) (PBB) - Anticipated
Monomer Source Lactic acid (from corn starch, sugarcane)[1]Succinic acid, 1,4-butanediol (bio-based or petrochemical)[2]2-Butene-1,4-diol, Butyric acid
Glass Transition Temp. (Tg) 55-65 °C[11]-45 to -10 °C[2]Potentially between PLA and PBS, influenced by the butyrate side chains and the rigidity of the double bond.
Melting Temp. (Tm) 150-180 °C[1]90-120 °C[2]Likely to be in a similar range to PBS, but the cis/trans isomerism of the double bond could affect crystallinity and thus Tm.
Tensile Strength High (e.g., 40 MPa)[12]Moderate (e.g., 30-35 MPa)[2]The presence of the double bond could enhance rigidity and tensile strength compared to PBS.
Elongation at Break Low (<10%)[1]High (>300%)[2]Expected to be lower than PBS due to the increased rigidity from the double bond, but potentially higher than PLA.
Key Structural Feature Chiral centerSaturated aliphatic chainCentral C=C double bond
Potential Advantage High strength, bio-based[1]High flexibility, good processability[13]Reactive site for crosslinking, potential for tailored mechanical properties.
Logical Framework for Property Comparison

cluster_comparison Comparative Analysis Framework PBB Poly(this compound) PLA Polylactic Acid (PLA) PBB->PLA Compare Thermal Stability & Rigidity PBS Poly(butylene succinate) (PBS) PBB->PBS Compare Flexibility & Processability PLA->PBS Established Benchmark

Caption: Logical flow for the comparative analysis of PBB against established biodegradable polymers.

Future Outlook and Potential Applications

The successful synthesis and characterization of poly(this compound) would open up new avenues in the field of biodegradable polymers. The presence of the reactive double bond in the polymer backbone is a particularly exciting feature, as it could be leveraged for:

  • Crosslinking: To enhance mechanical properties and create thermoset materials or hydrogels.[3]

  • Functionalization: For the attachment of drugs, peptides, or other bioactive molecules, making it a promising candidate for drug delivery systems.

  • Biodegradability Tuning: The unsaturated nature of the backbone may influence its susceptibility to enzymatic and hydrolytic degradation, potentially allowing for a tunable degradation profile.

This guide provides a comprehensive roadmap for the exploration of a novel and promising biodegradable polymer. By following the proposed research framework, scientists can systematically uncover the structure-property relationships of PBB and evaluate its potential to address the evolving needs of the biomedical and pharmaceutical industries.

References

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  • Studies on the Mechanism of Thermal Decomposition of Unsaturated Polyester Resins with Reduced Flammability. (2004).
  • Unravelling the thermal behavior and kinetics of unsaturated polyester resin supplemented with organo-nanoclay. (2024). RSC Publishing.
  • Thermal Hazard Characteristics of Unsaturated Polyester Resin Mixed with Hardeners. (2021). Polymers.
  • Thermal Hazard Characteristics of Unsaturated Polyester Resin Mixed with Hardeners. (2021). MDPI.
  • Biodegradable Polymeric Materials: Synthetic Approach. (2020). ACS Omega.
  • Structural characterization of unsaturated polyesters. (2008).
  • Polyesters containing double bonds are often crosslinked by reacting the polymer with styrene. Homework.Study.com.
  • THE RELATIONSHIP BETWEEN STRUCTURE AND THERMAL AND MECHANICAL PROPERTIES OF THERMOPLASTIC POLYESTER M
  • Biodegradable Polymers. (2008). PMC - NIH.
  • Synthesis of unsaturated aliphatic polyester and its application in polyester-polyurethane. (2003). Wiley Periodicals, Inc..
  • Monomers and Polymers Derived from Biological Sources: Opportunities and Challenges. danimerscientific.com.
  • The impact of crosslinking monomers concentration on the properties of unsaturated polyester resins. Artur Chabros and Barbara Gawdzik.
  • Functional biodegradable polymers: Via ring-opening polymerization of monomers without protective groups. (2018).
  • Effects of Geometrical Difference of Unsaturated Aliphatic Polyesters on Their Biodegradability III. Cross Effects of Molecular Weight and Geometric Structure of Poly(ethylene maleate/fumarate) and Its Model Compounds. (2000).
  • Condensation Polymers Crash Course: Polyesters and Polyamides // HSC Chemistry. (2021). YouTube.
  • Biodegradable polymers from monomers based on vegetable oils. (2017).
  • Polycondensation of butenediol: synthesis of telechelic 2-butene-1,4-diol oligomers. (2011). PubMed.
  • Enhanced mechanical properties with higher mechanical bond content in polymer networks. (2026). Polymers.
  • State-of-the-Art Review of Aliphatic Polyesters and Polyolefins Biodeterioration by Microorganisms: From Mechanism to Characteriz
  • Aliphatic Polyester Block Polymers: Renewable, Degradable, and Sustainable. (2016).
  • 1,4-Bis[2-(prop-1-enyl)phenoxy]butane. (2008). PMC.
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  • Polylactide (PLA)
  • The synthesis method of 2-Butene-1,4-diol. (2023). ChemicalBook.
  • Comparison of properties of neat PLA, neat PBS, and reinforced biodegradable polymers. (2023).
  • Compatibility of biodegradable poly (lactic acid) (PLA) and poly (butylene succinate) (PBS)
  • The II–I Phase Transition Behavior of Butene-1 Copolymers with Hydroxyl Groups. (2022). MDPI.
  • 2-Butene-1,4-diylbutyr
  • Mechanistic insights on 1-butene polymerization catalyzed by homogeneous single-site catalysts: a DFT comput
  • A Brief Review of Poly (Butylene Succinate) (PBS)
  • Functionalized poly(1-butene) synthesis. (2020).
  • Synthesis of Poly (2-butene maleate) and reaction setup 2.2.2. (2020).
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  • The Applications and Safety Considerations of 2-Butene-1,4-diol in Various Industries. (2023). Medium.
  • 1,4-BIS-(P-TOLYLOXY)-2-BUTENE AldrichCPR. Sigma-Aldrich.
  • Copolymers of Butene with -Olefins Cocrystallizing Behavior and Polybutene Type II Type I Crystal Phase Transition. (1967).
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A Senior Application Scientist's Guide to Navigating Reproducibility in Experiments with 1,4-Bis(butyryloxy)-2-butene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Bifunctional Alkylating Agents

In the realm of drug development and cancer research, bifunctional alkylating agents are powerful tools for probing the intricate mechanisms of DNA damage and repair.[1][2] By forming covalent cross-links within and between DNA strands, these molecules induce a level of cellular stress that can trigger apoptosis, making them valuable as both research chemicals and chemotherapeutic agents.[3] 1,4-Bis(butyryloxy)-2-butene, a diester of 2-butene-1,4-diol, belongs to this important class of compounds. Its structure suggests a mechanism of action involving the alkylation of nucleophilic sites on DNA bases, leading to the formation of DNA adducts and cross-links that disrupt replication and transcription.[3]

This guide provides a comprehensive comparison of this compound with a well-established alternative, Busulfan (1,4-butanediol dimethanesulfonate). We will delve into the critical factors affecting reproducibility, offer detailed protocols for synthesis, characterization, and application, and provide a framework for ensuring the reliability of your experimental data.

The Root of Irreproducibility: Purity, Stability, and Isomeric Complexity

The quest for reproducible data when working with this compound hinges on a deep understanding of its chemical liabilities. The primary sources of variability can be traced to three interconnected factors:

  • Purity and Synthetic Byproducts: The synthesis of this compound, typically through the esterification of 2-butene-1,4-diol, can result in a mixture of unreacted starting materials, mono-esterified products, and other impurities. The commercial availability of this compound can also be a source of variability, with some suppliers providing minimal analytical data, placing the onus of purity verification on the end-user.

  • Hydrolytic Instability: The ester linkages in this compound are susceptible to hydrolysis, particularly in aqueous solutions and at non-neutral pH. This degradation can occur during storage, in stock solutions, and in cell culture media, leading to a decrease in the effective concentration of the active compound and the generation of confounding byproducts.

  • Isomeric Mixture: The starting material, 2-butene-1,4-diol, exists as cis and trans isomers. The final product, this compound, will therefore also be a mixture of these isomers. The trans isomer is generally more stable than the cis isomer due to reduced steric hindrance.[4] The precise ratio of these isomers can influence the molecule's reactivity and biological activity, and this ratio may vary between synthetic batches.

Comparative Analysis: this compound vs. Busulfan

To contextualize the properties of this compound, a comparison with a more widely studied bifunctional alkylating agent, Busulfan, is instructive.

FeatureThis compoundBusulfan (1,4-butanediol dimethanesulfonate)Rationale & Implications for Reproducibility
Leaving Group ButyrateMesylateThe mesylate group of Busulfan is a better leaving group than the butyrate group. This suggests that Busulfan may be more reactive and potentially more cytotoxic, but also more prone to degradation if not handled properly.
Stability Susceptible to hydrolysis of ester bonds, especially at non-neutral pH.Relatively stable, but can undergo hydrolysis under strongly acidic or basic conditions.The hydrolytic instability of this compound is a major concern for reproducibility. Stock solutions should be prepared fresh in anhydrous solvents and care must be taken when diluting into aqueous media.
Synthesis Esterification of 2-butene-1,4-diol. Potential for isomeric mixtures (cis/trans).Sulfonylation of 1,4-butanediol. A well-established and robust synthesis.The synthesis of Busulfan is generally more straightforward and less prone to isomeric complications, leading to a more consistent product.
Purity & Characterization Purity can be variable between suppliers. Requires rigorous characterization (NMR, HPLC, GC-MS).Well-characterized, often available as a pharmaceutical-grade compound.The need for thorough in-house quality control of this compound is paramount for reproducible experiments.
Mechanism of Action Bifunctional alkylating agent, forms DNA cross-links.Bifunctional alkylating agent, forms DNA cross-links, primarily at the N7 position of guanine.[5]Both compounds share a similar mechanism of action, making Busulfan a relevant comparator for biological assays.
Reported Cytotoxicity Data is sparse in the public domain.Extensively studied, with known IC50 values in various cell lines (e.g., 27 µM to >5,000 µM depending on the cell line).[6][7]The lack of public data for this compound necessitates careful dose-response studies for each new batch and cell line.

Protocols for Ensuring Experimental Reproducibility

To mitigate the challenges associated with this compound, the following detailed protocols are provided for its synthesis, characterization, and a representative biological application.

Protocol 1: Synthesis and Purification of this compound

This protocol is a representative method based on standard esterification procedures.

Materials:

  • cis/trans-2-Butene-1,4-diol

  • Butyryl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-butene-1,4-diol (1.0 eq) and pyridine (2.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add butyryl chloride (2.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound as a colorless to light yellow oil.

Diagram: Synthesis Workflow

G cluster_synthesis Synthesis of this compound Start Start Dissolve Dissolve 2-butene-1,4-diol and pyridine in anhydrous DCM Start->Dissolve Step 1 Cool Cool to 0°C Dissolve->Cool Step 2 Add Add butyryl chloride dropwise Cool->Add Step 3 Stir Stir at room temperature overnight Add->Stir Step 4 Quench Quench with NaHCO3 solution Stir->Quench Step 5 Extract Extract and wash organic layer Quench->Extract Step 6-7 Dry Dry and concentrate Extract->Dry Step 8 Purify Purify by column chromatography Dry->Purify Step 9 Product Pure Product Purify->Product

Caption: Workflow for the synthesis and purification of this compound.

Protocol 2: Purity and Stability Assessment by HPLC and NMR

A. Purity Assessment by HPLC

  • System: A standard HPLC system with a UV detector and a C18 reverse-phase column.

  • Mobile Phase: A gradient of water and acetonitrile (e.g., starting at 50:50 and increasing to 100% acetonitrile over 20 minutes).

  • Sample Preparation: Dissolve a small amount of the synthesized product in acetonitrile.

  • Analysis: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 210 nm). A single major peak indicates high purity. The presence of other peaks suggests impurities.

B. Structural Confirmation and Purity by ¹H NMR

  • Sample Preparation: Dissolve ~5-10 mg of the product in deuterated chloroform (CDCl₃).

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis: The spectrum should be consistent with the structure of this compound. Look for characteristic peaks for the vinyl protons, the methylene protons adjacent to the esters, and the protons of the butyrate chains. The integration of these peaks should correspond to the number of protons in each environment. The absence of significant impurity peaks confirms the purity of the sample.

C. Hydrolytic Stability Assessment

  • Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMSO or acetonitrile).

  • Dilute the stock solution into an aqueous buffer (e.g., PBS, pH 7.4) to a final concentration suitable for HPLC analysis.

  • Incubate the aqueous solution at 37 °C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution and analyze by HPLC as described above.

  • Quantify the decrease in the peak area of the parent compound over time to determine its rate of hydrolysis.

Diagram: Analytical Workflow for Quality Control

G cluster_qc Quality Control Workflow Synthesized_Product Synthesized Product HPLC_Purity HPLC Analysis (Purity Assessment) Synthesized_Product->HPLC_Purity NMR_Structure ¹H NMR Analysis (Structural Confirmation) Synthesized_Product->NMR_Structure Stability_Test Hydrolytic Stability Test (HPLC over time) Synthesized_Product->Stability_Test Pass Purity & Stability Acceptable? HPLC_Purity->Pass NMR_Structure->Pass Stability_Test->Pass Use_in_Assay Proceed to Biological Assay Pass->Use_in_Assay Yes Re-purify_or_Discard Re-purify or Discard Pass->Re-purify_or_Discard No

Caption: A self-validating workflow for ensuring the quality of this compound.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a method to assess the cytotoxic effects of this compound and compare it to Busulfan.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (characterized stock solution in DMSO)

  • Busulfan (as a comparator, stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and Busulfan in complete cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%). Include a vehicle control (medium with DMSO only).

  • Remove the medium from the cells and replace it with the medium containing the test compounds.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value for each compound.

Diagram: Mechanism of Action - DNA Cross-linking

G cluster_dna DNA Alkylation and Cross-linking Alkylating_Agent This compound DNA { 5'-G-C-A-T-3'| 3'-C-G-T-A-5'} Alkylating_Agent->DNA Reacts with (e.g., N7 of Guanine) Monoalkylation Mono-adduct Formation DNA->Monoalkylation First Alkylation Crosslinking Interstrand Cross-link Monoalkylation->Crosslinking Second Alkylation Apoptosis Cell Cycle Arrest & Apoptosis Crosslinking->Apoptosis Inhibits Replication

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 1,4-Bis(butyryloxy)-2-butene

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment

1,4-Bis(butyryloxy)-2-butene is an unsaturated diester. Based on the chemical properties of similar compounds, we must assume it possesses the following characteristics until proven otherwise:

  • Combustibility: It is likely a combustible liquid with a flash point above 100°C.[1] Esters of this nature can form flammable vapor/air mixtures at elevated temperatures.

  • Irritant: Assumed to be a skin and eye irritant.[1][2]

  • Reactivity: Incompatible with strong oxidizing agents.[3] The unsaturated bond introduces the potential for reactivity, although stability is expected under recommended storage conditions.[3]

  • Toxicity: While specific toxicity data is unavailable, many organic esters have low to moderate toxicity. However, inhalation of vapors may cause irritation to mucous membranes.[4][5]

This risk profile mandates that this compound waste be treated as hazardous chemical waste.

Personal Protective Equipment (PPE)

When handling waste containing this compound, the following minimum PPE is required:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, is essential to minimize inhalation exposure.

On-Site Waste Management: Collection and Storage

Proper segregation and containment from the point of generation are foundational to safe disposal. This process is governed by the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" system for hazardous waste.[6][7][8]

Step-by-Step Waste Collection Protocol:

  • Select an Appropriate Waste Container:

    • Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.

    • Ensure the container is clean, dry, and in good condition.

  • Waste Segregation:

    • Dedicate a specific container for this compound and chemically compatible waste.

    • Crucially, do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents, which could cause a vigorous exothermic reaction.[4]

  • Labeling:

    • Immediately label the waste container. The label must include:

      • The words "Hazardous Waste ".[9][10][11]

      • The full chemical name: "This compound ". Avoid abbreviations or formulas.

      • The specific hazard characteristics (e.g., "Combustible," "Irritant").[11]

      • The date accumulation started.

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[9][11]

    • The container must be kept closed at all times except when adding waste.

    • Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.

Parameter Requirement Rationale
Waste Container Chemically compatible (HDPE, Glass), leak-proof, screw capPrevents degradation of the container and release of contents.
Labeling "Hazardous Waste", Full Chemical Name, Hazard WarningEnsures clear identification for safe handling and compliance with EPA/OSHA regulations.[11]
Storage Location Designated Satellite Accumulation Area (SAA)Limits the quantity of waste in active work areas and ensures proper oversight.[9]
Segregation Do not mix with strong oxidizers, acids, or basesPrevents dangerous chemical reactions such as heat generation or gas evolution.[4]
Disposal Pathway and Logistics

Disposal of hazardous waste is a regulated process that must be handled by certified professionals. Laboratories are considered waste generators and must comply with federal and state regulations.[12][13]

Disposal Workflow:

The decision process for disposing of this compound waste follows a clear, compliance-driven path.

G cluster_lab In-Laboratory Process cluster_disposal Disposal Coordination cluster_vendor Final Disposition A Waste Generation (this compound) B Select & Label Waste Container A->B Step 1 C Collect Waste in Satellite Accumulation Area (SAA) B->C Step 2 D Container Full or Project Complete C->D E Contact Environmental Health & Safety (EH&S) Office D->E Trigger F EH&S Arranges Pickup with Licensed Waste Vendor E->F G Waste Transported (Manifest Tracking) F->G H Final Disposal (e.g., Incineration) G->H

Caption: Workflow for the disposal of this compound waste.

Step-by-Step Disposal Procedure:

  • Initiate Disposal Request: Once the waste container is full or the research project is complete, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.

  • Documentation: Your EH&S office will provide the necessary paperwork, which is part of the RCRA manifest system that tracks hazardous waste from generation to final disposal.[8][12]

  • Professional Removal: The waste will be collected by a licensed hazardous waste contractor. These professionals are trained to handle, transport, and dispose of chemical waste in compliance with all regulations.[13]

  • Final Disposition: The most probable disposal method for this type of organic compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[11] This method ensures the complete destruction of the chemical, minimizing environmental impact.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is vital.

  • Alert Personnel: Notify everyone in the immediate area.

  • Isolate the Area: Secure the location to prevent unauthorized entry.

  • Assess the Spill: If the spill is large or you are not trained to handle it, evacuate and contact your institution's emergency response team.

  • Small Spill Cleanup:

    • Donning appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.

    • Clean the spill area with soap and water.

    • All cleanup materials must be disposed of as hazardous waste.

By adhering to these procedures, you ensure a safe laboratory environment and maintain compliance with environmental regulations, upholding the integrity of our scientific community.

References

  • Resource Conservation and Recovery Act (RCRA). (n.d.). South Carolina Department of Environmental Services.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • What is the Resource Conservation and Recovery Act (RCRA)? (2023, March 15). Hazardous Waste Experts.
  • Resource Conservation and Recovery Act. (n.d.). Wikipedia.
  • Safe Chemical Waste Disposal in Labs. (n.d.). Environmental Marketing Services.
  • Resource Conservation and Recovery Act (RCRA). (n.d.). Cornell Law School Legal Information Institute.
  • Resource Conservation and Recovery Act - RCRA. (n.d.). California Department of Toxic Substances Control.
  • cis-1,4-Diacetoxy-2-butene, 96%. (n.d.). Thermo Fisher Scientific.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA).
  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager.
  • Regulation of Laboratory Waste. (n.d.). American Chemical Society.
  • Esters, Sulfate Esters, Phosphate Esters, Thiophosphate Esters, and Borate Esters. (n.d.). CAMEO Chemicals, NOAA.
  • cis-1,4-Diacetoxy-2-butene, 95%. (n.d.). Fisher Scientific.
  • cis-1,4-Diacetoxy-2-butene, 96%. (n.d.). Fisher Scientific.
  • cis-1,4-Diacetoxy-2-butene 95%. (n.d.). Sigma-Aldrich.
  • Trends in structure–toxicity relationships for carbonyl-containing α,β-unsaturated compounds. (2025, August 9). ResearchGate.
  • SAFETY DATA SHEET - cis-2-Butene-1,4-diol. (n.d.). Fisher Scientific.
  • Hazards Of Functional Groups. (n.d.). Cornell University EHS.
  • SAFETY DATA SHEET - Butyl butyrate. (2025, October 24). Sigma-Aldrich.
  • SAFETY DATA SHEET - Butyl butyrate. (2025, December 19). Fisher Scientific.

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A Strategic Guide to Personal Protective Equipment for Handling 1,4-Bis(butyryloxy)-2-butene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The prudent handling of specialized chemical reagents is a cornerstone of laboratory safety and the integrity of research. This guide provides a detailed operational and safety framework for the use of 1,4-Bis(butyryloxy)-2-butene, emphasizing the critical role of Personal Protective Equipment (PPE). As a Senior Application Scientist, my objective is to distill complex safety protocols into actionable, clear directives that empower you to work safely and effectively. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep-seated culture of safety in your laboratory.

Hazard Profile and Risk Assessment

  • Dermal and Ocular Irritation: Esters can be irritating to the skin and eyes upon contact.[1] Prolonged exposure may lead to dermatitis.

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.[1][2] Working in a well-ventilated area is crucial.

  • Flammability: Although data for this specific compound is unavailable, similar organic esters can be combustible.[3] It is prudent to keep it away from heat, sparks, and open flames.[4][5]

  • Reactivity: The double bond in the 2-butene structure presents a potential site for reactivity. Avoid contact with strong oxidizing agents, acids, and bases.

Personal Protective Equipment (PPE): Your Last Line of Defense

Engineering and administrative controls, such as fume hoods and standard operating procedures, are the primary methods for exposure mitigation. However, the appropriate use of PPE is essential for safeguarding against residual risks.[6][7]

Core PPE Requirements

A foundational layer of PPE is mandatory for all work involving this compound:

Body PartRecommended PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or Butyl rubber gloves are recommended for handling esters.[8][9][10] Always inspect gloves for tears or punctures before use. Remove gloves using the proper technique to avoid skin contact with the outer surface.
Eyes & Face Safety glasses with side shields or GogglesTo protect against splashes, safety glasses meeting ANSI Z87.1 standards are required.[11] For tasks with a higher risk of splashing, such as transferring large volumes, chemical splash goggles are necessary.[9]
Body Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to protect the skin and personal clothing from splashes.
Feet Closed-toe shoesLeather or chemical-resistant shoes should be worn to protect against spills.
Task-Specific PPE Escalation

Certain procedures necessitate an enhanced level of protection. The following flowchart outlines the decision-making process for PPE selection based on the nature of the experimental work.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Required PPE Start Start: Handling this compound AssessVolume Assess Volume and Concentration Start->AssessVolume AssessAerosol Potential for Aerosol or Vapor Generation? AssessVolume->AssessAerosol LowRisk Low Risk: - Small quantities (<10 mL) - Dilute solutions - No heating or agitation AssessAerosol->LowRisk No ModerateRisk Moderate Risk: - Larger volumes (>10 mL) - Concentrated form - Heating or agitation AssessAerosol->ModerateRisk Yes PPE_Low Standard PPE: - Nitrile/Butyl Gloves - Safety Glasses - Lab Coat LowRisk->PPE_Low HighRisk High Risk: - Large scale reactions - Potential for significant aerosolization - Poor ventilation ModerateRisk->HighRisk And Poor Ventilation PPE_Moderate Enhanced PPE: - Standard PPE + - Chemical Splash Goggles - Face Shield (if needed) ModerateRisk->PPE_Moderate PPE_High Maximum PPE: - Enhanced PPE + - NIOSH-approved Respirator - Chemical-resistant Apron HighRisk->PPE_High

Caption: PPE selection workflow based on risk assessment.

Procedural Guidance for Safe Handling and Disposal

A systematic approach is crucial to minimize exposure and prevent accidents.

Pre-Operational Checklist
  • Area Preparation: Ensure the work area is clean and uncluttered. Verify that a fume hood is available and functioning correctly.

  • Safety Equipment Check: Confirm that a safety shower and eyewash station are accessible and unobstructed.[1]

  • Gather Materials: Assemble all necessary PPE, reagents, and equipment before commencing work.

Step-by-Step Handling Protocol
  • Donning PPE: Put on all required PPE as determined by your risk assessment.

  • Chemical Handling:

    • Perform all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.

    • Use compatible equipment (e.g., glass, PTFE).

    • Ground and bond containers when transferring large quantities to prevent static discharge.[4]

  • Post-Handling:

    • Wipe down the work area with an appropriate solvent.

    • Properly doff and dispose of single-use PPE. Reusable PPE should be cleaned according to institutional guidelines.

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Spill Management

In the event of a spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before attempting to clean up, don the appropriate level of PPE, including respiratory protection if necessary.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.

  • Collect and Dispose: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

Disposal Plan

All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed container.

  • Professional Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[12] Do not pour this chemical down the drain.[5]

Emergency Procedures

SituationImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][13]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[13][14] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][13]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][13]

By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. This proactive approach to safety is integral to the successful advancement of scientific discovery.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Personal Protective Equipment - Standards. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Personal Protective Equipment - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • PPE Requirements – OSHA. (n.d.). Tucker Safety. Retrieved from [Link]

  • OSHA PPE Standards: Essential Workplace Guidelines. (n.d.). Frontline Data Solutions. Retrieved from [Link]

  • Safety Data Sheet. (2025-03-26). NOVA Chemicals. Retrieved from [Link]

  • Understanding Solvents and PPE for Chemical Safety. (2025-04-08). MCR Safety. Retrieved from [Link]

  • Material Safety Data Sheet. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Airgas. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.